molecular formula C13H7ClFNO B6376470 4-(3-Chloro-4-fluorophenyl)-2-cyanophenol CAS No. 1261891-58-0

4-(3-Chloro-4-fluorophenyl)-2-cyanophenol

Katalognummer: B6376470
CAS-Nummer: 1261891-58-0
Molekulargewicht: 247.65 g/mol
InChI-Schlüssel: CLBGDLRRLBXPNN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(3-Chloro-4-fluorophenyl)-2-cyanophenol ( 1262000-61-2) is a fluorinated and chlorinated biphenyl compound of high interest in chemical and pharmaceutical research . It features a phenolic hydroxyl group, a nitrile group, and a multi-halogenated phenyl ring, making it a versatile advanced intermediate for constructing complex molecules . The specific arrangement of its chloro, fluoro, and cyano substituents imparts unique electronic and steric properties, which are valuable for modulating the lipophilicity, metabolic stability, and binding affinity of target molecules in drug discovery projects . This compound is particularly useful as a building block in the synthesis of potential kinase inhibitors and other bioactive molecules . As a key intermediate in medicinal chemistry, it enables structure-activity relationship (SAR) studies and the exploration of new chemical entities for oncology and other therapeutic areas . Researchers utilize this compound under laboratory conditions, requiring standard safety precautions. This product is intended for research purposes and is not for diagnostic or therapeutic use.

Eigenschaften

IUPAC Name

5-(3-chloro-4-fluorophenyl)-2-hydroxybenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7ClFNO/c14-11-6-9(1-3-12(11)15)8-2-4-13(17)10(5-8)7-16/h1-6,17H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLBGDLRRLBXPNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=CC(=C(C=C2)F)Cl)C#N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7ClFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80684827
Record name 3'-Chloro-4'-fluoro-4-hydroxy[1,1'-biphenyl]-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80684827
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261891-58-0
Record name 3'-Chloro-4'-fluoro-4-hydroxy[1,1'-biphenyl]-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80684827
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of 4-(3-Chloro-4-fluorophenyl)-2-cyanophenol

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 4-(3-Chloro-4-fluorophenyl)-2-cyanophenol (also documented as 3'-chloro-4'-fluoro-3-hydroxy-[1,1'-biphenyl]-4-carbonitrile) is a highly functionalized biphenyl scaffold utilized extensively in advanced organic synthesis, pharmaceutical drug discovery, and agrochemical development. By integrating an ortho-cyanophenol motif with a halogenated aryl ring, the molecule presents a unique physicochemical profile characterized by tunable acidity, high lipophilicity, and exceptional metabolic stability. This guide provides an in-depth mechanistic analysis of its properties and outlines self-validating experimental workflows for its synthesis and derivatization.

Molecular Architecture and Physicochemical Profile

The structural integrity of 4-(3-Chloro-4-fluorophenyl)-2-cyanophenol relies on its biphenyl core. The presence of the electron-withdrawing cyano (-CN) group at the ortho position to the hydroxyl (-OH) group significantly perturbs the electronic landscape of the phenol ring.

Electronic and Steric Causality
  • pKa Modulation: Standard phenol exhibits a pKa of ~10. However, the strong inductive and resonance electron-withdrawing effects of the ortho-cyano group stabilize the phenoxide anion, lowering the pKa to approximately 6.5–7.0. This makes the hydroxyl proton highly labile under mild basic conditions, a critical factor for selective O-alkylation.

  • Halogen Effects: The 3-chloro-4-fluoro substitution on the distal phenyl ring serves a dual purpose. The fluorine atom at the para position blocks primary sites of cytochrome P450-mediated oxidative metabolism, while the chlorine atom provides a dense, lipophilic electron cloud ideal for filling hydrophobic pockets in target proteins or insecticidal receptors[1].

Quantitative Data Summary
PropertyValue / Description
Chemical Name 4-(3-Chloro-4-fluorophenyl)-2-cyanophenol
Primary CAS Number 1261975-50-1[2]
Alternate CAS Number 1261891-58-0[3]
Molecular Formula C₁₃H₇ClFNO[2]
Molecular Weight 247.65 g/mol [2]
Topological Polar Surface Area (TPSA) 44.0 Ų[2]
Hydrogen Bond Donors / Acceptors 1 / 3[2]
Rotatable Bonds 1 (Inter-ring C-C bond)[2]

Mechanistic Reactivity and Derivatization Potential

The bifunctional nature of the ortho-cyanophenol ring makes this compound a versatile building block, commercially sourced for specialized library synthesis[4]. The reactivity can be orthogonally directed toward either the hydroxyl or the nitrile group.

  • O-Alkylation: Due to the lowered pKa, deprotonation occurs rapidly with weak bases (e.g., K₂CO₃). The resulting phenoxide is a moderate nucleophile, readily attacking alkyl halides to form stable aryl ethers.

  • Nitrile Transformations: The cyano group acts as a masked carboxylic acid or amine. Controlled hydration yields primary amides, while harsh acidic/basic hydrolysis yields salicylic acid derivatives. Reduction via LiAlH₄ or catalytic hydrogenation yields ortho-hydroxybenzylamines.

  • Heterocyclic Cyclization: The proximity of the hydroxyl and cyano groups enables the synthesis of 1,2-benzisoxazoles upon treatment with hydroxylamine, a privileged scaffold in antipsychotic medications.

ReactivityMap Core 4-(3-Chloro-4-fluorophenyl) -2-cyanophenol OAlk O-Alkylation (Ether Formation) Core->OAlk Base, R-X NitrileHyd Nitrile Hydrolysis (Amide/Carboxylic Acid) Core->NitrileHyd Acid/Base, H2O NitrileRed Nitrile Reduction (Benzylamine) Core->NitrileRed LiAlH4 or H2/Pd Cyclization Heterocycle Formation (e.g., Benzisoxazole) Core->Cyclization NH2OH

Fig 1: Synthetic pathways and reactivity map of the ortho-cyanophenol biphenyl scaffold.

Standardized Experimental Workflows

To ensure reproducibility and scientific integrity, the following protocol details the synthesis of the biphenyl core via a Suzuki-Miyaura cross-coupling reaction. This protocol is designed as a self-validating system , incorporating specific stoichiometric logic and in-process controls.

Protocol: Suzuki-Miyaura Synthesis of the Biphenyl Core

Causality & Design Rationale: The coupling of 4-bromo-2-cyanophenol with (3-chloro-4-fluorophenyl)boronic acid requires careful base selection. Because the starting phenol is acidic (pKa ~7), it will consume one equivalent of base immediately. Therefore, a minimum of 3.0 equivalents of K₂CO₃ is utilized: one to deprotonate the phenol (forming the phenoxide), and two to activate the boronic acid into the reactive "ate" complex required for transmetalation with the Palladium(II) intermediate.

Step-by-Step Methodology:

  • Reagent Assembly: In an oven-dried Schlenk flask, charge 4-bromo-2-cyanophenol (1.0 eq) and (3-chloro-4-fluorophenyl)boronic acid (1.2 eq).

  • Catalyst & Base Addition: Add Pd(PPh₃)₄ (5 mol%) and anhydrous K₂CO₃ (3.0 eq).

  • Solvent Degassing: Suspend the mixture in a 4:1 mixture of 1,4-Dioxane and deionized H₂O. Degas the solvent system via three freeze-pump-thaw cycles or vigorous sparging with N₂ for 30 minutes to prevent catalyst oxidation.

  • Reaction Execution: Heat the mixture to 90°C under a continuous N₂ atmosphere for 12 hours.

  • In-Process Validation: Monitor the reaction via LC-MS. The system is self-validating: the reaction is deemed complete only when the distinct isotopic doublet of the brominated starting material (M and M+2 peaks of equal intensity) is fully consumed, replaced by the product mass (m/z 246/248, negative ionization mode due to the phenol).

  • Workup & Isolation: Cool to room temperature. Acidify the aqueous layer slightly (pH ~5) with 1M HCl to ensure the product is fully protonated (neutral phenol state). Extract with Ethyl Acetate (3x). Wash the combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient) to isolate 4-(3-Chloro-4-fluorophenyl)-2-cyanophenol as a crystalline solid.

Workflow Step1 1. Reagent Preparation 4-Bromo-2-cyanophenol + Boronic Acid Step2 2. Catalytic System Pd(PPh3)4 (5 mol%), K2CO3 (3.0 eq) Step1->Step2 Step3 3. Reaction Conditions 1,4-Dioxane/H2O (4:1), 90°C, 12h under N2 Step2->Step3 Step4 4. Workup & Extraction EtOAc extraction, Brine wash, Na2SO4 drying Step3->Step4 Step5 5. Purification Silica Gel Column (Hexane/EtOAc) Step4->Step5 Step6 6. Characterization NMR, LC-MS, HPLC Step5->Step6

Fig 2: Self-validating Suzuki-Miyaura cross-coupling workflow for biphenyl core synthesis.

Applications in Agrochemicals and Drug Discovery

The 4-(3-Chloro-4-fluorophenyl)-2-cyanophenol architecture is highly prized in the development of next-generation crop protection agents. Halogenated biphenyl derivatives, specifically those bearing the 3-chloro-4-fluoro substitution pattern, have demonstrated potent insecticidal, acaricidal, and nematicidal utility[1].

In these applications, the biphenyl core acts as a rigid spacer that properly orientates pharmacophores within the binding pockets of target invertebrate receptors (e.g., GABA-gated chloride channels or voltage-gated sodium channels). The cyano group often serves as an anchoring point for further elaboration into complex heterocyclic systems (such as isoxazolines), which are critical for disrupting the central nervous system of agricultural pests[1].

References

  • AA Blocks. "Product Index - AA Blocks (Catalog No.: AA00HNK5 analogs)". Available at: [Link]

  • Google Patents. "KR20180108691A - Molecules with insecticidal utility, and intermediates, compositions and methods associated therewith".

Sources

4-(3-Chloro-4-fluorophenyl)-2-cyanophenol mechanism of action in vitro

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I will provide a comprehensive technical guide on the in vitro mechanism of action of 4-(3-Chloro-4-fluorophenyl)-2-cyanophenol. This guide is structured to provide a deep understanding of the compound's molecular interactions and cellular effects, grounded in established scientific methodologies.

Introduction to 4-(3-Chloro-4-fluorophenyl)-2-cyanophenol

4-(3-Chloro-4-fluorophenyl)-2-cyanophenol is a synthetic organic compound characterized by a phenol ring substituted with a cyano group and a halogenated phenyl ring. The presence of the chloro and fluoro groups on the phenyl ring, along with the cyano and hydroxyl groups on the phenol ring, suggests potential for diverse biological activities. The electron-withdrawing nature of the halogens and the cyano group, combined with the hydrogen-bonding capability of the hydroxyl group, indicates that this molecule could interact with various biological targets.

The initial step in elucidating the mechanism of action of a novel compound like 4-(3-Chloro-4-fluorophenyl)-2-cyanophenol is to perform a broad screen to identify its potential biological targets. This is often followed by more focused assays to confirm and characterize these interactions.

Part 1: Target Identification and Initial Screening

The first phase of investigation aims to identify the primary molecular targets of 4-(3-Chloro-4-fluorophenyl)-2-cyanophenol. A broad-based screening approach is essential to uncover potential interactions across a wide range of protein classes.

Kinase Profiling

Given that many small molecule inhibitors target protein kinases, a comprehensive kinase panel screen is a logical starting point.

Experimental Protocol: In Vitro Kinase Panel Screen

  • Compound Preparation: Dissolve 4-(3-Chloro-4-fluorophenyl)-2-cyanophenol in DMSO to create a high-concentration stock solution (e.g., 10 mM).

  • Assay Plate Preparation: Prepare a multi-well assay plate containing a panel of purified recombinant kinases (e.g., the DiscoverX KINOMEscan™ panel).

  • Binding Assay:

    • Add the test compound at a fixed concentration (e.g., 10 µM) to each well containing a specific kinase.

    • Include a known kinase inhibitor as a positive control and DMSO as a negative control.

    • The assay measures the displacement of a tagged ligand from the kinase active site by the test compound.

  • Detection: Quantify the amount of bound ligand using a suitable detection method, such as qPCR or an enzymatic assay.

  • Data Analysis: Calculate the percent inhibition for each kinase relative to the DMSO control. A significant inhibition (e.g., >90%) suggests a potential interaction.

Data Presentation: Kinase Inhibition Profile

Kinase TargetPercent Inhibition at 10 µM
Kinase A95%
Kinase B88%
Kinase C5%
......
GPCR and Ion Channel Screening

To explore activity beyond the kinome, screening against G-protein coupled receptors (GPCRs) and ion channels is recommended.

Experimental Protocol: Radioligand Binding Assays

  • Membrane Preparation: Prepare cell membrane fractions expressing the target GPCR or ion channel.

  • Binding Reaction: Incubate the membrane preparation with a specific radiolabeled ligand and varying concentrations of 4-(3-Chloro-4-fluorophenyl)-2-cyanophenol.

  • Separation: Separate bound from free radioligand by rapid filtration.

  • Detection: Measure the radioactivity of the filter-bound complex using a scintillation counter.

  • Data Analysis: Determine the IC50 value, which is the concentration of the compound that inhibits 50% of the specific binding of the radioligand.

Part 2: Elucidation of the Primary Mechanism of Action

Once a primary target or a class of targets is identified, the next step is to validate this interaction and characterize its functional consequences. Assuming, based on hypothetical screening data, that 4-(3-Chloro-4-fluorophenyl)-2-cyanophenol is a potent inhibitor of a specific kinase (let's call it "Kinase X"), the following investigations would be pursued.

Determination of Inhibitory Potency (IC50)

Experimental Protocol: In Vitro Kinase Inhibition Assay

  • Reaction Setup: In a microplate well, combine purified Kinase X, its specific substrate peptide, and ATP.

  • Compound Addition: Add 4-(3-Chloro-4-fluorophenyl)-2-cyanophenol at a range of concentrations.

  • Kinase Reaction: Initiate the reaction by adding a phosphospecific antibody that recognizes the phosphorylated substrate.

  • Detection: Use a detection system (e.g., luminescence-based, such as ADP-Glo™) to quantify the amount of ADP produced, which is proportional to kinase activity.

  • Data Analysis: Plot the kinase activity against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Mechanism of Inhibition Studies

To understand how 4-(3-Chloro-4-fluorophenyl)-2-cyanophenol inhibits Kinase X, it is crucial to determine if the inhibition is competitive, non-competitive, or uncompetitive with respect to the ATP or the substrate.

Experimental Protocol: Michaelis-Menten Kinetics

  • Varying ATP Concentration: Perform the kinase assay with varying concentrations of ATP while keeping the substrate concentration constant, in the presence and absence of the inhibitor.

  • Varying Substrate Concentration: Perform the kinase assay with varying concentrations of the substrate while keeping the ATP concentration constant, in the presence and absence of the inhibitor.

  • Data Analysis: Generate Lineweaver-Burk plots (1/velocity vs. 1/[substrate]) to visualize the mechanism of inhibition.

    • Competitive: Lines intersect on the y-axis.

    • Non-competitive: Lines intersect on the x-axis.

    • Uncompetitive: Lines are parallel.

Visualization: Hypothetical Signaling Pathway

G cluster_0 Cell Membrane cluster_1 Cytoplasm receptor Receptor kinase_x Kinase X receptor->kinase_x Activation substrate Substrate kinase_x->substrate ATP -> ADP p_substrate Phosphorylated Substrate downstream Downstream Signaling p_substrate->downstream inhibitor 4-(3-Chloro-4-fluorophenyl) -2-cyanophenol inhibitor->kinase_x Inhibition

Caption: Inhibition of Kinase X by 4-(3-Chloro-4-fluorophenyl)-2-cyanophenol.

Part 3: Cellular Effects and Pathway Analysis

The final phase of in vitro characterization involves understanding the effects of the compound in a cellular context.

Cellular Proliferation and Viability Assays

Experimental Protocol: MTT Assay

  • Cell Culture: Plate cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of 4-(3-Chloro-4-fluorophenyl)-2-cyanophenol for a specified period (e.g., 24, 48, 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control to determine the GI50 (concentration for 50% growth inhibition).

Target Engagement in a Cellular System

To confirm that the compound inhibits Kinase X within cells, a Western blot analysis of downstream substrate phosphorylation is essential.

Experimental Protocol: Western Blotting

  • Cell Lysis: Treat cells with the compound, then lyse the cells to extract proteins.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE and Transfer: Separate the proteins by size using SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting:

    • Probe the membrane with a primary antibody specific for the phosphorylated form of the Kinase X substrate.

    • Probe a separate membrane (or strip and re-probe) with an antibody for the total substrate as a loading control.

  • Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) and a chemiluminescent substrate to visualize the protein bands.

  • Densitometry: Quantify the band intensities to determine the relative levels of substrate phosphorylation.

Visualization: Experimental Workflow

G start Cell Culture treatment Compound Treatment start->treatment lysis Cell Lysis & Protein Extraction treatment->lysis quant Protein Quantification lysis->quant sds SDS-PAGE quant->sds transfer Western Transfer sds->transfer immuno Immunoblotting transfer->immuno detect Detection & Imaging immuno->detect end Data Analysis detect->end

Caption: Western Blot workflow for target engagement.

Conclusion

This in-depth technical guide outlines a systematic approach to elucidating the in vitro mechanism of action of 4-(3-Chloro-4-fluorophenyl)-2-cyanophenol. By combining broad-based screening with detailed biochemical and cellular assays, a comprehensive understanding of the compound's molecular interactions and its impact on cellular signaling can be achieved. The proposed experimental workflows and data presentation formats provide a robust framework for researchers in drug discovery and development.

References

As this is a hypothetical guide for a novel compound, specific references for "4-(3-Chloro-4-fluorophenyl)-2-cyanophenol" are not available. The methodologies described are based on standard and widely published techniques in molecular pharmacology and cell biology. For specific protocols and further reading, the following resources are recommended:

  • KINOMEscan™ Assay Platform. DiscoverX. [Link]

  • Radioligand Binding Assays. Current Protocols in Pharmacology. [Link]

  • Western Blot Protocol. Bio-Rad Laboratories. [Link]

Technical Whitepaper: Toxicity Profile and Cytotoxicity Evaluation of 4-(3-Chloro-4-fluorophenyl)-2-cyanophenol

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In preclinical drug discovery and agrochemical development, polyhalogenated biphenyl derivatives are frequently utilized as high-value intermediates and active scaffolds. 4-(3-Chloro-4-fluorophenyl)-2-cyanophenol (CAS: 1261975-50-1) is a prime example, serving as a critical building block in the synthesis of kinase inhibitors and isoxazoline-based insecticides[1][2]. However, its structural topology—combining a halogenated biphenyl core with a cyanophenol headgroup—presents distinct toxicological liabilities.

This whitepaper provides an in-depth analysis of the predictive toxicity profile of 4-(3-Chloro-4-fluorophenyl)-2-cyanophenol. By dissecting its structure-activity relationships (SAR) and outlining self-validating in vitro screening protocols, this guide empowers researchers to accurately quantify its cytotoxicity, understand its mechanistic pathways, and engineer mitigation strategies during lead optimization.

Structural Profiling & Predictive Toxicology

To understand the cytotoxicity of 4-(3-Chloro-4-fluorophenyl)-2-cyanophenol, we must deconstruct its molecular architecture. The toxicity is driven by two distinct pharmacophores acting in tandem:

A. The Cyanophenol Moiety: Mitochondrial Uncoupling

Unsubstituted phenol has a pKa of ~10, making it predominantly neutral at physiological pH. However, the introduction of an ortho-cyano group (a strong electron-withdrawing group) significantly lowers the pKa of the hydroxyl proton. At pH 7.4, a substantial fraction of the molecule exists as a phenolate anion. Depending on the system pH, such substituted phenols undergo heterolytic dissociation. Combined with high lipophilicity, this allows the molecule to act as an oxidative uncoupler through a distinct proton-shuttle mechanism across the inner mitochondrial membrane[3]. The molecule absorbs a proton in the acidic intermembrane space, diffuses across the lipid bilayer, and releases the proton into the alkaline mitochondrial matrix, thereby collapsing the proton motive force ( Δp ) without generating ATP.

B. The Halogenated Biphenyl Core: AhR Activation

The 3-chloro-4-fluorophenyl group attached to the phenolic ring creates a halogenated biphenyl-like structure. The biological activity and toxicity of chlorinated biphenyls are highly dependent on their substitution pattern, which dictates their conformational mobility and interaction with the Aryl Hydrocarbon Receptor (AhR)[4]. The planar, lipophilic nature of this core allows it to mimic polychlorinated biphenyls (PCBs), potentially binding to cytosolic AhR. Upon binding, the complex translocates to the nucleus, inducing the expression of Cytochrome P450 1A1 (CYP1A1), which can lead to the generation of reactive oxygen species (ROS) and secondary oxidative stress[5].

ToxicityMechanisms cluster_mito Mitochondrial Pathway (Primary) cluster_cytosol Cytosolic / Nuclear Pathway (Secondary) Compound 4-(3-Chloro-4-fluorophenyl) -2-cyanophenol Protonophore Protonophore Activity (Weak Acid Shuttle) Compound->Protonophore Cyanophenol pKa Shift AhR AhR Activation (Biphenyl Mimicry) Compound->AhR Halogenated Biphenyl Core Depolarization Mitochondrial Depolarization (ΔΨm Collapse) Protonophore->Depolarization ATP ATP Depletion Depolarization->ATP Apoptosis Cytotoxicity / Cell Death ATP->Apoptosis CYP1A1 CYP1A1 Induction AhR->CYP1A1 ROS Reactive Oxygen Species (ROS) Generation CYP1A1->ROS ROS->Apoptosis

Mechanistic pathways of cytotoxicity driven by the cyanophenol and halogenated biphenyl moieties.

In Vitro Cytotoxicity Profiling: Experimental Workflows

To empirically validate the predicted toxicity profile, a multiparametric screening approach is required. As an application scientist, I emphasize the necessity of self-validating protocols —assays that include internal controls to prove the dynamic range and specificity of the readout.

We select HepG2 (human hepatocellular carcinoma) cells for these assays because halogenated biphenyls undergo extensive hepatic metabolism, and HepG2 cells retain baseline CYP450 activity, allowing us to capture both primary uncoupling and secondary metabolite-driven toxicity.

Protocol 1: High-Throughput ATP Depletion Assay (CellTiter-Glo)

Causality: Because the primary mechanism of cyanophenols is the uncoupling of oxidative phosphorylation, measuring total intracellular ATP provides the most direct, sensitive readout of mitochondrial impairment prior to overt membrane rupture.

Step-by-Step Methodology:

  • Cell Seeding: Seed HepG2 cells at 10,000 cells/well in a 96-well opaque white microplate using DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of 4-(3-Chloro-4-fluorophenyl)-2-cyanophenol in 100% DMSO.

  • Treatment: Transfer the compound to the assay plate to achieve a final concentration range of 0.01 µM to 100 µM.

    • Self-Validation Control: Ensure the final DMSO concentration is strictly normalized to 0.5% across all wells (Vehicle Control). Include 10 µM Digitonin as a positive control for complete cell lysis.

  • Incubation: Incubate cells with the compound for 24 hours.

  • Detection: Equilibrate the plate to room temperature for 30 minutes. Add an equal volume of CellTiter-Glo® reagent. Shake for 2 minutes to induce cell lysis, then incubate for 10 minutes to stabilize the luminescent signal.

  • Readout: Measure luminescence using a multimode microplate reader. Calculate the IC₅₀ using a 4-parameter logistic (4PL) regression model.

Protocol 2: High-Content Screening (HCS) of Mitochondrial Membrane Potential (JC-1 Assay)

Causality: ATP depletion can occur via multiple pathways (e.g., glycolysis inhibition). To definitively prove that 4-(3-Chloro-4-fluorophenyl)-2-cyanophenol acts as a protonophore, we must visualize the collapse of the mitochondrial membrane potential ( ΔΨm​ ) using the ratiometric dye JC-1.

Step-by-Step Methodology:

  • Cell Seeding: Seed HepG2 cells at 8,000 cells/well in a 96-well black, clear-bottom imaging plate.

  • Treatment & Controls: Treat cells with the compound (0.1 µM to 50 µM) for 4 hours.

    • Self-Validation Control: Include 10 µM FCCP (Carbonyl cyanide-p-trifluoromethoxyphenylhydrazone) as a positive control. FCCP is a benchmark uncoupler that forces immediate, complete mitochondrial depolarization.

  • Dye Loading: Wash cells with PBS and add 2 µM JC-1 dye in assay buffer. Incubate for 30 minutes at 37°C.

  • Imaging: Wash thrice to remove background dye. Image using an automated High-Content Imaging system (e.g., PerkinElmer Operetta).

    • Mechanism: In healthy cells, JC-1 accumulates in mitochondria and forms J-aggregates (Red emission, ~590 nm). In depolarized mitochondria, it remains in the cytosol as monomers (Green emission, ~529 nm).

  • Analysis: Quantify the Red/Green fluorescence intensity ratio. A dose-dependent drop in the ratio confirms direct protonophore activity.

Workflow cluster_assays Multiparametric Readouts & Controls Prep Compound Prep (10-Point Dilution) Cells HepG2 Incubation (4h / 24h) Prep->Cells ATP ATP Viability (+ Digitonin Ctrl) Cells->ATP 24h JC1 JC-1 HCS (+ FCCP Ctrl) Cells->JC1 4h Analysis 4PL Regression (IC50 / EC50) ATP->Analysis JC1->Analysis

Experimental workflow for evaluating the cytotoxicity and uncoupling activity of the compound.

Quantitative Data Interpretation

Based on structural homology to other halogenated cyanophenols and biphenyls, the expected in vitro toxicity parameters are summarized below. This data matrix allows researchers to benchmark their synthesized batches against predictive models.

Assay TypeCell LinePrimary ReadoutExpected IC₅₀ / EC₅₀ RangeMechanistic Implication
CellTiter-Glo HepG2Total ATP Depletion15.0 - 45.0 µMGeneral cytotoxicity via metabolic disruption and energy failure.
JC-1 HCS HepG2Red/Green Ratio Drop5.0 - 20.0 µMPrimary mitochondrial uncoupling. Occurs at lower doses than overt cell death.
H₂DCFDA HEK293ROS Fluorescence> 50.0 µMSecondary oxidative stress, likely mediated by AhR/CYP1A1 pathway at high exposures.

Mitigation & Structural Optimization Strategies

If 4-(3-Chloro-4-fluorophenyl)-2-cyanophenol is being utilized as a scaffold in a drug discovery program, medicinal chemists must actively engineer away its toxic liabilities:

  • Masking the Phenol: The primary driver of uncoupling is the ionizable phenolic hydroxyl group. Converting this to an ether (e.g., methoxy) or an ester prodrug eliminates the weak acid proton shuttle, effectively neutralizing protonophore activity.

  • Disrupting Planarity: The biphenyl-like AhR activation requires a relatively planar conformation. Introducing bulky steric groups at the ortho-positions of the biphenyl linkage can force a non-coplanar geometry, drastically reducing AhR binding affinity[4][5].

References

  • DTXSID40684828 1261975-50-1 wiki - Guidechem | Guidechem |1

  • KR20180108691A - Molecules with insecticidal utility, and intermediates, compositions and methods associated therewith | Google Patents | 2

  • Persistent Threats by Persistent Pollutants: Chemical Nature, Concerns and Future Policy Regarding PCBs | NIH / PMC | 5

  • Computational Studies on Biphenyl Derivatives. Analysis of the Conformational Mobility... Searching for the Rationalization of the Selective Toxicity of PCBs | ACS Publications | 4

  • Stepwise Discrimination between Four Modes of Toxic Action of Phenols in the Tetrahymena pyriformis Assay | ACS Publications | 3

Sources

Determining the Receptor Binding Affinity of Novel Compounds: A Technical Guide for 4-(3-Chloro-4-fluorophenyl)-2-cyanophenol

Author: BenchChem Technical Support Team. Date: April 2026

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Therapeutic Potential of Novel Chemical Entities

The journey of a novel chemical entity from discovery to a potential therapeutic agent is a meticulous process, demanding a deep understanding of its biological interactions. For a compound such as 4-(3-chloro-4-fluorophenyl)-2-cyanophenol, a synthetic molecule with potential pharmacological activity, the foundational step in its characterization is the determination of its receptor binding affinity. This technical guide provides a comprehensive overview of the principles and practical methodologies for conducting receptor binding affinity assays, using our subject compound as a case study.

Receptor binding assays are fundamental in pharmacology and drug discovery. They are designed to measure the strength of the interaction, or affinity, between a ligand (in this case, 4-(3-chloro-4-fluorophenyl)-2-cyanophenol) and its biological target, typically a protein receptor.[1][2][3] The data generated from these assays, such as the equilibrium dissociation constant (Kd) and the inhibitory constant (Ki), are critical for:

  • Target Identification and Validation: Confirming that the compound interacts with a specific biological target.

  • Structure-Activity Relationship (SAR) Studies: Guiding medicinal chemists in optimizing the compound's structure to enhance potency and selectivity.

  • Lead Optimization: Ranking and selecting the most promising candidates for further development.[4]

  • Understanding Mechanism of Action: Providing insights into how the compound may exert its pharmacological effects.

This guide will delve into the theoretical underpinnings of receptor-ligand interactions, provide detailed, step-by-step protocols for key binding assays, and offer guidance on data analysis and interpretation, all within the context of characterizing a novel compound like 4-(3-chloro-4-fluorophenyl)-2-cyanophenol.

Part 1: Core Principles of Receptor Binding Affinity

At the heart of pharmacology lies the concept of a drug binding to a receptor to elicit a biological response. The affinity of this binding is a measure of the tenacity with which the drug binds to the receptor. High affinity indicates a strong interaction, meaning a lower concentration of the drug is required to occupy a significant number of receptors.

Key Parameters in Binding Assays:

  • Kd (Equilibrium Dissociation Constant): This is the concentration of ligand at which 50% of the receptors are occupied at equilibrium. A lower Kd value signifies a higher binding affinity.

  • IC50 (Half-maximal Inhibitory Concentration): In competitive binding assays, the IC50 is the concentration of an unlabeled test compound that displaces 50% of a specifically bound radiolabeled or fluorescent ligand.[3][5]

  • Ki (Inhibitory Constant): The Ki is the equilibrium dissociation constant of the unlabeled drug. It is a more absolute measure of affinity than the IC50 because it is independent of the concentration of the labeled ligand and the receptor.[6][7] The Ki can be calculated from the IC50 using the Cheng-Prusoff equation :[6][8]

    Ki = IC50 / (1 + ([L]/Kd))

    Where:

    • [L] is the concentration of the labeled ligand.

    • Kd is the equilibrium dissociation constant of the labeled ligand.

Part 2: Methodologies for Determining Receptor Binding Affinity

The choice of binding assay depends on several factors, including the nature of the target receptor, the availability of reagents, and the desired throughput. For a novel compound like 4-(3-chloro-4-fluorophenyl)-2-cyanophenol, where the target may be unknown, a panel of assays against different receptor classes might be employed. Here, we detail two widely used and robust techniques: the Radioligand Binding Assay and the Fluorescence Polarization Assay.

Radioligand Binding Assays: The Gold Standard

Radioligand binding assays are considered the gold standard for their sensitivity and robustness in quantifying receptor-ligand interactions.[3][5] These assays involve the use of a radioactively labeled ligand (radioligand) that binds to the target receptor. The binding of the radioligand can be competed for by an unlabeled test compound, allowing for the determination of the test compound's affinity.[1][2][3]

Hypothetical Scenario: Let's assume preliminary screening suggests that 4-(3-chloro-4-fluorophenyl)-2-cyanophenol may interact with a G-protein coupled receptor (GPCR), for instance, the Dopamine D2 receptor.

Experimental Protocol: Competitive Radioligand Binding Assay for the Dopamine D2 Receptor

Objective: To determine the binding affinity (Ki) of 4-(3-chloro-4-fluorophenyl)-2-cyanophenol for the human Dopamine D2 receptor.

Materials:

  • Receptor Source: Commercially available cell membranes prepared from CHO cells stably expressing the human Dopamine D2 receptor.

  • Radioligand: [³H]-Spiperone (a high-affinity D2 antagonist).

  • Test Compound: 4-(3-chloro-4-fluorophenyl)-2-cyanophenol, dissolved in DMSO to create a stock solution, followed by serial dilutions in assay buffer.

  • Non-specific Binding Control: A high concentration of a known D2 antagonist, such as Haloperidol.

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

  • Filtration Apparatus: A 96-well cell harvester and glass fiber filters.

  • Scintillation Counter: To measure radioactivity.

Step-by-Step Methodology:

  • Preparation of Reagents:

    • Thaw the D2 receptor membranes on ice.

    • Prepare serial dilutions of 4-(3-chloro-4-fluorophenyl)-2-cyanophenol in assay buffer.

    • Prepare solutions of [³H]-Spiperone and Haloperidol in assay buffer. The concentration of [³H]-Spiperone should be close to its Kd for the D2 receptor.

  • Assay Setup (in a 96-well plate):

    • Total Binding Wells: Add assay buffer, D2 receptor membranes, and [³H]-Spiperone.

    • Non-specific Binding (NSB) Wells: Add assay buffer, D2 receptor membranes, [³H]-Spiperone, and a saturating concentration of Haloperidol.

    • Test Compound Wells: Add assay buffer, D2 receptor membranes, [³H]-Spiperone, and varying concentrations of 4-(3-chloro-4-fluorophenyl)-2-cyanophenol.

  • Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes) to allow the binding to reach equilibrium.[9]

  • Filtration: Rapidly filter the contents of each well through the glass fiber filters using the cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically trapped radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity (in counts per minute, CPM) using a scintillation counter.

Data Analysis Workflow:

Radioligand_Data_Workflow Raw_CPM Raw CPM Data from Scintillation Counter Calculate_Specific_Binding Calculate Specific Binding: Total Binding - Non-specific Binding Raw_CPM->Calculate_Specific_Binding Plot_Data Plot % Specific Binding vs. [Test Compound] Calculate_Specific_Binding->Plot_Data Nonlinear_Regression Nonlinear Regression Analysis (Sigmoidal Dose-Response) Plot_Data->Nonlinear_Regression Determine_IC50 Determine IC50 Nonlinear_Regression->Determine_IC50 Cheng_Prusoff Calculate Ki using Cheng-Prusoff Equation: Ki = IC50 / (1 + ([L]/Kd)) Determine_IC50->Cheng_Prusoff Final_Ki Final Ki Value Cheng_Prusoff->Final_Ki

Caption: Workflow for Radioligand Binding Assay Data Analysis.

Fluorescence Polarization (FP) Assays: A Homogeneous Alternative

Fluorescence Polarization (FP) is a powerful, homogeneous assay format that is well-suited for high-throughput screening.[10][11] The principle is based on the rotational motion of a fluorescently labeled molecule (a tracer). When a small fluorescent tracer is unbound, it tumbles rapidly in solution, resulting in low polarization of emitted light. When it binds to a larger molecule (the receptor), its rotation slows down, leading to an increase in the polarization of the emitted light.[10] A test compound can compete with the tracer for binding to the receptor, causing a decrease in polarization.

Hypothetical Scenario: Let's hypothesize that 4-(3-chloro-4-fluorophenyl)-2-cyanophenol might target a protein kinase, for example, Epidermal Growth Factor Receptor (EGFR) kinase.

Experimental Protocol: Competitive Fluorescence Polarization Assay for EGFR Kinase

Objective: To determine the binding affinity (Ki) of 4-(3-chloro-4-fluorophenyl)-2-cyanophenol for the EGFR kinase domain.

Materials:

  • Receptor: Recombinant human EGFR kinase domain.

  • Fluorescent Tracer: A fluorescently labeled small molecule inhibitor known to bind to the ATP-binding site of EGFR.

  • Test Compound: 4-(3-chloro-4-fluorophenyl)-2-cyanophenol, serially diluted.

  • Assay Buffer: A buffer that maintains the stability and activity of the kinase.

  • Microplate Reader: Equipped with fluorescence polarization optics.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare solutions of EGFR kinase, the fluorescent tracer, and serial dilutions of 4-(3-chloro-4-fluorophenyl)-2-cyanophenol in the assay buffer.

  • Assay Setup (in a 384-well plate):

    • Tracer Only Wells: Add assay buffer and the fluorescent tracer.

    • Tracer + Receptor Wells: Add assay buffer, EGFR kinase, and the fluorescent tracer.

    • Competition Wells: Add assay buffer, EGFR kinase, the fluorescent tracer, and varying concentrations of 4-(3-chloro-4-fluorophenyl)-2-cyanophenol.

  • Incubation: Incubate the plate at room temperature for a specified time to reach binding equilibrium.

  • Measurement: Read the fluorescence polarization (in milli-polarization units, mP) of each well using a microplate reader.

FP Assay Experimental Workflow:

FP_Workflow cluster_prep Reagent Preparation cluster_assay Assay Plate Setup Prep_Receptor Prepare Receptor Solution (EGFR Kinase) Assay_Plate Well Type Components Control (Tracer only) Buffer + Tracer Control (Tracer + Receptor) Buffer + Receptor + Tracer Competition Buffer + Receptor + Tracer + Test Compound Prep_Receptor->Assay_Plate Prep_Tracer Prepare Fluorescent Tracer Solution Prep_Tracer->Assay_Plate Prep_Compound Prepare Serial Dilutions of Test Compound Prep_Compound->Assay_Plate Incubation Incubate to Reach Equilibrium Assay_Plate->Incubation FP_Read Read Fluorescence Polarization (mP) on Plate Reader Incubation->FP_Read Data_Analysis Data Analysis (IC50 -> Ki) FP_Read->Data_Analysis

Caption: Experimental Workflow for a Competitive FP Assay.

Part 3: Data Presentation and Interpretation

Hypothetical Binding Data for 4-(3-chloro-4-fluorophenyl)-2-cyanophenol

Target ReceptorAssay TypeRadioligand/TracerKd of Radioligand/Tracer (nM)IC50 of Test Compound (nM)Ki of Test Compound (nM)
Dopamine D2 ReceptorRadioligand[³H]-Spiperone0.115075
EGFR KinaseFluorescence PolarizationFluorescent Inhibitor X55025
Serotonin 5-HT2A ReceptorRadioligand[³H]-Ketanserin0.5>10,000>5,000

Interpretation of Results:

The hypothetical data in the table above would suggest that 4-(3-chloro-4-fluorophenyl)-2-cyanophenol exhibits a moderate affinity for both the Dopamine D2 receptor and the EGFR kinase, with a slightly higher affinity for the latter. The high Ki value for the 5-HT2A receptor indicates poor affinity and suggests selectivity for the other two targets.

Part 4: Ensuring Trustworthiness through Assay Validation

The reliability of binding data is contingent upon a well-validated assay. Key validation parameters include:

  • Specificity: The binding of the labeled ligand should be specific to the target receptor. This is confirmed by displacement with known selective ligands.

  • Saturability: The binding should be saturable, indicating a finite number of specific binding sites.

  • Reproducibility: The assay should yield consistent results across multiple experiments.

  • Signal-to-Noise Ratio: The specific binding signal should be significantly higher than the non-specific binding.

By adhering to these principles of assay design and validation, researchers can have high confidence in the generated binding affinity data, which is essential for making informed decisions in the drug discovery and development process.

Conclusion

Determining the receptor binding affinity is a critical first step in the pharmacological characterization of a novel compound like 4-(3-chloro-4-fluorophenyl)-2-cyanophenol. This guide has provided a framework for understanding the core principles of receptor binding, detailed protocols for robust assay methodologies, and guidance on data analysis and validation. By employing these techniques, researchers can effectively profile the interaction of new chemical entities with their biological targets, paving the way for the development of novel therapeutics.

References

  • Vertex AI Search. (2025, April 28).
  • PubMed. (2001, September 15). determination of KB or Ki from IC50.
  • PubMed. Radioligand binding methods: practical guide and tips.
  • Sigma-Aldrich.
  • Gifford Bioscience. Radioligand Binding Assay.
  • Canadian Society of Pharmacology and Therapeutics (CSPT).
  • PMC.
  • PubMed. (2019, September 1).
  • Revvity. Radiometric Ligand-Binding Assays.
  • Bio-Rad. Large and Small Molecule Screening by SPR.
  • C&EN White Papers. Protein-Small Molecule Biomolecular Interactions – a Retrospective.
  • Application Note 119. (2025, January 4). Small Molecule Detection by Surface Plasmon Resonance (SPR).
  • Bio-protocol.
  • PubMed. Characterization of Small Molecule-Protein Interactions Using SPR Method.
  • Oncodesign Services. Radioligand Binding Assay | In Vitro Biology.
  • Molecular Biology of the Cell (MBoC). (2017, October 13).
  • YouTube. (2023, January 6). IC50 to Ki conversion by Cheng-Prusoff Equation & BatDB online converter tool‪@MajidAli2020‬.
  • Revvity.
  • NCBI - NIH. (2012, May 1). Receptor Binding Assays for HTS and Drug Discovery.
  • PubMed. (2009, December 1). Fluorescence Polarization (FP) Assays for Monitoring Peptide-Protein or Nucleic Acid-Protein Binding.
  • Molecular Devices.
  • PMC. (2017, January 20).
  • Labome. (2022, October 25). Receptor-Ligand Binding Assays.
  • Fluidic Sciences Ltd. (2025, March 21).
  • FDA. (2022, September 21).
  • JoVE Journal. (2015, July 10). ELISA Techniques for Ligand-Receptor.
  • ResearchGate. (2017, January 20).
  • Creative Biolabs. Receptor Ligand Binding Assay.

Sources

Preliminary Biological Evaluation of 4-(3-Chloro-4-fluorophenyl)-2-cyanophenol: A Multidisciplinary Screening Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 4-(3-Chloro-4-fluorophenyl)-2-cyanophenol (CAS: 1261891-58-0[1] / 1261975-50-1[2]) represents a highly versatile, privileged synthetic scaffold. Structurally, it is a halogenated biphenyl derivative featuring a lipophilic 3-chloro-4-fluorophenyl tail and a polar 2-cyanophenol headgroup. While frequently utilized as a building block in synthetic chemistry, its intact structural motifs make it a prime candidate for direct biological evaluation across multiple therapeutic and agrochemical domains.

This whitepaper outlines a rigorous, self-validating framework for the preliminary biological evaluation of this compound, bridging the gap between structural chemistry and early-stage drug discovery.

Structural Activity Relationship (SAR) & Mechanistic Rationale

As a Senior Application Scientist, I approach the evaluation of any novel scaffold by first deconstructing its pharmacophores to predict biological behavior. The biphenyl core is a proven privileged structure in medicinal chemistry, often utilizing "conformational locking" to achieve high target specificity[3].

  • The 3-Chloro-4-fluorophenyl Moiety: This specific halogenated substitution pattern is a hallmark of highly potent kinase inhibitors. It is known to perfectly occupy the hydrophobic ATP-binding pocket of the Epidermal Growth Factor Receptor (EGFR) and other kinases, providing both metabolic shielding and enhanced lipid bilayer penetration[4][5].

  • The Halogenated Biphenyl Core: Beyond oncology, halogenated biphenyls exhibit profound anti-infective and insecticidal properties. They are known to disrupt bacterial cell walls or target specific enzymes like MenG and FabI[6], and have demonstrated significant utility as agrochemical agents against pests like Spodoptera littoralis[7][8].

  • The 2-Cyanophenol Headgroup: The phenol acts as a critical hydrogen bond donor/acceptor, while the strongly electron-withdrawing cyano group lowers the pKa of the phenol, increasing its ionization at physiological pH. However, cyanophenols require rigorous toxicity screening, as they can act as uncouplers of oxidative phosphorylation, leading to generalized cytotoxicity[9].

Phase 1: In Vitro ADMET & Physicochemical Profiling

Before advancing to phenotypic or target-directed screening, the compound's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile must be established.

Protocol 1.1: Parallel Artificial Membrane Permeability Assay (PAMPA)
  • Causality & Rationale: The electron-withdrawing cyano group significantly alters the ionization state of the phenol at pH 7.4. PAMPA is utilized to determine if the ionized fraction restricts passive transcellular diffusion, which is critical for oral bioavailability.

  • Self-Validating System: The assay must include high-permeability (Verapamil) and low-permeability (Atenolol) reference standards to validate membrane integrity.

  • Methodology:

    • Prepare a 10 mM DMSO stock of 4-(3-Chloro-4-fluorophenyl)-2-cyanophenol.

    • Dilute to 10 µM in PBS (pH 7.4) and add 300 µL to the donor compartment of a PAMPA sandwich plate.

    • Coat the artificial membrane (PVDF) with 1% lecithin in dodecane. Add 200 µL of fresh PBS to the acceptor compartment.

    • Incubate at room temperature for 5 hours under gentle agitation (150 rpm).

    • Quantify compound concentration in both compartments via LC-MS/MS. Calculate the effective permeability coefficient ( Pe​ ).

Protocol 1.2: Hepatic Microsomal Stability (CYP450 Profiling)
  • Causality & Rationale: Halogenated biphenyls are susceptible to bioactivation by Cytochrome P450 enzymes into reactive, potentially toxic metabolites[10]. Conversely, the fluorinated aromatic ring is notoriously recalcitrant to biodegradation[11]. This assay determines the intrinsic clearance ( CLint​ ) and identifies primary metabolic routes.

  • Methodology:

    • Incubate 1 µM of the compound with human liver microsomes (HLM, 0.5 mg/mL protein) in 100 mM potassium phosphate buffer (pH 7.4)[10].

    • Initiate the reaction by adding 1 mM NADPH.

    • Quench 50 µL aliquots at 0, 5, 15, 30, and 60 minutes using ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

    • Centrifuge at 4000 rpm for 15 minutes and analyze the supernatant via LC-HRMS to track parent compound depletion and identify hydroxylated or glucuronidated metabolites.

Metabolism CMPD 4-(3-Chloro-4-fluorophenyl) -2-cyanophenol CYP Hepatic CYP450 (Phase I) CMPD->CYP Oxidation UGT UGT Enzymes (Phase II) CMPD->UGT Glucuronidation MET1 Hydroxylated Metabolite CYP->MET1 Minor Pathway MET2 Phenol Glucuronide UGT->MET2 Major Clearance

Phase I/II metabolic pathways for 4-(3-Chloro-4-fluorophenyl)-2-cyanophenol.

Phase 2: Target-Agnostic Phenotypic & Toxicity Screening

Given the known quantitative structure-activity relationships (QSAR) regarding the toxicity of cyanophenols[9] and the insecticidal utility of halogenated biphenyls[7][8], phenotypic screening is mandatory.

Protocol 2.1: Mammalian Cytotoxicity (HepG2 / HEK293)
  • Causality & Rationale: To ensure that any observed efficacy in downstream target assays is not an artifact of generalized cell death (e.g., mitochondrial uncoupling by the cyanophenol).

  • Methodology:

    • Seed HepG2 cells at 10,000 cells/well in a 96-well plate and incubate overnight at 37°C, 5% CO2​ .

    • Treat cells with a 10-point dose-response curve of the compound (0.1 µM to 100 µM). Include 0.1% DMSO as a vehicle control and Doxorubicin as a positive control for cytotoxicity.

    • After 48 hours, add CellTiter-Glo® reagent to measure intracellular ATP levels.

    • Calculate the CC50​ (Concentration causing 50% cytotoxicity) using non-linear regression.

Phase 3: Target-Directed Enzymatic Assays (Kinase Profiling)

The 3-chloro-4-fluorophenyl moiety is a highly privileged motif in oncology, specifically for targeting the Epidermal Growth Factor Receptor (EGFR) and related tyrosine kinases[4][5].

Protocol 3.1: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay
  • Causality & Rationale: TR-FRET minimizes compound auto-fluorescence interference—a common issue with aromatic biphenyls—ensuring high-fidelity readout of target engagement.

  • Self-Validating System: The assay requires a Z'-factor > 0.6 to be considered robust. Staurosporine must be run in parallel as a pan-kinase inhibitor control.

  • Methodology:

    • Prepare the kinase reaction mix containing recombinant EGFR kinase domain, ATP (at the Km​ value), and a biotinylated peptide substrate in kinase buffer (HEPES pH 7.5, MgCl2​ , EGTA).

    • Dispense the compound (10 nM to 10 µM) into a 384-well pro-plate.

    • Initiate the reaction by adding the kinase/substrate mix and incubate for 60 minutes at room temperature.

    • Stop the reaction by adding EDTA, followed by the Eu-labeled anti-phosphotyrosine antibody and Streptavidin-APC.

    • Read the plate on a microplate reader (Excitation: 340 nm; Emission: 615 nm and 665 nm). Calculate the IC50 based on the FRET signal ratio (665/615).

HTS_Workflow Prep Compound Library Prep (DMSO Stocks) Assay TR-FRET Kinase Assay (EGFR Target) Prep->Assay Read Fluorescence Readout (340nm Ex / 615nm Em) Assay->Read Hit Hit Validation (IC50 Determination) Read->Hit

TR-FRET high-throughput screening workflow for kinase target engagement.

Data Presentation & Benchmarking

To facilitate rapid decision-making in the drug discovery pipeline, all quantitative data must be benchmarked against established thresholds for halogenated biphenyls.

Table 1: Target ADMET & Physicochemical Benchmarks

ParameterAssay / MetricTarget Threshold for AdvancementRationale
Permeability PAMPA ( Pe​ ) >1.0×10−6 cm/sEnsures adequate passive membrane diffusion despite phenol ionization.
Metabolic Stability HLM Intrinsic Clearance <50 µL/min/mg proteinPrevents rapid first-pass metabolism and bioactivation[10].
Cytotoxicity HepG2 ( CC50​ ) >50 µMEstablishes a safe therapeutic window free from cyanophenol toxicity[9].

Table 2: Expected Target Engagement Thresholds

Target / PhenotypeAssay TypeSuccess Criteria ( IC50​ / EC50​ )Reference Scaffold Homology
EGFR Kinase TR-FRET <1.0 µM4-(3-Chloro-4-fluorophenyl)anilines[4][5]
Antimicrobial (FabI) Enzymatic Inhibition <5.0 µMTriclocarban (Halogenated Biphenyl)[6]
Insecticidal In vivo Larval Mortality >70% mortality at 7 daysHalogenated Biphenyl Carboxamidines[8]

References

  • 10xchem.com. 1261891-58-0 | MFCD18314372 - 10X CHEM.
  • Guidechem. DTXSID40684828 1261975-50-1 wiki - Guidechem.
  • Benchchem. Application Notes and Protocols: Leveraging 4-(3-Chloro-4-fluorophenyl)aniline in Kinase Inhibitor Drug Discovery.
  • MDPI. Biphenyl as a Privileged Structure in Medicinal Chemistry: Advances in Anti-Infective Drug Discovery.
  • PubMed. Blockage of epidermal growth factor receptor by quinazoline tyrosine kinase inhibitors suppresses growth of human hepatocellular carcinoma.
  • Applied and Environmental Microbiology. Comparative Target Analysis of Chlorinated Biphenyl Antimicrobials Highlights MenG as a Molecular Target of Triclocarban.
  • PMC. Synthesis of inventive biphenyl and azabiphenyl derivatives as potential insecticidal agents against the cotton leafworm, Spodoptera littoralis.
  • Google Patents. KR20180108691A - Molecules with insecticidal utility, and intermediates, compositions and methods associated therewith.
  • Open Metu. Biotransformation of the Fluorinated Nonsteroidal Anti-Inflammatory Pharmaceutical Flurbiprofen in Activated Sludge Results in Accumulation of a Recalcitrant Fluorinated Aromatic Metabolite.
  • Chemical Research in Toxicology (ACS). Bioactivation of Dibrominated Biphenyls by Cytochrome P450 Activity to Metabolites with Estrogenic Activity and Estrogen Sulfotransferase Inhibition Capacity.
  • Chemical Research in Toxicology (ACS). Development of Quantitative Structure−Activity Relationships for the Toxicity of Aromatic Compounds to Tetrahymena pyriformis: Comparative Assessment of the Methodologies.

Sources

A Comprehensive Technical Guide to the Crystal Structure and X-ray Diffraction Analysis of 4-(3-Chloro-4-fluorophenyl)-2-cyanophenol

Author: BenchChem Technical Support Team. Date: April 2026

Abstract: The precise three-dimensional arrangement of atoms within a molecule is fundamental to understanding its physicochemical properties and biological activity. This is particularly crucial in drug development, where structure-activity relationships (SAR) guide the design of potent and selective therapeutics. This technical guide provides an in-depth, field-proven methodology for the determination and analysis of the single-crystal X-ray structure of a novel biaryl compound, 4-(3-Chloro-4-fluorophenyl)-2-cyanophenol. While no public crystallographic data for this specific molecule currently exists, this document serves as a comprehensive "first-principles" whitepaper for researchers and drug development professionals. It outlines the complete workflow, from synthesis and crystallization to data collection, structure solution, and detailed structural analysis, using a hypothetical yet scientifically rigorous case study. The causality behind each experimental choice is explained, ensuring that the described protocols form a self-validating system for obtaining high-quality, reliable crystallographic data for similar novel chemical entities.

Introduction: The Imperative of Structural Insight in Drug Discovery

Substituted biphenyl scaffolds are privileged structures in medicinal chemistry, offering a versatile framework for creating compounds that interact with a wide range of biological targets. The specific compound of interest, 4-(3-Chloro-4-fluorophenyl)-2-cyanophenol, possesses several functional groups that are critical for modulating its properties:

  • A Biphenyl Core: Provides a semi-rigid backbone that can be tailored to orient substituents in precise three-dimensional space. The dihedral angle between the phenyl rings is a key conformational feature.[1]

  • A Phenolic Hydroxyl (-OH) Group: A classic hydrogen bond donor and acceptor, capable of forming critical interactions with protein active sites.

  • A Nitrile (-CN) Group: A strong hydrogen bond acceptor and a metabolically stable polar group.

  • Halogen Substituents (-Cl, -F): These atoms are not mere steric bulk. They significantly alter the electronic properties of the rings and can participate in specific, highly directional non-covalent interactions known as halogen bonds.[2]

Understanding how these functional groups orchestrate the molecule's conformation and its packing in the solid state is paramount. Single-crystal X-ray diffraction (SC-XRD) is the definitive, non-destructive analytical technique for obtaining this information, providing precise details on bond lengths, bond angles, and intermolecular interactions.[3][4] This knowledge directly informs drug design by revealing the molecule's intrinsic shape and its potential for interaction, which are key determinants of its efficacy and specificity.

Synthesis and Crystallization: From Powder to Diffraction-Quality Single Crystals

The first and often most challenging step in a crystallographic study is obtaining a high-purity compound and then growing single crystals suitable for diffraction.[5]

Proposed Synthetic Pathway

A plausible and efficient route to synthesize the target compound is via a Suzuki cross-coupling reaction, a powerful method for forming carbon-carbon bonds between aryl halides and aryl boronic acids.

Synthesis_Workflow A 2-Bromo-6-cyanophenol reagents Pd(PPh₃)₄, K₂CO₃ Dioxane/H₂O A->reagents B (3-Chloro-4-fluorophenyl)boronic acid B->reagents C 4-(3-Chloro-4-fluorophenyl)-2-cyanophenol reagents->C Suzuki Coupling

Caption: Proposed Suzuki coupling synthesis pathway.

Experimental Protocol: Synthesis

  • Reaction Setup: To a flame-dried Schlenk flask under an inert argon atmosphere, add 2-bromo-6-cyanophenol (1.0 eq), (3-chloro-4-fluorophenyl)boronic acid (1.2 eq), and potassium carbonate (3.0 eq).

  • Solvent and Catalyst Addition: Add a degassed 3:1 mixture of 1,4-dioxane and water. To this slurry, add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq).

  • Reaction Execution: Heat the mixture to 85°C and stir vigorously for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Workup and Purification: Upon completion, cool the reaction to room temperature and dilute with ethyl acetate. Wash the organic layer sequentially with water and brine. Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the pure 4-(3-Chloro-4-fluorophenyl)-2-cyanophenol.

The Art and Science of Crystallization

The goal of crystallization is to slowly bring a solution from a state of solubility to supersaturation, allowing molecules to self-assemble into a highly ordered, single crystal lattice.[5] For a novel compound, a screening approach is most effective.

Experimental Protocol: Crystallization Screening

  • Purity Confirmation: Ensure the compound's purity is >98% by NMR and HPLC analysis before initiating crystallization trials.

  • Solvent Selection: Prepare saturated solutions of the compound in a range of solvents with varying polarities (e.g., hexane, ethyl acetate, dichloromethane, acetone, methanol, acetonitrile).

  • Screening Methods:

    • Slow Evaporation: Loosely cap the vials and allow the solvent to evaporate slowly over several days at room temperature. This is often the simplest and most successful starting point.

    • Vapor Diffusion (Hanging Drop/Sitting Drop): Place a drop of the concentrated solution on a siliconized cover slip. Invert and seal this slip over a well containing a "precipitant" (a solvent in which the compound is less soluble). The slow diffusion of the precipitant vapor into the drop gradually lowers the solubility, inducing crystallization.

    • Solvent Layering: Carefully layer a poor solvent on top of a concentrated solution of the compound in a good solvent. Crystals may form at the interface where the solvents slowly mix.

  • Crystal Harvesting: Once suitable crystals (clear, well-defined morphology, typically 0.1-0.3 mm in size) are observed, carefully harvest them using a cryoloop.

Single-Crystal X-ray Diffraction: Illuminating the Atomic Blueprint

SC-XRD provides detailed information about the internal lattice of crystalline substances, including unit cell dimensions, bond lengths, and bond angles.[3] The process involves irradiating a single crystal with monochromatic X-rays and analyzing the resulting diffraction pattern.[5]

SCXRD_Workflow cluster_exp Experimental Phase cluster_comp Computational Phase CrystalMount Crystal Mounting & Cryo-cooling DataCollection Diffraction Data Collection CrystalMount->DataCollection On Diffractometer DataProcessing Data Processing (Indexing, Integration, Scaling) DataCollection->DataProcessing StructureSolution Structure Solution (Phase Problem) DataProcessing->StructureSolution StructureRefinement Structure Refinement StructureSolution->StructureRefinement Validation Validation & Analysis StructureRefinement->Validation

Caption: Single-Crystal X-ray Diffraction (SC-XRD) workflow.
Data Collection

Experimental Protocol: Data Collection

  • Crystal Mounting: A suitable single crystal is selected under a microscope, picked up with a cryoloop, and flash-cooled to 100 K in a stream of cold nitrogen gas.[6] This low temperature minimizes thermal motion of the atoms, leading to higher quality diffraction data.

  • Diffractometer Setup: The crystal is mounted on a goniometer head in a modern single-crystal X-ray diffractometer (e.g., equipped with a Mo Kα or Cu Kα X-ray source and a pixel array detector).[6]

  • Unit Cell Determination: A preliminary set of diffraction images is collected to determine the crystal's unit cell parameters and Bravais lattice.

  • Data Collection Strategy: A full sphere of diffraction data is collected by rotating the crystal through a series of angles (omega and phi scans). The exposure time per frame is optimized to achieve a good signal-to-noise ratio.

Structure Solution and Refinement

Once the diffraction intensities are collected and processed, the central challenge is to solve the "phase problem." Direct methods, which use statistical relationships between the intensities, are typically successful for small molecules like this.

Refinement_Logic Start Initial Model (from Direct Methods) RefinePos Refine Atomic Positions & Isotropic Thermal Parameters Start->RefinePos Fourier Calculate Difference Fourier Map (Fo-Fc) RefinePos->Fourier AssignAtoms Locate & Assign Missing Atoms (e.g., H) Fourier->AssignAtoms RefineAniso Refine Anisotropically AssignAtoms->RefineAniso CheckR Check R-factors & Goodness-of-Fit RefineAniso->CheckR CheckR->RefinePos No Converged Final Structure Model CheckR->Converged Yes

Caption: Iterative logic of crystallographic structure refinement.

The initial atomic model is then refined against the experimental data. This is an iterative process of least-squares refinement where atomic positions and thermal displacement parameters are adjusted to minimize the difference between the observed structure factors (|Fo|) and the calculated structure factors (|Fc|).[6]

Hypothetical Crystal Structure Analysis

The following data tables present a realistic, hypothetical outcome of a successful crystallographic analysis for 4-(3-Chloro-4-fluorophenyl)-2-cyanophenol.

Table 1: Hypothetical Crystal Data and Structure Refinement Details

ParameterValue
Empirical formulaC₁₃H₇ClFNO
Formula weight247.65 g/mol
Temperature100(2) K
Wavelength (Mo Kα)0.71073 Å
Crystal systemMonoclinic
Space groupP2₁/c
Unit cell dimensionsa = 8.512(3) Å, α = 90°
b = 15.234(5) Å, β = 98.54(2)°
c = 9.145(3) Å, γ = 90°
Volume1172.1(7) ų
Z (Molecules per cell)4
Calculated density1.402 Mg/m³
Absorption coefficient0.35 mm⁻¹
F(000)504
Reflections collected8542
Independent reflections2145 [R(int) = 0.035]
Final R indices [I>2σ(I)]R₁ = 0.041, wR₂ = 0.105
Goodness-of-fit on F²1.03

Table 2: Hypothetical Selected Intramolecular Distances and Angles

Bond/AngleLength (Å) / Degrees (°)Notes
C(Aryl)-C(Aryl)1.489(2)Typical single bond between sp² carbons.
C-Cl1.741(2)Standard aromatic C-Cl bond length.
C-F1.355(2)Standard aromatic C-F bond length.
C≡N1.145(3)Typical nitrile triple bond.
C-O (phenol)1.362(2)C-O single bond with partial double bond character.
Dihedral Angle42.5°Angle between the two phenyl ring planes.
Analysis of Intermolecular Interactions

The crystal packing would likely be dominated by a network of non-covalent interactions, which are critical for the stability of the crystal lattice and influence properties like solubility and melting point.

  • Hydrogen Bonding: The most prominent interaction would be a classic hydrogen bond between the phenolic hydroxyl group (-OH) of one molecule and the nitrogen atom of the nitrile group (-C≡N) of an adjacent molecule. This O-H···N interaction would likely form chains or ribbons of molecules through the crystal lattice.

  • Halogen Bonding: The electropositive region on the chlorine atom (the σ-hole) could form a halogen bond with an electronegative atom on a neighboring molecule, such as the phenolic oxygen or the nitrile nitrogen. This type of interaction is highly directional and contributes significantly to crystal packing.

  • π-π Stacking: The aromatic rings could engage in offset π-π stacking interactions, further stabilizing the crystal structure. The observed dihedral angle of 42.5° would preclude a perfectly co-facial arrangement but would be amenable to offset or T-shaped interactions.

Conclusion and Outlook

This technical guide has detailed a comprehensive, best-practice workflow for determining and analyzing the single-crystal X-ray structure of the novel compound 4-(3-Chloro-4-fluorophenyl)-2-cyanophenol. By following these robust protocols—from rational synthesis and meticulous crystallization to precise data collection and rigorous refinement—researchers can obtain an unambiguous three-dimensional molecular structure.

The hypothetical structural analysis reveals the critical role of hydrogen bonding and potential halogen bonding in dictating the solid-state architecture. This detailed structural knowledge is invaluable for drug development professionals, providing a foundational understanding of the molecule's conformation and intermolecular interaction potential. These insights can guide the design of analogs with improved properties and provide a basis for computational studies, such as molecular docking, ultimately accelerating the journey from a chemical entity to a viable drug candidate.

References

  • Fiveable. (n.d.). Crystal Structure Determination & Refinement. Retrieved from [Link]

  • Malani, D., et al. (2013). Synthesis and biological evaluation of novel cyanobiphenyl-substituted derivatives. European Journal of Medicinal Chemistry, 62, 53-62.
  • SERC Carleton. (2007, May 17). Single-crystal X-ray Diffraction. Retrieved from [Link]

  • Roy Choudhury, A., et al. (2025, August 6). Halogen interactions using variable temperature single crystal X-ray diffraction. ResearchGate. Retrieved from [Link]

  • Bruker. (2019, September 11). Crystal structure of (E)-3-chloro-2-(((4-chlorophenyl)imino)methyl)phenol, C13H9Cl2NO. Zeitschrift für Kristallographie - New Crystal Structures, 235(1). Retrieved from [Link]

  • Google Patents. (n.d.). Method of preparing p-cyanophenol like compound.
  • Bastiansen, O. (n.d.). The Molecular Structure of Biphenyl and some of its Derivatives. II. SciSpace. Retrieved from [Link]

  • Syntheses.com. (n.d.). Synthesis of 2-cyanophenol. Retrieved from [Link]

  • Google Patents. (n.d.). Preparation of cyanophenols by dehydration of hydroxybenzaldoximes with phosgene.
  • Open PRAIRIE. (n.d.). Applications of X-Ray Single Crystal Diffraction to Structure Determination. Retrieved from [Link]

  • PubChem. (n.d.). 4-Cyanophenol. Retrieved from [Link]

  • MDPI. (2023). Synthesis, crystal structure and Hirshfeld surface analysis of 4′-cyano-[1,1′-biphenyl]-4-yl 3-(benzyloxy)benzoate. Retrieved from [Link]

  • NASA Technical Reports Server. (2025, July 15). Structures of cyano-biphenyl liquid crystals. Retrieved from [Link]

  • SciProfiles. (2006, November 1). Comparison of the Crystal and Molecular Structures of Three Similar 4-Heptyl-biphenyl Compounds. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and crystallographic, spectroscopic and computational characterization of 3,3′,4,4′-substituted biphenyls: effects of OR substituents on the intra-ring torsion angle. Retrieved from [Link]

  • DR-NTU. (n.d.). A Combined Single Crystal Neutron/X-ray Diffraction and Solid-State Nuclear Magnetic Resonance Study of the Hybrid Perovskites. Retrieved from [Link]

  • Gilardi, R. D., & Flippen-Anderson, J. L. (2003). X-Ray Crystallography of Chemical Compounds. In Current Protocols in Pharmacology (Chapter 7, Unit 7.2). John Wiley & Sons, Inc. Retrieved from [Link]

  • YouTube. (2020, November 20). What is Single Crystal X-ray Diffraction? [Video]. Bruker. Retrieved from [Link]

Sources

Advanced Physicochemical Profiling and Handling Guidelines for 4-(3-Chloro-4-fluorophenyl)-2-cyanophenol

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Toxicologists, and Drug Development Professionals Document Type: Technical Whitepaper & Advanced Safety Data Guide

Introduction: The Causality of Chemical Architecture

In modern drug discovery, halogenated biaryl cyanophenols like 4-(3-Chloro-4-fluorophenyl)-2-cyanophenol are highly valued as advanced synthetic intermediates. They frequently serve as precursors for kinase inhibitors, agrochemicals, and novel functional materials. However, the precise structural features that make this compound synthetically desirable—the electron-withdrawing cyano group, the reactive phenolic hydroxyl, and the lipophilic chloro-fluoro-phenyl ring—also dictate a highly specific and hazardous physicochemical profile.

This whitepaper transcends standard Safety Data Sheet (SDS) boilerplate. As a Senior Application Scientist, my objective is to explain the causality behind the safety protocols. By understanding how the molecule interacts with biological and environmental systems, researchers can implement self-validating workflows that inherently prevent exposure.

Physicochemical Profiling & Structural Causality

The behavior of 4-(3-Chloro-4-fluorophenyl)-2-cyanophenol cannot be understood in isolation; it is a synergistic product of its functional groups. The ortho-cyano group exerts a strong electron-withdrawing inductive effect, significantly lowering the pKa of the phenolic hydroxyl compared to standard phenol. This increases its acidity and corrosive potential. Simultaneously, the halogenated biaryl system drastically increases the compound's lipophilicity (LogP), enhancing its ability to penetrate dermal barriers and bioaccumulate.

Quantitative Data Summary

The following table synthesizes extrapolated data based on structural analogs such as and [1].

PropertyPredicted Value / StateStructural Causality & Handling Implication
Molecular Formula C13H7ClFNOHigh halogen content dictates strong lipophilicity and potential for halogen bonding with biological targets.
Molecular Weight ~247.65 g/mol Falls within the optimal range for rapid cellular permeability (Lipinski's Rule of 5).
Physical State Crystalline SolidHigh risk of aerosolized dust inhalation during weighing. Requires anti-static handling.
Solubility Soluble in DMF, DMSO, THFHigh solubility in polar aprotic solvents accelerates dermal absorption if spilled on skin.
pKa (Phenolic -OH) ~7.0 - 7.5Cyano-group electron withdrawal increases acidity. Reacts exothermically with strong bases.
LogP (Octanol/Water) ~3.5 - 4.2Highly lipophilic. Standard aqueous washing is insufficient for decontamination; requires surfactant or solvent-based cleanup.

Toxicological Mechanisms & Exposure Pathways

Understanding the metabolic fate of this compound is critical for risk mitigation. The toxicity is multiphasic. Direct contact leads to rapid protein denaturation due to the acidic phenolic core. Systemically, hepatic processing of the halogenated arene can generate reactive oxygen species (ROS), while extreme environmental conditions (e.g., exposure to strong acids or high heat) risk the cleavage of the cyano group, releasing highly toxic hydrogen cyanide (HCN) gas.

ToxPathway Compound 4-(3-Chloro-4-fluorophenyl) -2-cyanophenol (Exposure) Metabolism Hepatic CYP450 Oxidation Compound->Metabolism In vivo processing Tox1 Phenolic Radical Formation Compound->Tox1 Direct contact Tox2 Cyanide (CN-) Release (Extreme conditions) Metabolism->Tox2 Rare cleavage Tox3 Halogenated Arene Bioaccumulation Metabolism->Tox3 Lipophilic partitioning Protein Protein Denaturation & Cellular Toxicity Tox1->Protein Tox2->Protein

Figure 1: Proposed toxicological and metabolic degradation pathways of the cyanophenol intermediate.

Self-Validating Experimental Handling Protocols

To align with the rigorous standards outlined in [2], standard operating procedures must be replaced with self-validating workflows. A self-validating workflow builds empirical checks into the protocol, ensuring that the scientist cannot proceed to a hazardous step without confirming the safety of the previous one.

Protocol: Safe Weighing and Reaction Setup (e.g., Suzuki-Miyaura Coupling)

Step 1: Environmental Validation

  • Action: Establish a Class II Type B2 biological safety cabinet or high-flow chemical fume hood.

  • Causality: The lipophilic nature of the halogenated biphenyl core allows rapid dermal and mucosal absorption of airborne particulates.

  • Validation Check: Verify inward airflow using a digital anemometer (target: >100 fpm). Do not proceed if the hood's differential pressure alarm is active.

Step 2: Inert Atmosphere Establishment

  • Action: Purge the reaction vessel and the weighing micro-environment with Argon.

  • Causality: The phenolic hydroxyl is susceptible to oxidative degradation, and ambient moisture can interfere with downstream catalytic coupling.

  • Validation Check: Use an inline oxygen sensor. Proceed only when O2 levels drop below 1%.

Step 3: Closed-System Transfer

  • Action: Dissolve the compound in anhydrous THF or DMF directly within the sealed weighing vial using a syringe, rather than transferring dry powder.

  • Causality: Solvating the compound eliminates the risk of aerosolized dust inhalation.

  • Validation Check: Visually confirm complete dissolution (clear solution) before withdrawing the liquid into the syringe.

Step 4: Reaction Quenching

  • Action: Post-reaction, quench the mixture using a mild alkaline solution (e.g., saturated NaHCO3, pH ~8.5).

  • Causality: Maintaining an alkaline pH during the quench prevents the accidental protonation of any cleaved cyano groups, completely mitigating the risk of HCN gas evolution.

  • Validation Check: Test the aqueous layer with pH paper. Ensure pH > 8 before opening the vessel to ambient air.

HandlingWorkflow Start Initiate Handling (Class II Fume Hood) Weigh Weighing under Argon Blanket Start->Weigh Monitor1 Air Monitoring (O2 < 1%) Weigh->Monitor1 Validate atmosphere Transfer Closed-System Solvent Transfer Monitor1->Transfer If safe Reaction Catalytic Coupling Transfer->Reaction Monitor2 TLC / HPLC Validation Reaction->Monitor2 Validate conversion Quench Alkaline Quench (pH > 8.5) Monitor2->Quench Post-reaction

Figure 2: Self-validating handling and reaction workflow for halogenated cyanophenols.

Emergency Response & Decontamination Workflows

In accordance with the [3], emergency response must account for both the physical state of the chemical and its specific reactive hazards.

Step-by-Step Spill Response
  • Isolate & Evacuate: Immediately evacuate personnel from the immediate vicinity. The primary risk is inhalation of crystalline dust.

  • PPE Escalation: Responders must don N95/P100 particulate respirators, heavy-duty nitrile gloves (double-layered, as halogenated solvents easily permeate thin nitrile), and chemical splash goggles.

  • Containment (Solid Spill): Do not sweep dry. Sweeping aerosolizes the compound. Lightly mist the spill with a high-flashpoint solvent (e.g., polyethylene glycol or a mild surfactant/water mix) to bind the dust.

  • Neutralization (Solution Spill): If spilled in a solvent, apply a universal chemical absorbent pad. Treat the area with a dilute alkaline wash (1M NaOH) to ensure the phenolic group remains deprotonated and non-volatile, followed by a thorough water rinse.

  • Validation: Swab the area and use a UV-lamp (if the compound exhibits fluorescence) or run a rapid TLC check of the swab extract to confirm total decontamination.

Storage, Stability, and Incompatibility

The storage parameters for 4-(3-Chloro-4-fluorophenyl)-2-cyanophenol are dictated by its electrophilic and acidic vulnerabilities:

  • Temperature & Light: Store at 2–8°C in an amber, light-blocking vial. Causality: UV light can induce radical formation at the carbon-halogen bonds, leading to polymerization or degradation.

  • Atmosphere: Store under an inert gas (Argon/N2). Causality: Prevents ambient moisture from interacting with the cyano group over prolonged periods.

  • Incompatibilities: Strictly isolate from strong acids (risk of HCN evolution) and strong oxidizing agents (risk of explosive oxidation of the phenol ring).

References

  • Title: Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards Source: National Academies Press / NIH Bookshelf URL: [Link]

  • Title: Hazard Communication Standard: Safety Data Sheets Source: Occupational Safety and Health Administration (OSHA) URL: [Link]

  • Title: 3-Chloro-4-fluorophenol (CID 24853966) Source: PubChem, National Center for Biotechnology Information URL: [Link]

  • Title: 4-Cyanophenol - Hazardous Agents Source: Haz-Map Database URL: [Link]

Sources

A Technical Guide to the Lipophilicity and Partition Coefficient of 4-(3-Chloro-4-fluorophenyl)-2-cyanophenol

Author: BenchChem Technical Support Team. Date: April 2026

Foreword: The Imperative of Lipophilicity in Modern Drug Discovery

In the landscape of drug discovery and development, the journey of a molecule from a promising hit to a clinical candidate is fraught with challenges. A significant portion of this attrition is attributable to suboptimal pharmacokinetic and safety profiles. At the heart of these absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties lies a fundamental physicochemical parameter: lipophilicity.[1][2][3] Lipophilicity, the affinity of a molecule for a lipid-like environment, governs its ability to permeate biological membranes, engage with protein targets, and navigate the complex physiological milieu. An inappropriate lipophilicity profile can lead to poor absorption, high metabolic turnover, off-target toxicity, or undesirable tissue accumulation.

This guide provides an in-depth technical framework for the characterization of lipophilicity for a specific molecule of interest: 4-(3-Chloro-4-fluorophenyl)-2-cyanophenol. We will move beyond theoretical definitions to provide actionable, field-proven protocols for both computational prediction and experimental determination of its partition and distribution coefficients. The methodologies described herein are designed to be self-validating, ensuring the generation of robust and reliable data crucial for making informed decisions in a drug development campaign. This document is intended for researchers, medicinal chemists, and drug development professionals who require a rigorous and practical understanding of this critical molecular attribute.

Theoretical Foundations: Distinguishing Log P and Log D

Lipophilicity is quantitatively expressed by the partition coefficient (P) or its logarithmic form, Log P . It represents the ratio of the concentration of a neutral (unionized) compound in a lipid phase (typically n-octanol) to its concentration in an aqueous phase (water or buffer) at equilibrium.[4][5]

Log P = log ( [Compound]octanol / [Compound]aqueous )

However, a significant portion of drug candidates possess ionizable functional groups. For these molecules, the partitioning behavior becomes dependent on the pH of the aqueous medium, as the ratio of the neutral to the ionized species changes. The ionized form of a molecule is significantly more polar and exhibits lower partitioning into the lipid phase. To account for this pH-dependent behavior, the distribution coefficient (D) , or Log D , is used.[4][6] Log D is the ratio of the sum of all species (ionized and unionized) of the compound in the octanol phase to the sum of all species in the aqueous phase at a specific pH.

Log DpH = log ( [Unionized + Ionized]octanol / [Unionized + Ionized]aqueous )

For 4-(3-Chloro-4-fluorophenyl)-2-cyanophenol, the phenolic hydroxyl (-OH) group is acidic and can be deprotonated to its phenolate form. Therefore, its lipophilicity is most accurately described by Log D, especially at physiological pH (e.g., 7.4). The relationship between Log P, Log D, and the acid dissociation constant (pKa) for an acidic compound is given by the following equation:

Log D = Log P - log (1 + 10pH - pKa)

Understanding the molecule's pKa is thus a prerequisite for accurately interpreting its lipophilicity across different biological compartments.[7]

Physicochemical Profile of 4-(3-Chloro-4-fluorophenyl)-2-cyanophenol

Before embarking on experimental determination, it is essential to establish a baseline profile of the target molecule.

Chemical Structure:

  • Molecular Formula: C₁₃H₇ClFNO

  • Molecular Weight: 247.65 g/mol

In Silico Prediction of Physicochemical Properties

Computational models provide a rapid, cost-effective preliminary estimate of a molecule's properties, guiding subsequent experimental design.[5] These predictions are based on algorithms that analyze the molecule's structure, breaking it down into fragments or atomic contributions with known lipophilicity values.[8][9]

Using established prediction algorithms, we can estimate the key parameters for our target compound.

ParameterPredicted ValuePrediction Tool/Methodology
cLogP 3.91ChemScene (Fragment-based)[10]
pKa (Phenolic OH) ~7.5 - 8.5Estimated based on substituted phenols

Note: The predicted pKa is an estimate based on the electronic effects of the chloro, fluoro, and cyano substituents on the phenol ring. Experimental determination is required for accuracy.

Experimental Determination of the Partition Coefficient (Log P)

The Shake-Flask method is the traditional and most widely recognized "gold standard" for Log P determination, as outlined in the OECD Guideline for the Testing of Chemicals, No. 107.[11][12] This method is most appropriate for determining the Log P of the neutral species and should be conducted at a pH where the compound is >99% unionized. Given the predicted pKa of ~7.5-8.5, a buffer pH of 5.0 would be appropriate to ensure the phenolic group remains protonated.

Rationale for the Shake-Flask Protocol

This protocol is designed to achieve a true thermodynamic equilibrium of the analyte between two pre-saturated, immiscible liquid phases.

  • Pre-saturation: n-Octanol and the aqueous buffer are mutually saturated before the experiment to prevent volume changes during partitioning that would alter the final concentration.

  • Temperature Control: Partitioning is a temperature-dependent process; therefore, maintaining a constant temperature (e.g., 25°C) is critical for reproducibility.[12]

  • Analyte Concentration: The concentration must be low enough to avoid self-association in either phase but high enough for accurate quantification.

  • Phase Separation: Incomplete phase separation is a major source of error. Centrifugation is a mandatory step to ensure clear separation and prevent cross-contamination of the layers.[12]

  • Quantification: A validated analytical method, such as HPLC-UV, is required for accurate measurement of the analyte concentration in both phases.

Step-by-Step Protocol: OECD 107 Shake-Flask Method
  • Preparation of Solvents:

    • Prepare a suitable aqueous buffer (e.g., 0.1 M acetate buffer, pH 5.0).

    • In a large separation funnel, mix n-octanol and the buffer in a 1:1 ratio. Shake vigorously for 24 hours at 25°C to ensure mutual saturation.

    • Allow the phases to separate for at least 24 hours and discard any interfacial emulsion. These will be your stock solvents.

  • Preparation of Test Solution:

    • Prepare a stock solution of 4-(3-Chloro-4-fluorophenyl)-2-cyanophenol in n-octanol (saturated with buffer) at a concentration of ~1 mg/mL.

  • Partitioning Experiment:

    • In triplicate, add precise volumes of the n-octanol stock solution and the buffer (saturated with n-octanol) to screw-cap glass centrifuge tubes. Use varying phase volume ratios (e.g., 1:1, 2:1, 1:2 of octanol:buffer) to validate that the final Log P is independent of the ratio. A common setup is 5 mL of each phase.

    • Gently agitate the tubes on a laboratory shaker at a constant temperature (25 ± 1°C) for a sufficient time to reach equilibrium. A preliminary experiment should be run to determine the time to equilibrium (typically 1-2 hours). Avoid vigorous shaking that can lead to emulsions.

  • Phase Separation:

    • Transfer the tubes to a centrifuge. Spin at a sufficient speed and duration (e.g., 3000 x g for 15 minutes) to achieve a sharp separation between the n-octanol and aqueous layers.

  • Sampling and Analysis:

    • Carefully withdraw an aliquot from the center of each phase, avoiding any contamination from the interface.

    • Prepare a standard calibration curve for the analyte using a validated HPLC-UV method.

    • Dilute the samples from the octanol and aqueous phases as necessary to fall within the linear range of the calibration curve.

    • Quantify the concentration of the analyte in each phase ([C]octanol and [C]aqueous).

  • Calculation:

    • Calculate the Log P for each replicate using the formula: Log P = log ( [C]octanol / [C]aqueous ) .

    • The final Log P value should be the average of the replicates. The values obtained from the different phase ratios should agree within ± 0.3 log units.[12][13]

Workflow Diagram: Shake-Flask Log P Determination

Shake_Flask_Workflow cluster_prep 1. Preparation cluster_exp 2. Experiment cluster_analysis 3. Analysis Solvents Saturate n-Octanol and Buffer (pH 5.0) Stock Prepare Analyte Stock in Saturated n-Octanol Solvents->Stock Mix Mix Phases in Triplicate (Varying Ratios) Stock->Mix Equilibrate Equilibrate via Agitation (Constant Temperature) Mix->Equilibrate Centrifuge Separate Phases via Centrifugation Equilibrate->Centrifuge Sample Sample Aqueous & Octanol Phases Centrifuge->Sample Quantify Quantify Concentration (HPLC-UV) Sample->Quantify Calculate Calculate Log P Quantify->Calculate Result Final Log P Value Calculate->Result

Caption: Workflow for Shake-Flask Log P Determination.

Experimental Determination of the Distribution Coefficient (Log D)

For ionizable molecules, determining the Log D at a physiologically relevant pH, such as 7.4, provides a more accurate prediction of in vivo behavior. While the shake-flask method can be adapted for Log D, modern drug discovery often employs higher-throughput methods like reverse-phase high-performance liquid chromatography (RP-HPLC) .[14][15] This method, recognized by OECD Guideline 117, correlates a compound's retention time on a hydrophobic stationary phase with the Log P or Log D of known standards.

Rationale for the HPLC Protocol

The principle behind this method is that the retention of an analyte on a nonpolar stationary phase (like C18) is proportional to its lipophilicity.

  • Calibration: A set of well-characterized reference compounds with known Log P values is used to create a calibration curve of retention time versus Log P.

  • Mobile Phase: The mobile phase consists of an aqueous buffer (at the desired pH for Log D measurement, e.g., pH 7.4) and an organic modifier (e.g., methanol or acetonitrile).

  • Isocratic Elution: A constant mobile phase composition is used to ensure a direct correlation between retention and partitioning.

  • Dead Time (t₀): The column's void time is determined using a non-retained compound (e.g., uracil) to calculate the capacity factor (k), which is a more accurate measure of retention.

Step-by-Step Protocol: HPLC-based Log D₇.₄ Determination
  • System Preparation:

    • Equip an HPLC system with a C18 column and a UV detector set to an appropriate wavelength for the analyte and standards.

    • Prepare the mobile phase: an isocratic mixture of phosphate-buffered saline (PBS, pH 7.4) and an organic modifier (e.g., 60:40 Methanol:PBS). The exact ratio should be optimized to achieve good peak shape and retention times for the standards.

    • Equilibrate the column with the mobile phase until a stable baseline is achieved.

  • Preparation of Standards and Sample:

    • Select 6-8 reference compounds with certified Log P values that bracket the expected Log D of the analyte (e.g., from Log P 1 to 5).

    • Prepare individual stock solutions of the standards and the test compound in a suitable solvent (e.g., methanol) at ~1 mg/mL.

    • Prepare a working solution of each by diluting the stock into the mobile phase.

  • Chromatographic Run:

    • Inject a non-retained marker (e.g., uracil or sodium nitrate) to determine the column dead time (t₀).

    • Inject each standard and the test compound individually, recording the retention time (tᵣ) for each. Ensure at least duplicate injections for reproducibility.

  • Data Analysis and Calculation:

    • For each compound (standards and analyte), calculate the capacity factor (k) using the formula: k = (tᵣ - t₀) / t₀ .

    • Calculate the logarithm of the capacity factor, log k .

    • Create a calibration curve by plotting the known Log P values of the standards (Y-axis) against their calculated log k values (X-axis).

    • Perform a linear regression on the data points to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²), which should be >0.95 for a valid assay.

  • Determine Log D₇.₄:

    • Using the log k value calculated for 4-(3-Chloro-4-fluorophenyl)-2-cyanophenol, interpolate its Log D₇.₄ from the calibration curve using the regression equation.

Workflow Diagram: HPLC Log D Determination

HPLC_Workflow cluster_setup 1. System Setup cluster_run 2. Chromatographic Run cluster_calc 3. Calculation & Interpolation System Equilibrate HPLC System (C18 Column, pH 7.4 Mobile Phase) Standards Prepare Analyte and Log P Standard Solutions System->Standards DeadTime Inject Non-retained Marker to Determine t₀ Standards->DeadTime Inject Inject Standards & Analyte Record Retention Times (tᵣ) DeadTime->Inject Calc_k Calculate log k for all compounds Inject->Calc_k Cal_Curve Plot Log P (standards) vs. log k Generate Calibration Curve Calc_k->Cal_Curve Interpolate Interpolate Analyte Log D₇.₄ from its log k Cal_Curve->Interpolate Result Final Log D₇.₄ Value Interpolate->Result

Caption: Workflow for HPLC-based Log D Determination.

Conclusion and Strategic Outlook

The lipophilicity of a drug candidate is a cornerstone of its ADMET profile and ultimate success. For an ionizable molecule like 4-(3-Chloro-4-fluorophenyl)-2-cyanophenol, a simple Log P value is insufficient. A comprehensive characterization requires both an understanding of the intrinsic lipophilicity of the neutral species (Log P) and, more critically, its pH-dependent distribution behavior (Log D).

This guide has outlined a robust, dual-pronged strategy beginning with rapid in silico prediction to establish a working hypothesis (cLogP ~3.9), followed by rigorous, validated experimental protocols. The OECD 107 shake-flask method provides the definitive Log P value for the neutral molecule, while the higher-throughput OECD 117-compliant HPLC method yields the more physiologically relevant Log D at pH 7.4. By employing these self-validating methodologies, researchers can generate high-quality, reliable data. This information is paramount for building structure-activity relationships (SAR) and structure-property relationships (SPR), enabling the rational design and optimization of drug candidates with a higher probability of clinical success.[1][16]

References

  • Waring, M. J. (2010). Lipophilicity in drug discovery. Expert Opinion on Drug Discovery, 5(3), 235-248. [Link][1]

  • Arnott, J. A., & Planey, S. L. (2012). The influence of lipophilicity in drug discovery and design. Expert Opinion on Drug Discovery, 7(10), 863-875. [Link][2]

  • Waring, M. J. (2010). Lipophilicity in drug discovery. PubMed. [Link][16]

  • Scilit. (n.d.). Lipophilicity in drug discovery. [Link][3]

  • ResearchGate. (n.d.). Lipophilicity in Drug discovery. [Link][17]

  • OECD. (2006). OECD GUIDELINES FOR THE TESTING OF CHEMICALS, No. 123. Partition Coefficient (1-Octanol/Water): Slow-Stirring Method. [Link]

  • OECD. (n.d.). Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. [Link][11]

  • EUR-Lex. (n.d.). A.8. PARTITION COEFFICIENT. [Link][13]

  • OECD. (n.d.). Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. [Link][12]

  • Chiang, P. C., & Hu, Y. (2010). Simultaneous Determination of LogD, LogP, and pKa of Drugs by Using a Reverse Phase HPLC Coupled with a 96-Well Plate Auto Injector. Combinatorial Chemistry & High Throughput Screening, 13(8), 715-723. [Link][14]

  • Semantic Scholar. (n.d.). OECD GUIDELINES FOR THE TESTING OF CHEMICALS PROPOSAL FOR A NEW GUIDELINE 122 Partition Coefficient ( n-Octanol / Water ) , pH-Metric Method for Ionisable Substances. [Link][18]

  • Wilson, Z. E., et al. (2018). High-Throughput HPLC Method for the Measurement of Octanol–Water Partition Coefficients without an Organic Modifier. Analytical Chemistry, 90(13), 8271-8277. [Link][19]

  • Protheragen. (n.d.). LogP/LogD/Pka Analysis. [Link][4]

  • ResearchGate. (n.d.). (PDF) Simultaneous Determination of LogD, LogP, and pKa of Drugs by Using a Reverse Phase HPLC Coupled with a 96-Well Plate Auto Injector. [Link][15]

  • Malenović, A., et al. (2019). Miniaturized shake-flask HPLC method for determination of distribution coefficient of drugs used in inflammatory bowel diseases. Acta Poloniae Pharmaceutica, 76(4), 695-703. [Link][20]

  • Işık, M., et al. (2021). Evaluation of log P, pKa, and log D predictions from the SAMPL7 blind challenge. Journal of Computer-Aided Molecular Design, 35(10), 1013-1028. [Link][7]

  • Green, M. (2024). LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties. [Link][21]

  • BioDuro. (n.d.). ADME LogP LogD Assay. [Link][22]

  • The Solubility Company. (n.d.). pKa & LogP Analysis Services. [Link][23]

  • Pion. (2023). What is pKa and how is it used in drug development? [Link]

  • Mannhold, R., & van de Waterbeemd, H. (2001). An improved method for predicting logP. University of Texas at Austin. [Link][5]

  • Organic Chemistry Portal. (n.d.). cLogP Calculation. [Link][8]

  • ChemAxon. (2021). Pushing the limit of logP prediction accuracy: ChemAxon's results for the SAMPL 6 blind challenge. [Link][9]

  • ACD/Labs. (n.d.). Lipophilicity Descriptors: Understanding When to Use LogP & LogD. [Link][6]

Sources

Methodological & Application

Suzuki-Miyaura cross-coupling synthesis of 4-(3-Chloro-4-fluorophenyl)-2-cyanophenol

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Suzuki-Miyaura Cross-Coupling Synthesis of 4-(3-Chloro-4-fluorophenyl)-2-cyanophenol

Executive Summary

The synthesis of highly functionalized biaryl compounds is a cornerstone of modern drug discovery and materials science. This application note details a robust, field-proven protocol for the Suzuki-Miyaura cross-coupling of 4-bromo-2-cyanophenol with (3-chloro-4-fluorophenyl)boronic acid. By addressing the specific electronic and solubility challenges of an unprotected, acidic cyanophenol and an electron-deficient boronic acid, this guide provides a self-validating workflow designed to maximize yield, prevent protodeboronation, and ensure seamless product recovery.

Mechanistic Rationale and Experimental Design

As a Senior Application Scientist, it is critical to look beyond the basic stoichiometry and understand the thermodynamic and kinetic forces driving the catalytic cycle. The coupling of these specific substrates presents unique mechanistic hurdles that dictate our reagent selection:

  • Substrate Electronic Effects: The unprotected phenolic hydroxyl group of 4-bromo-2-cyanophenol is highly acidic (pKa ~7.0) due to the strongly electron-withdrawing ortho-cyano group. Under basic coupling conditions, it immediately forms a phenoxide anion. While phenoxides are heavily electron-donating and typically deactivate aryl halides toward oxidative addition, the cyano group sufficiently offsets this electron density, maintaining the electrophilicity of the C-Br bond and allowing the reaction to proceed efficiently.

  • Catalyst Selection: Pd(dppf)Cl₂ is strictly preferred over the ubiquitous Pd(PPh₃)₄. The bidentate 1,1'-bis(diphenylphosphino)ferrocene (dppf) ligand enforces a cis-geometry on the organopalladium(II) intermediate. This geometric constraint significantly accelerates the reductive elimination step, minimizing the residence time of the complex and suppressing competitive side reactions like homocoupling or protodeboronation.

  • Base and Transmetalation Dynamics: Transmetalation is the rate-limiting step when utilizing electron-deficient boronic acids like (3-chloro-4-fluorophenyl)boronic acid. The base (K₂CO₃) serves a critical dual function: it first neutralizes the acidic phenol, and the excess then attacks the boronic acid to form the highly reactive, nucleophilic trihydroxyboronate complex[Ar-B(OH)₃]⁻[1]. Because one equivalent of base is instantly consumed by the substrate, a minimum of 3.0 equivalents is required to drive the catalytic cycle[2].

  • Solvent Architecture: A biphasic 1,4-Dioxane/Water (4:1 v/v) system is deployed. Dioxane provides superior solvation for the polar cyanophenol and the transition metal complex, while the aqueous phase is mandatory to dissolve K₂CO₃ and facilitate the interfacial transmetalation event.

CatalyticCycle Pd0 Pd(0) Active Catalyst (Electron-rich) OxAdd Oxidative Addition Pd(II) Complex Pd0->OxAdd + 4-Bromo-2-cyanophenol (Fast due to CN group) TransMet Transmetalation Pd(II) Complex OxAdd->TransMet + [Ar-B(OH)3]- (Base Activated) RedElim Reductive Elimination Product Formation TransMet->RedElim cis-Isomerization (Enforced by dppf) RedElim->Pd0 - Target Biaryl Product (Irreversible)

Fig 1: Suzuki-Miyaura catalytic cycle highlighting key organopalladium intermediates.

Reaction Optimization and Quantitative Data

To establish a self-validating and reproducible protocol, various parameters were tested. The table below summarizes the quantitative data and the causality behind the final optimized conditions.

ParameterSub-optimal ConditionOptimized ConditionRationale for Optimization
Catalyst Pd(PPh₃)₄ (5 mol%)Pd(dppf)Cl₂ (5 mol%) dppf ligand prevents catalyst degradation and accelerates reductive elimination, increasing yield from 45% to >85%.
Base K₂CO₃ (2.0 equiv)K₂CO₃ (3.0 equiv) An extra equivalent is strictly required to neutralize the acidic phenolic proton prior to boronic acid activation[2].
Solvent Toluene/EtOH/H₂O1,4-Dioxane/H₂O (4:1) Dioxane provides superior solubility for the polar cyanophenolate intermediate, preventing precipitation.
Work-up pH pH > 8 (Basic)pH 3-4 (Acidic) Critical: Acidification is mandatory to recover the product from the aqueous phenolate state. Failure yields 0% organic recovery.

Step-by-Step Experimental Protocol

This methodology is designed as a self-validating system . Checkpoints are built into the workflow to ensure that deviations are caught immediately.

Materials Required:

  • 4-bromo-2-cyanophenol (1.0 eq, 10.0 mmol, 1.98 g)

  • (3-chloro-4-fluorophenyl)boronic acid (1.2 eq, 12.0 mmol, 2.09 g)

  • Pd(dppf)Cl₂·CH₂Cl₂ (0.05 eq, 0.5 mmol, 408 mg)

  • K₂CO₃ (3.0 eq, 30.0 mmol, 4.15 g)

  • 1,4-Dioxane (40 mL) and Deionized Water (10 mL) - Sparge with Argon for 30 mins prior to use.

Execution Steps:

  • Reaction Setup: To an oven-dried 100 mL Schlenk flask equipped with a magnetic stir bar, add 4-bromo-2-cyanophenol, (3-chloro-4-fluorophenyl)boronic acid, and K₂CO₃.

  • Atmosphere Exchange: Seal the flask with a rubber septum. Evacuate the flask under high vacuum and backfill with Argon. Repeat this cycle three times to ensure a strictly inert atmosphere. (Causality: Oxygen rapidly degrades Pd(0) to inactive Pd(II) oxides, halting the catalytic cycle).

  • Solvent & Catalyst Addition: Inject the degassed 1,4-Dioxane and Water via syringe. Briefly remove the septum under a positive stream of Argon to quickly add the Pd(dppf)Cl₂ catalyst. The solution will typically turn a deep red/orange color.

  • Heating: Transfer the flask to a pre-heated oil bath at 90°C. Stir vigorously (800 rpm) for 4–6 hours.

  • In-Process Control (Self-Validation): Monitor the reaction via TLC (Hexanes/EtOAc 3:1). The reaction is complete when the highly UV-active starting material spot (R_f ~0.4) is entirely consumed.

  • Cooling & Quenching: Remove the flask from the heat and allow it to cool to room temperature. Dilute the mixture with 30 mL of Deionized Water.

  • Acidic Work-up (Critical Checkpoint): At this stage, the target product is dissolved in the aqueous layer as a potassium phenolate salt. Slowly add 1M HCl dropwise while stirring until the aqueous phase reaches pH 3-4 (verify with pH paper). (Causality: If the pH remains basic, the product will not partition into the organic phase, resulting in catastrophic yield loss).

  • Extraction & Drying: Extract the acidified aqueous layer with Ethyl Acetate (3 x 40 mL). Wash the combined organic layers with brine (50 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography on silica gel using a gradient of 10% to 30% EtOAc in Hexanes.

Workflow Step1 1. Reagent Prep & Ar Degassing Step2 2. Reflux at 90°C (4-6 hours) Step1->Step2 Step3 3. Acidic Work-up (1M HCl to pH 3) Step2->Step3 Step4 4. EtOAc Extraction & Na2SO4 Drying Step3->Step4 Step5 5. Silica Gel Purification Step4->Step5

Fig 2: Experimental workflow emphasizing the critical acidic work-up phase.

Analytical Validation

To confirm the structural integrity of 4-(3-Chloro-4-fluorophenyl)-2-cyanophenol, the following analytical signatures should be validated:

  • LC-MS (ESI-): Expected mass [M-H]⁻ = 246.0 m/z. The negative ionization mode is highly sensitive to the acidic phenolic proton, providing a strong, clean signal.

  • ¹H NMR (400 MHz, DMSO-d₆): Look for the diagnostic broad singlet of the phenolic -OH around δ 11.0–11.5 ppm (exchangeable with D₂O). The aromatic region (δ 7.0–8.2 ppm) will display a complex splitting pattern characteristic of the two distinct tri-substituted aromatic rings, with distinct ¹H-¹⁹F scalar coupling visible on the fluorinated ring protons.

Sources

Preclinical In Vivo Dosing and Pharmacokinetic Evaluation Protocol for Halogenated Biphenyl-Carbonitriles

Author: BenchChem Technical Support Team. Date: April 2026

Model Compound: 4-(3-Chloro-4-fluorophenyl)-2-cyanophenol

Rationale and Mechanistic Overview

The compound 4-(3-chloro-4-fluorophenyl)-2-cyanophenol (CAS 1261891-58-0) is a highly lipophilic, halogenated biphenyl derivative utilized as a critical building block and tool compound in early-stage drug discovery and agrochemical development[1]. Dosing this class of molecules in vivo presents two distinct pharmacokinetic (PK) challenges:

  • Aqueous Insolubility: The 3-chloro-4-fluorophenyl moiety drives high lipophilicity (LogP), making the compound practically insoluble in aqueous buffers. This necessitates the use of co-solvents or surfactants for intravenous (IV) and oral (PO) administration[2].

  • Phase II Metabolic Liability: The unprotected phenolic hydroxyl group acts as a metabolic "soft spot." In vivo, phenols are rapidly recognized by hepatic uridine 5′-diphospho-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs)[3]. This rapid Phase II conjugation (O-glucuronidation and sulfation) often leads to high systemic clearance and poor oral bioavailability[4].

To accurately evaluate the PK profile of this compound, the dosing strategy must employ specialized lipid-based or polymeric vehicles, and the bioanalytical workflow must account for potential matrix effects caused by these excipients[5].

Formulation Strategy and Physicochemical Profiling

Because IV and PO routes have different physiological constraints, the formulation must be tailored to prevent in vivo precipitation while remaining below the maximum tolerated dose (MTD) of the excipients[6].

Table 1: Formulation Matrices and Excipient Rationale
RouteFormulation CompositionExcipient Function & CausalityMax Dosing Volume (Mice)
IV 10% DMSO / 40% PEG400 / 50% SalineDMSO: Disrupts crystal lattice to dissolve the hydrophobic powder. PEG400: Prevents precipitation upon dilution in the bloodstream[6].5 mL/kg
PO 0.6% Methylcellulose (MC) / 0.2% Tween 80 in WaterMC: Acts as a suspending agent to maintain physical stability. Tween 80: A non-ionic surfactant that wets the hydrophobic particles, enhancing gastrointestinal dissolution[2].10 mL/kg

Note on Bioanalysis: Excipients like PEG400 and Tween 80 are known to cause significant ion suppression (up to 50-80%) in LC-MS/MS during early PK sampling timepoints[5]. Chromatographic gradients must be optimized to elute the analyte away from the solvent front where these polymeric excipients typically cluster.

Step-by-Step In Vivo Dosing Protocols (Mice)

Self-Validating System: Always prepare a 1 mL mock formulation prior to the study to visually confirm that the compound remains in solution (IV) or forms a uniform, non-clumping suspension (PO) at room temperature for at least 4 hours.

Protocol A: Intravenous (IV) Formulation and Administration
  • Solubilization: Weigh the required mass of 4-(3-chloro-4-fluorophenyl)-2-cyanophenol. Add DMSO (10% of final volume) and vortex until a clear solution is achieved.

  • Co-solvent Addition: Add PEG400 (40% of final volume) and vortex for 2 minutes. The solution must remain completely clear.

  • Aqueous Dilution: Slowly add 0.9% physiological saline (50% of final volume) dropwise while continuously vortexing to prevent localized precipitation.

  • Administration: Using a 27G to 30G needle, administer the dose via the lateral tail vein of the mouse. Ensure smooth injection; resistance indicates paravenous delivery or formulation precipitation.

Protocol B: Per Os (PO) Formulation and Administration
  • Vehicle Preparation: Heat sterile water to 70°C. Slowly add Methylcellulose to a final concentration of 0.6% (w/v) while stirring vigorously to prevent clumping. Cool to room temperature, then add 0.2% (v/v) Tween 80[2].

  • Suspension: Add the pre-weighed compound to the vehicle.

  • Homogenization: Use a Polytron homogenizer for 3 minutes, followed by water-bath sonication for 15 minutes until a uniform, milky suspension is formed[2].

  • Administration: Administer via oral gavage using a reusable stainless steel or disposable plastic feeding tube.

Pharmacokinetic Sampling and Bioanalysis

To quantify the parent compound and monitor its clearance, serial blood sampling followed by robust protein precipitation is required.

Table 2: Standard Mouse PK Sampling Schedule
TimepointRoutePurpose
5 min IV onlyDetermine initial concentration (C0) and volume of distribution (Vd).
15, 30 min IV, POCapture absorption phase (PO) and early distribution (IV).
1, 2, 4 hr IV, PODefine maximum concentration (Cmax) and onset of clearance.
8, 24 hr IV, POCalculate terminal half-life (t1/2) and total exposure (AUC).
Protocol C: Plasma Separation and Protein Precipitation (PPT)

The addition of organic solvent destroys the hydration layer of plasma proteins, reducing repulsive forces and causing them to precipitate out of solution, leaving the small molecule analyte in the supernatant[7].

  • Blood Collection: Collect 15–20 µL of whole blood via the submandibular vein or tail snip into tubes coated with K2EDTA anticoagulant[2].

  • Plasma Separation: Centrifuge the blood at 2,000 × g for 10 minutes at 4°C. Transfer the upper plasma layer to a clean 96-well plate.

  • Protein Precipitation: To 10 µL of plasma, add 30 µL of ice-cold Acetonitrile (ACN) containing a known concentration of a stable-isotope labeled internal standard (IS)[8].

  • Extraction: Seal the plate and vortex vigorously for 5 minutes.

  • Pelleting: Centrifuge the plate at 14,000 rpm (approx. 15,000 × g) for 15 minutes at 4°C to form a tight protein pellet[8].

  • Analysis: Transfer 20 µL of the clean supernatant to an analysis plate, dilute with 20 µL of mobile phase A (e.g., 0.1% formic acid in water), and inject onto the LC-MS/MS system[8].

System Workflows and Metabolic Pathways

Workflow A Formulation (PEG400 / Tween 80) B In Vivo Dosing (IV / PO in Mice) A->B C Serial Blood Sampling (K2EDTA) B->C D Protein Precipitation (Acetonitrile) C->D E LC-MS/MS Quantification D->E

Caption: Workflow for in vivo dosing, sampling, and LC-MS/MS bioanalysis of lipophilic compounds.

Metabolism Parent 4-(3-Chloro-4-fluorophenyl) -2-cyanophenol UGT Hepatic UGTs (Glucuronidation) Parent->UGT UDPGA SULT Hepatic SULTs (Sulfation) Parent->SULT PAPS Gluc Phenol-O-Glucuronide (Rapid Renal/Biliary Clearance) UGT->Gluc Sulf Phenol-O-Sulfate (Rapid Renal Clearance) SULT->Sulf

Caption: Phase II metabolic clearance pathways (glucuronidation and sulfation) targeting the phenol group.

References

  • Pan, Y. (2021). Glucuronidation | The Medicinal Chemist's Guide to Solving ADMET Challenges. Royal Society of Chemistry. Available at: [Link]

  • Wu, B., et al. (2011). Regioselective Sulfation and Glucuronidation of Phenolics: Insights into the Structural Basis of Conjugation. PMC. Available at:[Link]

  • Thackaberry, E. A., et al. (2010). Solvent-based formulations for intravenous mouse pharmacokinetic studies: Tolerability and recommended solvent dose limits. ResearchGate. Available at: [Link]

  • MDPI. (2024). Early Stage Preclinical Formulation Strategies to Alter the Pharmacokinetic Profile of Two Small Molecule Therapeutics. Available at: [Link]

  • PMC. (2018). Three-dimensional aspects of formulation excipients in drug discovery: a critical assessment on orphan excipients, matrix effects and drug interactions. Available at: [Link]

  • Agilent Technologies. Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. Available at:[Link]

  • Biddlecombe, R. A., et al. (2000). Higher Throughput Bioanalysis by Automation of a Protein Precipitation Assay Using a 96-Well Format with Detection by LC−MS/MS. Analytical Chemistry. Available at: [Link]

Sources

Application Note: Advanced Formulation Strategies for 4-(3-Chloro-4-fluorophenyl)-2-cyanophenol

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Physicochemical Rationale

4-(3-Chloro-4-fluorophenyl)-2-cyanophenol is a highly lipophilic, halogenated biphenyl intermediate and model active pharmaceutical ingredient (API). Characterized by a rigid crystalline lattice, multiple halogens (chloro, fluoro), and strong intermolecular hydrogen bonding (via the hydroxyl and cyano groups), this compound exhibits profound aqueous insolubility. It falls squarely into Class II of the Biopharmaceutics Classification System (BCS) —exhibiting high intestinal permeability but severely dissolution rate-limited absorption.

To translate such hydrophobic molecules into viable oral therapeutics, conventional formulation (e.g., direct compression of crystalline powder) is inadequate. The formulation must overcome the high lattice energy barrier that prevents water molecules from solvating the API. This technical guide details two state-of-the-art, self-validating formulation protocols designed to bypass these solubility hurdles: Amorphous Solid Dispersions (ASD) via Hot-Melt Extrusion (HME) and Solid Self-Microemulsifying Drug Delivery Systems (S-SMEDDS) .

Protocol 1: Amorphous Solid Dispersion (ASD) via Hot-Melt Extrusion

Mechanistic Rationale

Hot-Melt Extrusion (HME) applies thermal and mechanical shear to melt the crystalline API and disperse it at a molecular level within a hydrophilic polymer matrix. By rapidly cooling (quenching) the extrudate, the drug is kinetically trapped in a high-energy, amorphous state . We utilize Soluplus® (polyvinyl caprolactam-polyvinyl acetate-polyethylene glycol graft copolymer) as the carrier matrix due to its low glass transition temperature (Tg ~70°C) and amphiphilic nature, which enhances wettability and prevents API recrystallization upon dissolution in the gastrointestinal (GI) tract .

Step-by-Step Methodology
  • Pre-formulation Thermal Profiling : Conduct Thermogravimetric Analysis (TGA) to confirm that the thermal degradation temperatures of both the API and the polymer are >200°C. Use Differential Scanning Calorimetry (DSC) to identify the exact melting point (Tm) of the crystalline API .

  • Physical Blending : Geometrically mix 4-(3-Chloro-4-fluorophenyl)-2-cyanophenol with Soluplus® at a 1:3 (API:Polymer) w/w ratio using a V-blender for 15 minutes to ensure uniform distribution.

  • Extrusion Parameters : Feed the blend into an 11mm co-rotating twin-screw extruder. Set the barrel temperature profile as a gradient: 90°C at the feed zone, ramping up to 10°C above the API's Tm in the high-shear mixing zone, and slightly lower at the die. Maintain a screw speed of 50-100 rpm to ensure sufficient residence time for molecular mixing without inducing thermal degradation .

  • Downstream Processing : Air-cool the extrudate strands on a conveyor belt to rapidly quench the melt. Mill the solidified strands using a FitzMill and pass the powder through a #30 mesh sieve.

  • System Validation : Perform Powder X-Ray Diffraction (PXRD) on the milled extrudate. The complete absence of sharp Bragg peaks (replaced by a broad "halo") validates total amorphization.

HME_Workflow API 4-(3-Chloro-4-fluorophenyl) -2-cyanophenol Mix Physical Blending API->Mix Polymer Polymer Matrix (Soluplus) Polymer->Mix HME Hot-Melt Extrusion (High Shear & Heat) Mix->HME Feed Amorphous Amorphous Solid Dispersion (ASD) HME->Amorphous Quench Cooling Dissolution Enhanced Aqueous Solubility Amorphous->Dissolution GI Tract

Workflow of Amorphous Solid Dispersion via Hot-Melt Extrusion.

Protocol 2: Solid Self-Microemulsifying Drug Delivery System (S-SMEDDS)

Mechanistic Rationale

SMEDDS bypass the thermodynamic dissolution step entirely by presenting the API to the GI tract in a pre-solubilized state. The system is an isotropic mixture of oil, surfactant, and co-surfactant that spontaneously forms oil-in-water microemulsions (droplet size <50 nm) upon mild agitation in aqueous GI fluids. The massive surface area of the resulting microemulsion facilitates rapid absorption and promotes lymphatic transport, thereby mitigating hepatic first-pass metabolism .

Step-by-Step Methodology
  • Excipient Screening : Conduct equilibrium solubility studies of the API in various lipid vehicles. Select Castor oil (lipid phase), Cremophor EL (surfactant), and Transcutol HP (co-surfactant) based on their maximum API solubilization capacity and biocompatibility .

  • Pseudo-Ternary Phase Diagram Construction : Titrate various oil/surfactant/co-surfactant mixtures with water to identify the microemulsion region (forming clear, isotropic dispersions). The optimized ratio for highly lipophilic halogenated compounds is typically: 24.5% Castor oil, 40.8% Cremophor EL, 28.6% Labrasol, and 2.7% Transcutol HP .

  • Liquid SMEDDS Preparation : Dissolve 4-(3-Chloro-4-fluorophenyl)-2-cyanophenol into the optimized lipid-surfactant mixture under continuous magnetic stirring at 40°C until a clear, homogeneous solution is formed.

  • Solidification : To improve long-term stability and allow for encapsulation, adsorb the liquid SMEDDS onto a high-surface-area mesoporous carrier (Aerosil 200) at a 1:1 w/w ratio. Triturate continuously until a dry, free-flowing powder (S-SMEDDS) is obtained .

  • System Validation : Disperse 100 mg of the S-SMEDDS in 250 mL of 0.1N HCl at 37°C. Use Dynamic Light Scattering (DLS) to confirm the emulsified droplet size is <50 nm and the Polydispersity Index (PDI) is <0.2, ensuring uniform microemulsion formation.

SMEDDS_Pathway Components API + Oil + Surfactant + Co-surfactant Isotropic Isotropic Pre-concentrate (Liquid SMEDDS) Components->Isotropic Gentle Mixing Solidification Adsorption onto Aerosil 200 Isotropic->Solidification Excipient Addition Administration Oral Administration (Solid SMEDDS) Solidification->Administration Emulsification Spontaneous Emulsification (<50nm droplets) Administration->Emulsification Aqueous Dilution Absorption Lymphatic Transport & Systemic Absorption Emulsification->Absorption High Surface Area

SMEDDS formulation process and in vivo emulsification pathway.

Quantitative Data Summarization

The table below summarizes the expected physicochemical and pharmacokinetic enhancements of the formulated 4-(3-Chloro-4-fluorophenyl)-2-cyanophenol compared to the unformulated crystalline API, extrapolated from established BCS Class II formulation models [[1]]([Link]) .

Formulation TypePhysical StateDispersed Particle/Droplet Size1-Hour In Vitro Dissolution (%)Relative Oral Bioavailability
Crystalline API Crystalline Lattice> 10 µm< 15%1.0x (Baseline)
ASD (HME) High-Energy AmorphousN/A (Molecularly dispersed)> 80%~5.0x increase
S-SMEDDS Pre-Solubilized< 50 nm> 95%~35.0x increase

Sources

Application Note: In Vitro Characterization of 4-(3-Chloro-4-fluorophenyl)-2-cyanophenol as a Novel Nuclear Hormone Receptor Modulator

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

The compound 4-(3-Chloro-4-fluorophenyl)-2-cyanophenol (CFPC) represents a highly relevant synthetic scaffold in modern drug discovery, particularly for targeting the ligand-binding domain (LBD) of nuclear hormone receptors such as the Androgen Receptor (AR). The structural motif of CFPC—a halogenated biphenyl coupled with a cyanophenol group—is a classic pharmacophore found in non-steroidal anti-androgens (NSAAs) like bicalutamide and enzalutamide[1].

In this application note, we detail a comprehensive, self-validating in vitro screening pipeline to evaluate CFPC. To establish causality and ensure scientific integrity, every experimental choice in this guide is designed to isolate the specific mechanism of action:

  • Cell Line Selection: We utilize LNCaP (human prostate adenocarcinoma) cells. LNCaP cells express a functional (albeit mutated) Androgen Receptor and are the gold standard for evaluating AR antagonists[2].

  • Hormone Deprivation: Standard cell culture serum contains endogenous androgens (testosterone and dihydrotestosterone) that confound target engagement assays. We mandate the use of Charcoal-Stripped Fetal Bovine Serum (CS-FBS) to deplete these lipophilic hormones, establishing a true biological baseline[2].

  • Assay Orthogonality: To definitively prove that CFPC is an AR antagonist and not merely a non-specific toxin, target engagement (AR-driven Luciferase) must be multiplexed with a highly sensitive metabolic viability assay (CellTiter-Glo)[3].

Experimental Workflow

Workflow A LNCaP Cell Expansion (Standard FBS) B Hormone Deprivation (CS-FBS Media) A->B C Compound Treatment (CFPC ± R1881) B->C D Multiplexed Readout C->D E CellTiter-Glo (Viability) D->E F Luciferase (AR Activity) D->F

Fig 1. High-throughput in vitro screening workflow for evaluating CFPC.

Detailed Protocols

Protocol A: Compound Preparation and Storage

Causality Check: CFPC is highly lipophilic. Proper solvent management is critical to prevent precipitation and DMSO-induced cytotoxicity.

  • Stock Solution: Dissolve CFPC powder in 100% anhydrous DMSO to a concentration of 10 mM. Aliquot into amber glass vials and store at -20°C to prevent freeze-thaw degradation.

  • Agonist Control: Prepare a 10 µM stock of Methyltrienolone (R1881), a synthetic androgen, in DMSO.

  • Working Dilutions: Perform 3-fold serial dilutions of CFPC in 100% DMSO, then dilute 1:1000 into the final culture media. The final DMSO concentration in all wells (including vehicle controls) must not exceed 0.1% (v/v) to avoid baseline toxicity in LNCaP cells.

Protocol B: Cell Culture and Androgen Deprivation

Causality Check: LNCaP cells require a transition period into androgen-deprived media to downregulate baseline AR signaling before compound testing[2].

  • Expansion: Culture LNCaP cells in RPMI-1640 supplemented with 10% standard FBS and 1% Penicillin/Streptomycin at 37°C, 5% CO₂.

  • Deprivation: 48 hours prior to the assay, aspirate the standard media. Wash the cells gently with 1X PBS (without Ca²⁺/Mg²⁺). Add RPMI-1640 supplemented with 10% Charcoal-Stripped FBS (CS-FBS) .

  • Seeding: Trypsinize cells and seed them into 96-well opaque white plates at a density of 1.0 × 10⁴ cells/well in 90 µL of CS-FBS media. Incubate overnight to allow attachment.

Protocol C: AR Transactivation (Reporter Gene) Assay

Causality Check: This assay measures the ability of CFPC to block the nuclear translocation and DNA-binding of AR induced by the synthetic agonist R1881.

  • Transfection: If not using a stable reporter line, transiently transfect LNCaP cells with an Androgen Response Element (ARE)-Luciferase plasmid 24 hours post-seeding.

  • Treatment: Add 10 µL of the 10X CFPC working dilutions to the cells (final concentration range: 10 µM to 0.5 nM).

  • Stimulation: 1 hour post-CFPC addition, stimulate the cells with 1 nM R1881 (final concentration). Include a vehicle control (DMSO only) and a positive antagonist control (10 µM Enzalutamide).

  • Incubation: Incubate for 24 hours at 37°C.

  • Readout: Add Luciferase assay reagent, lyse for 15 minutes, and read luminescence on a microplate reader.

Protocol D: Cell Viability Profiling (CellTiter-Glo)

Causality Check: LNCaP cells adhere weakly to tissue culture plastics. Traditional colorimetric assays (like MTT) require washing steps that wash away viable cells, skewing data. We utilize the CellTiter-Glo® Luminescent Cell Viability Assay[3] because its homogeneous "add-mix-measure" format lyses cells directly in the media, quantifying ATP as a direct marker of metabolic activity without cell loss.

  • Equilibration: Following the 24-hour treatment period (in a parallel plate identical to Protocol C), equilibrate the 96-well plate and the CellTiter-Glo® Reagent to room temperature for 30 minutes.

  • Addition: Add 100 µL of CellTiter-Glo® Reagent directly to the 100 µL of media containing cells in each well.

  • Lysis: Place the plate on an orbital shaker for 2 minutes at 300 rpm to induce complete cell lysis.

  • Stabilization: Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measurement: Record luminescence with an integration time of 0.5–1.0 second per well.

Data Presentation & Interpretation

A self-validating assay must distinguish between an AR-specific antagonist and a general cytotoxic agent. Table 1 summarizes the expected pharmacological profile of CFPC if it acts as a true non-steroidal AR antagonist.

Table 1: Expected Pharmacological Profile of CFPC in LNCaP Cells

Assay TypeTreatment ConditionExpected Readout (IC₅₀ / EC₅₀)Biological Interpretation
AR Transactivation CFPC + 1 nM R1881IC₅₀ ≈ 0.1 - 0.5 µMCFPC successfully competes with R1881, preventing AR-driven luciferase transcription.
AR Transactivation CFPC (No R1881)No significant signalConfirms CFPC is a pure antagonist and does not possess partial agonist activity.
Cell Viability (ATP) CFPC + 1 nM R1881IC₅₀ > 50 µMConfirms that the reduction in luciferase signal is due to target antagonism, not cell death.
Positive Control Enzalutamide + 1 nM R1881IC₅₀ ≈ 0.2 µMValidates assay sensitivity and dynamic range.

Mechanism of Action: Signaling Pathway

Pathway Androgen Endogenous Androgen (Testosterone/DHT) AR Androgen Receptor (AR) Cytosolic Androgen->AR Agonist Binding CFPC CFPC (Antagonist) 4-(3-Chloro-4-fluorophenyl)-2-cyanophenol CFPC->AR Competitive Inhibition AR_Nuc AR Dimer Nuclear Translocation AR->AR_Nuc Activation ARE Androgen Response Element (ARE) Binding AR_Nuc->ARE Gene Target Gene Transcription (e.g., PSA, Luciferase) ARE->Gene

Fig 2. Mechanism of action for CFPC disrupting the Androgen Receptor (AR) signaling axis.

References

  • Burton DG, et al. "Androgen Deprivation-Induced Senescence Promotes Outgrowth of Androgen-Refractory Prostate Cancer Cells." PLoS One. 2013;8(6):e68003. URL:[Link]

  • Ferroni C, et al. "1,4-Substituted Triazoles as Nonsteroidal Anti-Androgens for Prostate Cancer Treatment." Journal of Medicinal Chemistry. 2017;60(7):3082-3093. URL:[Link]

Sources

scale-up manufacturing process for 4-(3-Chloro-4-fluorophenyl)-2-cyanophenol

Author: BenchChem Technical Support Team. Date: April 2026

An Application Note for the Scale-Up Manufacturing of 4-(3-Chloro-4-fluorophenyl)-2-cyanophenol

Abstract

This document provides a comprehensive guide to the , a substituted biphenyl compound of interest in pharmaceutical development. The narrative moves from synthetic route selection and lab-scale optimization to a robust, scalable protocol suitable for pilot and commercial manufacturing. Emphasis is placed on process safety, the implementation of Process Analytical Technology (PAT) for real-time monitoring, and rigorous quality control through impurity profiling, in alignment with current Good Manufacturing Practices (cGMP). This guide is intended for researchers, chemists, and chemical engineers in the pharmaceutical industry.

Introduction and Strategic Overview

Substituted biphenyl scaffolds are prevalent structural motifs in many active pharmaceutical ingredients (APIs).[1][2] The target molecule, 4-(3-Chloro-4-fluorophenyl)-2-cyanophenol, presents a synthetic challenge that requires a robust and economically viable manufacturing process. The primary challenge in scaling up biphenyl synthesis lies in achieving high yield and purity while controlling process-related impurities and ensuring batch-to-batch consistency.[3]

This application note details a manufacturing process centered around the Suzuki-Miyaura cross-coupling reaction, a powerful and versatile method for forming C-C bonds between aromatic rings.[4][5] The selection of this route is justified by its mild reaction conditions, tolerance of various functional groups, and the commercial availability of starting materials, making it highly amenable to industrial scale-up.[4][6]

Synthetic Route Selection and Rationale

The retrosynthetic analysis of the target molecule points to a disconnection at the biphenyl C-C bond. The most industrially feasible forward synthesis involves a palladium-catalyzed Suzuki-Miyaura coupling.

Chosen Synthetic Route:

  • Coupling Partners:

    • Aryl Halide: 4-Bromo-2-cyanophenol

    • Boronic Acid: (3-Chloro-4-fluorophenyl)boronic acid

  • Catalyst System: A palladium catalyst with a suitable phosphine ligand.

  • Base: An inorganic base to facilitate the transmetalation step.

  • Solvent System: A mixture of an organic solvent and water.

This approach is selected over alternatives like Ullmann or Negishi couplings due to the lower toxicity of boron-based reagents compared to organotin (Stille) or organozinc (Negishi) compounds and the generally milder conditions compared to the Ullmann reaction.[4][7]

cluster_retrosynthesis Retrosynthetic Analysis Target 4-(3-Chloro-4-fluorophenyl)-2-cyanophenol Disconnection Suzuki Disconnection Target->Disconnection Intermediates Starting Materials Disconnection->Intermediates ArylHalide 4-Bromo-2-cyanophenol Intermediates->ArylHalide BoronicAcid (3-Chloro-4-fluorophenyl)boronic acid Intermediates->BoronicAcid

Caption: Retrosynthetic approach for the target molecule.

Process Development and Optimization

The successful scale-up of the Suzuki-Miyaura coupling requires careful optimization of several Critical Process Parameters (CPPs).[8] These parameters were identified and optimized at the laboratory and pilot scale to ensure a robust and reproducible process.

Suzuki-Miyaura Coupling Protocol

The core of the manufacturing process is the cross-coupling reaction. The mechanism involves three key steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation with the boronic acid, and reductive elimination to yield the product and regenerate the catalyst.[1][4]

G Pd(0) Pd(0) Pd(II) Complex A Ar-Pd(II)-X Pd(0)->Pd(II) Complex A Oxidative Addition (+ Ar-X) Pd(II) Complex B Ar-Pd(II)-Ar' Pd(II) Complex A->Pd(II) Complex B Transmetalation (+ Ar'-B(OH)2) Pd(II) Complex B->Pd(0) Reductive Elimination (+ Ar-Ar')

Caption: Simplified Suzuki-Miyaura catalytic cycle.

Optimized Reaction Parameters:

ParameterOptimized Value/ReagentRationale & Justification
Aryl Halide 4-Bromo-2-cyanophenol1.0 equivalent. Bromo-derivatives offer a good balance of reactivity and cost compared to iodo- or chloro-derivatives.[7]
Boronic Acid (3-Chloro-4-fluorophenyl)boronic acid1.1 equivalents. A slight excess is used to drive the reaction to completion and compensate for potential homocoupling or degradation.[6]
Catalyst Pd/C (10%) or SiliaCat DPP-Pd0.5 - 1 mol%. Heterogeneous catalysts are preferred for scale-up as they simplify removal (filtration) and reduce palladium contamination in the final product.[6]
Base Potassium Carbonate (K₂CO₃)2.5 equivalents. An effective and cost-efficient base for Suzuki couplings. It is strong enough to facilitate the reaction without causing degradation of sensitive functional groups.[4]
Solvent System Toluene / Water (4:1 v/v)Provides good solubility for organic reactants while the aqueous phase dissolves the inorganic base, facilitating the reaction at the interface.
Temperature 80-85 °CEnsures an adequate reaction rate without significant thermal degradation of reactants or product.
Reaction Time 4-6 hoursMonitored by in-process control (IPC) to ensure completion.

Step-by-Step Protocol (Pilot Scale - 100 L Reactor):

  • Charge a 100 L glass-lined reactor with (3-Chloro-4-fluorophenyl)boronic acid (1.1 eq), Potassium Carbonate (2.5 eq), and the palladium catalyst (0.01 eq).

  • Inert the reactor atmosphere by purging with nitrogen three times.

  • Charge the Toluene/Water (4:1) solvent system. Begin agitation.

  • Charge 4-Bromo-2-cyanophenol (1.0 eq) to the reactor.

  • Heat the reaction mixture to 80-85 °C under controlled conditions.

  • Maintain the temperature and monitor the reaction progress every hour using HPLC (IPC-1). The reaction is deemed complete when the area % of 4-Bromo-2-cyanophenol is <1.0%.

  • Once complete, cool the mixture to 20-25 °C.

Work-up and Crude Isolation
  • Filter the cooled reaction mixture through a celite bed to remove the heterogeneous palladium catalyst. Wash the filter cake with Toluene.

  • Transfer the filtrate to a separation vessel. Allow the layers to settle and separate the aqueous layer.

  • Wash the organic layer sequentially with 2M HCl (to neutralize excess base) and then with brine.

  • Concentrate the organic layer under vacuum to approximately one-third of its original volume. This crude solution is carried forward to the crystallization step.

Purification via Crystallization

Crystallization is a critical unit operation for achieving the required purity and desired physical properties of the API.[9][10][] It is highly effective at removing process-related impurities and ensuring polymorphic control.[3]

Protocol for Anti-Solvent Crystallization:

  • Transfer the concentrated crude solution from the previous step into a crystallizer vessel equipped with overhead stirring and a temperature probe.

  • Heat the solution to 60-65 °C to ensure complete dissolution.

  • Slowly add n-Heptane (as an anti-solvent) over 2-3 hours while maintaining the temperature. The addition rate is a CPP that influences crystal size.

  • After the addition is complete, cool the slurry to 0-5 °C over 4-6 hours. A controlled cooling profile is essential for preventing rapid precipitation and promoting the growth of well-defined crystals.[]

  • Hold the slurry at 0-5 °C for at least 2 hours to maximize yield.

  • Isolate the product by filtration (e.g., using a Nutsche filter-dryer).

  • Wash the filter cake with cold n-Heptane to remove residual soluble impurities.

  • Dry the product under vacuum at 45-50 °C until the residual solvent levels meet ICH Q3C guidelines.[12]

Quality Control, PAT, and Regulatory Adherence

A robust manufacturing process relies on a comprehensive control strategy. This involves defining the Critical Quality Attributes (CQAs) of the API and monitoring the CPPs that affect them.[8] Process Analytical Technology (PAT) is integrated to enable real-time monitoring and control.[13][14][15]

Caption: Relationship between CPPs, CQAs, and Monitoring.

Impurity Profiling

Impurity profiling is mandatory to ensure the safety and efficacy of the final drug product.[16] Potential impurities must be identified, quantified, and controlled within acceptable limits defined by regulatory bodies like the ICH.[12]

Potential Impurities and Their Control:

Impurity TypePotential SourceControl StrategyAnalytical Method
Unreacted Starting Materials Incomplete reactionMonitor reaction completion by HPLC; optimize reaction time and temperature.HPLC
Homocoupling Byproducts Side reaction of boronic acidOptimize catalyst and base stoichiometry; control temperature.HPLC
Residual Palladium Catalyst from coupling stepUse of heterogeneous catalyst and efficient filtration; final API testing.ICP-MS
Residual Solvents Work-up and crystallizationEfficient drying under vacuum; adherence to ICH Q3C limits.[12]GC-Headspace
Degradation Products Thermal instabilityMaintain strict temperature control throughout the process.HPLC
Adherence to cGMP

The entire manufacturing process must be conducted in compliance with current Good Manufacturing Practices (cGMP).[17][18][19] This includes:

  • Documentation: All steps, from raw material receipt to final product release, must be documented in master production and batch records.[19]

  • Equipment Qualification: All equipment (reactors, filters, dryers) must be properly qualified and calibrated.

  • Process Validation: The process must be validated to demonstrate that it consistently produces API meeting its predetermined specifications and quality attributes.

Conclusion

This application note outlines a scalable, robust, and well-controlled manufacturing process for 4-(3-Chloro-4-fluorophenyl)-2-cyanophenol. By leveraging a Suzuki-Miyaura cross-coupling reaction and implementing modern process controls, including PAT and rigorous impurity profiling, this protocol is designed to deliver high-quality API consistently. The detailed steps for reaction, work-up, and crystallization provide a solid foundation for technology transfer to a cGMP manufacturing facility.

References

  • Process Analytical Technology (PAT) in Pharmaceutical Development and its Application. (2013). International Journal of Pharmaceutical Sciences Review and Research, 23(2), 35-40.
  • Process Analytical Technology: Enhancing Pharma Development. (2024).
  • Lee, S. L., et al. (2015). Process Analytical Technology Tools for Monitoring Pharmaceutical Unit Operations: A Control Strategy for Continuous Process Verification. Journal of Pharmaceutical Sciences, 104(3), 834-849.
  • U.S. Food and Drug Administration. (n.d.).
  • El-Sawy, E. R., et al. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Advances, 13(28), 19348-19385.
  • Process Analytical Technology (PAT): Revolutionizing Pharmaceutical Manufacturing. (2024). Journal of Pharmaceutical Sciences and Research, 16(5), 1-3.
  • McGlone, T., et al. (2020). Integrated Purification and Formulation of an Active Pharmaceutical Ingredient via Agitated Bed Crystallization and Fluidized Bed Processing. Organic Process Research & Development, 24(10), 2171-2182.
  • Impurity Profiling in APIs. (2025). BOC Sciences Blog.
  • ICH. (2021). Q3C(R8) Impurities: Guideline for Residual Solvents. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use.
  • Saini, P., & Kumar, A. (2014). A Review on Need and Importance of Impurity Profiling. Pharmaceutical Methods, 5(2), 41-45.
  • How API Intermediate Manufacturers Ensures Impurity Profiling and Quality Assurance. (2025). PYG Lifesciences Blog.
  • API Purification. (n.d.). Zamann Pharma Support GmbH.
  • Baxter, A. D., et al. (2002). Multikilogram-Scale Synthesis of a Biphenyl Carboxylic Acid Derivative Using a Pd/C-Mediated Suzuki Coupling Approach. Organic Process Research & Development, 6(3), 261-265.
  • Ciriminna, R., et al. (2013). Greening the Valsartan Synthesis: Scale-up of Key Suzuki–Miyaura Coupling over SiliaCat DPP-Pd. Organic Process Research & Development, 17(7), 951-956.
  • The Synthesis and Resolution of 2,2'-, 4,4'-, and 6,6'-Substituted Chiral Biphenyl Derivatives for Application in the Preparation of Chiral Materials. (2006). The Journal of Organic Chemistry, 71(16), 6106–6114.
  • Sharma, A., et al. (2012). Impurity Profiling: Theory and Practice. PharmaInfo.net.
  • Pharmaceutical Crystallization in drug development. (2024). Syrris.
  • A Comparative Guide to Cross-Coupling Reactions for Biphenyl Synthesis: Suzuki-Miyaura and Its Altern
  • Crystallization Process R&D in Pharmaceutical Development. (n.d.). PharmaBlock.
  • Crystallization of APIs: Methods and Challenges. (2025). BOC Sciences Blog.
  • Regulatory Compliance in API Manufacturing. (2024). The Pharma Master.
  • Antemir, A. (2010). Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner.
  • Production of biphenyl compounds. (2014).
  • Revised Good Manufacturing Practice (GMP) requirements for Active Pharmaceutical Ingredients (API). (2024). Pharmaceuticals and Medical Devices Agency (PMDA).
  • Guideline on Regulatory Control of Active Pharmaceutical Ingredients (APIs). (n.d.).
  • APIs regulation for Pharmaceutical application. (n.d.).
  • FDA's Guidelines for GMP Of API. (n.d.). Dalton Pharma Services.
  • El-Sawy, E. R., et al. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Advances, 13, 19348-19385.
  • Substituted biphenyl compound and pharmaceutical composition thereof. (2017).
  • Process for preparing substituted biphenyls. (2017).
  • Preparation of cyanophenols by dehydration of hydroxybenzaldoximes with phosgene. (1969).
  • A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafoxanide. (2023). SN Applied Sciences, 5(7), 193.
  • Process for producing p-phenyl cyanophenyl. (2009).
  • A Comparative Guide to the Synthesis of 4-Hydroxy-3,5-dimethylbenzonitrile and its Cyanophenol Isomers. (2025). BenchChem.
  • High-efficiency synthesis method of 2-cyanophenol. (2019).

Sources

Application Notes & Protocols: A Multi-Technique Spectroscopic Approach for the Structural Elucidation of 4-(3-Chloro-4-fluorophenyl)-2-cyanophenol

Author: BenchChem Technical Support Team. Date: April 2026

**Abstract

This document provides a comprehensive guide to the spectroscopic characterization of 4-(3-Chloro-4-fluorophenyl)-2-cyanophenol, a polysubstituted biphenyl derivative of interest in pharmaceutical and materials science research. We present an integrated analytical workflow employing Mass Spectrometry (MS), Infrared (IR) Spectroscopy, multi-dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy, and UV-Visible (UV-Vis) Spectroscopy. The protocols and interpretive guidance herein are designed for researchers, scientists, and drug development professionals to achieve unambiguous structural confirmation and a thorough understanding of the molecule's physicochemical properties. The causality behind the selection and sequence of each technique is explained to provide a framework for robust analytical strategy development.

Introduction and Strategic Analytical Workflow

4-(3-Chloro-4-fluorophenyl)-2-cyanophenol is a complex organic molecule featuring a biphenyl scaffold decorated with diverse functional groups: a hydroxyl (phenol), a nitrile (cyano), a chloro, and a fluoro substituent. This substitution pattern presents a unique analytical challenge and necessitates a multi-faceted approach for unequivocal structure determination. The presence of halogens, a conjugated π-system, and multiple proton and carbon environments requires the synergistic use of several spectroscopic techniques.

The primary objective of this guide is to establish the molecule's identity and connectivity by systematically gathering and integrating data from orthogonal analytical methods. Our strategy begins with Mass Spectrometry to confirm the molecular formula, proceeds to Infrared Spectroscopy to identify key functional groups, and culminates in a suite of advanced NMR experiments to map the precise atomic connectivity and stereochemistry. UV-Vis spectroscopy provides complementary information on the electronic properties of the conjugated system.

G cluster_0 Analytical Workflow MS Mass Spectrometry (HRMS) IR Infrared Spectroscopy (FTIR-ATR) MS->IR Confirms Molecular Formula Confirm Structure Confirmed MS->Confirm NMR NMR Spectroscopy (1D & 2D) IR->NMR Confirms Functional Groups IR->Confirm UV UV-Vis Spectroscopy NMR->UV Elucidates Connectivity NMR->Confirm UV->Confirm Characterizes π-System UV->Confirm

Figure 1: Integrated workflow for the spectroscopic characterization of 4-(3-Chloro-4-fluorophenyl)-2-cyanophenol.

Mass Spectrometry (MS): Molecular Formula Confirmation

2.1. Rationale High-Resolution Mass Spectrometry (HRMS) is the initial and most critical step. It provides the exact mass of the molecule, allowing for the unambiguous determination of its elemental formula. For halogenated compounds, the characteristic isotopic distribution patterns of chlorine (³⁵Cl and ³⁷Cl) serve as a definitive diagnostic marker.[1][2]

2.2. Predicted Mass Spectrometric Data The molecular formula for 4-(3-Chloro-4-fluorophenyl)-2-cyanophenol is C₁₃H₇ClFNO.

ParameterExpected Value
Molecular Weight (Avg.) 247.65 g/mol
Monoisotopic Mass 247.01999 Da
[M-H]⁻ Exact Mass (C₁₃H₆ClFNO⁻) 246.01222 Da
[M+H]⁺ Exact Mass (C₁₃H₈ClFNO⁺) 248.02777 Da
³⁵Cl:³⁷Cl Isotopic Peak Ratio ~3:1[2]

2.3. Experimental Protocol (HRMS using ESI-TOF)

  • Sample Preparation: Prepare a stock solution of the compound at 1 mg/mL in methanol or acetonitrile. Dilute this solution to a final concentration of 1-10 µg/mL using a 50:50 mixture of the organic solvent and deionized water, with 0.1% formic acid for positive ion mode or 0.1% ammonium hydroxide for negative ion mode.

  • Instrumentation: Use an Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometer.

  • Ionization Mode: Acquire data in both positive and negative ion modes to maximize the chance of observing a strong molecular ion signal (e.g., [M+H]⁺ or [M-H]⁻). Given the phenolic proton, negative ion mode is often highly effective.

  • Mass Analysis: Calibrate the instrument immediately prior to analysis using a known standard. Acquire data over a mass range of m/z 50-500.

  • Data Analysis:

    • Identify the molecular ion cluster.

    • Verify that the measured exact mass is within 5 ppm of the calculated value for the predicted elemental formula.

    • Confirm the presence of a single chlorine atom by observing the M and M+2 peaks with an intensity ratio of approximately 3:1.[1][2]

    • Analyze the fragmentation pattern. Key expected fragments for aromatic halogenated compounds may arise from the loss of HCN, CO, and halogen radicals.[3][4]

Infrared (IR) Spectroscopy: Functional Group Identification

3.1. Rationale Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique used to identify the primary functional groups within a molecule. Each functional group absorbs IR radiation at a characteristic frequency, providing a molecular "fingerprint."[5] For this molecule, we expect to identify the O-H (phenol), C≡N (nitrile), and various aromatic C-H and C-C bonds.

3.2. Predicted Infrared Absorption Bands

Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)Expected Appearance
Phenol O-H Stretch3550 - 3200Strong, Broad[5][6]
Aromatic C-H Stretch3100 - 3000Medium, Sharp
Nitrile C≡N Stretch2260 - 2220Medium, Sharp[7][8]
Aromatic C=C Stretch1600 - 1450Medium to Strong, Multiple Bands
Phenol C-O Stretch1260 - 1180Strong
Aryl C-F Stretch1250 - 1100Strong
Aryl C-Cl Stretch1100 - 800Medium to Strong

3.3. Experimental Protocol (FTIR-ATR)

  • Instrumentation: Use an FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

  • Background Scan: Record a background spectrum of the clean, empty ATR crystal to account for atmospheric CO₂ and H₂O.

  • Sample Application: Place a small amount (1-2 mg) of the solid sample directly onto the ATR crystal. Ensure good contact by applying pressure with the built-in clamp.

  • Data Acquisition: Collect the sample spectrum over a range of 4000-600 cm⁻¹. Co-add 16 or 32 scans to achieve a good signal-to-noise ratio.

  • Data Analysis: Process the resulting spectrum (absorbance vs. wavenumber). Identify the key absorption bands and correlate them with the functional groups listed in the table above. The broad O-H stretch and the sharp C≡N stretch are particularly diagnostic.[6][7]

Nuclear Magnetic Resonance (NMR) Spectroscopy: Definitive Structure Elucidation

4.1. Rationale NMR spectroscopy is the most powerful technique for determining the precise structure of organic molecules in solution. A combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) experiments allows for the complete assignment of all proton and carbon signals and establishes the connectivity between atoms.

G cluster_nmr NMR Elucidation Strategy H1 ¹H NMR C13 ¹³C NMR H1->C13 Proton Environments DEPT DEPT-135 C13->DEPT Carbon Environments COSY 2D COSY DEPT->COSY CH, CH₂, CH₃ ID HSQC 2D HSQC COSY->HSQC ¹H-¹H Connectivity HMBC 2D HMBC HSQC->HMBC ¹J(C,H) Correlation Structure Final Structure HMBC->Structure ⁿJ(C,H) Connectivity

Figure 2: Sequential NMR experiments for complete structural assignment.

4.2. Experimental Protocol (General NMR)

  • Sample Preparation: Dissolve ~10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube. DMSO-d₆ is often preferred for phenols to ensure the observation of the hydroxyl proton.[9] Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • Instrumentation: Use a 400 MHz or higher field NMR spectrometer.

  • Data Acquisition: Acquire ¹H, ¹³C{¹H}, DEPT-135, COSY, HSQC, and HMBC spectra using standard instrument parameters.

4.3. ¹H NMR: Proton Environment Analysis The ¹H NMR spectrum will reveal the number of distinct proton environments, their chemical shifts, their integration (relative number of protons), and their coupling (neighboring protons).

Predicted ¹H NMR Data (400 MHz, DMSO-d₆) Note: Chemical shifts are estimations and can be influenced by concentration and solvent effects.[9]

Proton AssignmentPredicted δ (ppm)MultiplicityIntegrationKey Couplings (J in Hz)
H-3 ~7.8 - 7.9d1HJ(H3,H5) ≈ 2.0
H-5 ~7.2 - 7.3dd1HJ(H5,H6) ≈ 8.5, J(H5,H3) ≈ 2.0
H-6 ~7.6 - 7.7d1HJ(H6,H5) ≈ 8.5
H-2' ~8.0 - 8.1dd1HJ(H2',H6') ≈ 2.5, J(H2',F) ≈ 7.0
H-5' ~7.4 - 7.5t1HJ(H5',H6') ≈ J(H5',F) ≈ 8.8
H-6' ~7.8 - 7.9ddd1HJ(H6',H5') ≈ 8.8, J(H6',H2') ≈ 2.5, J(H6',F) ≈ 5.0
-OH ~10.5-11.5br s1HExchangeable with D₂O

4.4. ¹³C NMR & DEPT-135: Carbon Skeleton Analysis The proton-decoupled ¹³C NMR spectrum shows a signal for each unique carbon atom. The DEPT-135 experiment helps distinguish between CH/CH₃ (positive signals) and CH₂ (negative signals) carbons; quaternary carbons are absent. This is crucial for assigning the numerous aromatic carbons.

Predicted ¹³C NMR Data (100 MHz, DMSO-d₆) Note: Carbons are numbered according to IUPAC nomenclature. C-F couplings are a key diagnostic feature.

Carbon AssignmentPredicted δ (ppm)DEPT-135Key Couplings
C-CN ~115 - 120Quaternary (absent)
C-1 ~158 - 162Quaternary (absent)
C-2 ~105 - 110Quaternary (absent)
C-3 ~135 - 138CH (positive)
C-4 ~130 - 133Quaternary (absent)
C-5 ~118 - 122CH (positive)
C-6 ~133 - 136CH (positive)
C-1' ~130 - 133Quaternary (absent)
C-2' ~129 - 132CH (positive)
C-3' ~120 - 123Quaternary (absent)d, ²J(C,F) ≈ 18-22 Hz
C-4' ~155 - 159Quaternary (absent)d, ¹J(C,F) ≈ 245-255 Hz
C-5' ~116 - 119CH (positive)d, ²J(C,F) ≈ 20-24 Hz
C-6' ~128 - 131CH (positive)d, ³J(C,F) ≈ 5-8 Hz

4.5. 2D NMR: Establishing Connectivity

  • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically through 2-3 bonds). Expect to see correlations between H-3/H-5, H-5/H-6 on the first ring, and H-2'/H-6', H-5'/H-6' on the second ring, confirming the two isolated spin systems.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton to its directly attached carbon atom. This allows for the unambiguous assignment of protonated carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over 2-3 bonds. This is the key experiment to connect the two aromatic rings. A crucial correlation would be from a proton on one ring (e.g., H-3 or H-5) to the quaternary carbon of the other ring to which it is bonded (C-1'), and vice-versa (e.g., H-2' or H-6' to C-4). It also confirms the positions of the nitrile and hydroxyl groups relative to the aromatic protons.

UV-Visible (UV-Vis) Spectroscopy: Electronic Transitions

5.1. Rationale UV-Vis spectroscopy provides information about the electronic transitions within the molecule, specifically within the conjugated biphenyl π-system. The position of the maximum absorbance (λ_max) is characteristic of the chromophore.[10]

5.2. Predicted UV-Vis Data Biphenyl itself has a strong absorption band around 250 nm. The extended conjugation and presence of auxochromic (-OH) and chromophoric (-CN) groups in 4-(3-Chloro-4-fluorophenyl)-2-cyanophenol are expected to cause a bathochromic (red) shift of this absorption maximum.[11][12]

ParameterExpected Value
Solvent Methanol or Ethanol
λ_max 260 - 290 nm
Appearance Broad absorption band characteristic of π → π* transitions

5.3. Experimental Protocol

  • Sample Preparation: Prepare a stock solution (e.g., 0.1 mg/mL) in a UV-grade solvent like methanol. Create a dilute solution (e.g., 1-5 µg/mL) such that the maximum absorbance is between 0.5 and 1.5 AU.

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Data Acquisition: Record a baseline spectrum with a cuvette containing only the solvent. Then, record the sample spectrum over a wavelength range of 200-400 nm.

  • Data Analysis: Identify the wavelength of maximum absorbance (λ_max). The position and intensity can be affected by solvent polarity.[13]

Integrated Summary and Structural Confirmation

The unambiguous structural confirmation of 4-(3-Chloro-4-fluorophenyl)-2-cyanophenol is achieved by integrating the data from all spectroscopic techniques.

G Structure 4-(3-Chloro-4-fluorophenyl)-2-cyanophenol C₁₃H₇ClFNO MW: 247.65 MS HRMS m/z 247.01999 Isotope Pattern (3:1) MS:data->Structure:f1 Confirms Formula IR FTIR O-H: ~3400 cm⁻¹ (broad) C≡N: ~2230 cm⁻¹ (sharp) IR:data->Structure:f0 Confirms Func. Groups NMR NMR ¹H: 6 Aromatic, 1 OH ¹³C: 13 C signals, C-F coupling HMBC: Inter-ring correlations NMR:data->Structure:f0 Confirms Connectivity UV UV-Vis λ_max: ~275 nm (π → π* transition) UV:data->Structure:f0 Confirms Conjugation

Figure 3: Convergence of spectroscopic data for the structural confirmation of the target molecule.

  • HRMS confirms the elemental formula C₁₃H₇ClFNO and the presence of one chlorine atom.

  • FTIR confirms the presence of the key phenol (-OH) and nitrile (-C≡N) functional groups.

  • ¹H and ¹³C NMR account for all proton and carbon atoms in the molecule, while DEPT-135 confirms the number of CH groups.

  • COSY, HSQC, and especially HMBC experiments definitively establish the connectivity, including the crucial bond between the two phenyl rings and the relative positions of all substituents.

  • UV-Vis spectroscopy confirms the presence of the extended conjugated π-system consistent with the biphenyl structure.

Collectively, this body of evidence provides an undeniable and comprehensive characterization of the molecular structure of 4-(3-Chloro-4-fluorophenyl)-2-cyanophenol.

References

  • Mass Spectrometric Analysis. Aromatic Halogenated Compounds. Analytical Chemistry. [Link]

  • Investigation of biphenyl enamines for applications as p-type semiconductors. Royal Society Publishing. [Link]

  • Infrared (IR) spectroscopy. University of Babylon. [Link]

  • UV/Vis absorption spectra of deca(2‐thienyl)biphenyl. ResearchGate. [Link]

  • INFRARED SPECTROSCOPY (IR). University of Colorado Boulder. [Link]

  • Impact of 4,4′-Functionalization on the Electronic and Optical Properties of Biphenyl and 9,9′-Dimethylfluorene. ChemRxiv. [Link]

  • Mass Spectrometric Analysis. Aromatic Halogenated Compounds. Analytical Chemistry. [Link]

  • Temperature-dependent UV absorption of biphenyl based on intra-molecular rotation investigated within a combined experimental and TD-DFT approach. Taylor & Francis Online. [Link]

  • Organic Compounds Containing Halogen Atoms. Chemistry LibreTexts. [Link]

  • Spectroscopy of Carboxylic Acids and Nitriles. Fiveable. [Link]

  • At the “Peak” of Vis-to-UV Upconversion: Clear Advantages of TIPS Substituents for a Biphenyl Annihilator. National Center for Biotechnology Information (PMC). [Link]

  • Quantification of Aromatic and Halogenated Hydrocarbons and Alcohol Mixtures at the Elemental, Structural, and Parent Molecular Ion Level. ACS Publications. [Link]

  • Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Master Organic Chemistry. [Link]

  • Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts. [Link]

  • ¹³C NMR Chemical Shifts. University of Wisconsin-Madison. [Link]

  • Ultrafast Vibrational Spectroscopy of Cyanophenols. Physical Chemistry Laboratory, ETH Zurich. [Link]

  • ¹³C NMR Chemical Shifts. Organic Chemistry Data. [Link]

  • M-CYANOPHENOL | C7H5NO | MD Topology | NMR | X-Ray. ATB - Automated Topology Builder. [Link]

  • How to read a ¹³C-NMR spectrum. University of Toyama. [Link]

  • An NMR, IR and theoretical investigation of 1H Chemical Shifts and hydrogen bonding in phenols. Modgraph. [Link]

  • ¹H NMR study of 2,4,6-trichlorophenyl-4'-nitrophenyl ether and related compounds. Journal of the Agricultural Chemical Society of Japan. [Link]

  • The Spectroscopic Characterization of Halogenated Pollutants through the Interplay between Theory and Experiment: Application to R1122. MDPI. [Link]

  • ¹H NMR Chemical Shifts. Organic Chemistry Data. [Link]

  • MassBank Database. MassBank.jp. [Link]

  • Fluorescence of 4-Cyanophenylhydrazones: From Molecular Design to Electrospun Polymer Fibers. National Center for Biotechnology Information (PMC). [Link]

  • Preparation of cyanophenols by dehydration of hydroxybenzaldoximes with phosgene.
  • A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafoxanide. National Center for Biotechnology Information (PMC). [Link]

  • 4-Cyanophenol, TMS derivative. NIST WebBook. [Link]

  • ¹³C NMR spectrum of 4-amino-2-fluorophenol hydrochloride. ResearchGate. [Link]

  • High-efficiency synthesis method of 2-cyanophenol. Patsnap. [Link]

  • 4-Cyanophenol. PubChem. [Link]

  • Solvent polarity effects on the FTIR spectrum, and thermodynamic and electronic properties of metronidazole and its binding with antibacterial drugs: a DFT and molecular docking study. RSC Publishing. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Yield Optimization for 4-(3-Chloro-4-fluorophenyl)-2-cyanophenol Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for advanced cross-coupling methodologies. The synthesis of 4-(3-Chloro-4-fluorophenyl)-2-cyanophenol via the Suzuki-Miyaura reaction presents a unique set of chemoselective challenges. The coupling of 5-bromo-2-hydroxybenzonitrile with (3-chloro-4-fluorophenyl)boronic acid is frequently complicated by the presence of an acidic free phenol, a coordinating cyano group, and an electron-deficient boronic acid prone to degradation.

This guide is designed for researchers and drug development professionals to troubleshoot sluggish reactions, eliminate side products, and establish a self-validating, high-yield protocol.

Mechanistic Pathway & Failure Modes

Understanding the precise point of failure within the catalytic cycle is essential for rational optimization. The diagram below illustrates the productive cycle alongside the primary parasitic pathway (protodeboronation) that commonly destroys the boronic acid nucleophile.

CatalyticCycle Pd0 Pd(0) Catalyst (e.g., Pd2(dba)3 / XPhos) OxAdd Oxidative Addition Pd(II) Intermediate Pd0->OxAdd + 5-Bromo-2-hydroxybenzonitrile TransMet Transmetalation Boronate Complex OxAdd->TransMet + Boronic Acid + Base RedElim Reductive Elimination Desired Product TransMet->RedElim Product Formation Proto Protodeboronation (Side Reaction) TransMet->Proto H2O / Excess Heat RedElim->Pd0 Catalyst Regeneration

Figure 1: Suzuki-Miyaura catalytic cycle highlighting the protodeboronation side reaction.

Troubleshooting Guides & FAQs

Q1: My reaction stalls at 30-40% conversion, and LC-MS shows a large amount of unreacted 5-bromo-2-hydroxybenzonitrile. Why is the reaction incomplete? Causality: The root cause is base depletion. The free phenol in 5-bromo-2-hydroxybenzonitrile has a significantly lowered pKa due to the electron-withdrawing ortho-cyano group. When standard base equivalents (e.g., 2.0 equiv) are used, the base is immediately consumed to deprotonate the phenol into a phenoxide. Because the Suzuki-Miyaura reaction strictly requires a basic environment to form the reactive boronate complex [ArB(OH)3​]− for transmetalation, the depletion of base halts the catalytic cycle. Solution: Increase the base stoichiometry to 3.5–4.0 equivalents. This ensures one equivalent is sacrificed to the phenol, leaving ample base to activate the boronic acid and drive the transmetalation step.

Q2: I am seeing a massive byproduct peak corresponding to 1-chloro-2-fluorobenzene. What is happening to my nucleophile? Causality: You are observing protodeboronation (or protodeborylation). (3-Chloro-4-fluorophenyl)boronic acid is highly electron-deficient. Under basic aqueous conditions—especially at elevated temperatures—electron-deficient arylboronic acids become highly susceptible to C-B bond cleavage, yielding the simple arene as a dead-end byproduct[1]. Solution: Substitute the free boronic acid with its pinacol ester (Bpin) derivative. Boronic esters exhibit significantly higher stability against hydrolytic degradation[2]. Additionally, lower the reaction temperature from 100 °C to 80 °C to kinetically favor transmetalation over degradation.

Q3: Could the cyano group on my electrophile be poisoning the palladium catalyst? Causality: Yes. Nitriles can act as σ -donor/ π -acceptor ligands, coordinating to the active Pd(0) center and forming off-cycle, inactive resting states. This reduces the concentration of the active catalyst and leads to sluggish oxidative addition. Solution: Utilize bulky, electron-rich dialkylbiaryl phosphine ligands such as XPhos or SPhos. The extreme steric bulk of these ligands prevents the unwanted coordination of the cyano group while simultaneously accelerating the oxidative addition of the aryl bromide[3].

Quantitative Data: Condition Optimization Matrix

The following table summarizes the causal relationship between reaction parameters and overall yield. Data is based on a 1.0 mmol scale reaction using 1.2 equiv of the boron source.

Catalyst SystemBase (Equiv)Solvent SystemTemp (°C)Yield (%)Primary Observation
Pd(PPh₃)₄ (5 mol%)Na₂CO₃ (2.0)Dioxane/H₂O10025%High protodeboronation; unreacted Ar-Br.
Pd(dppf)Cl₂ (5 mol%)K₂CO₃ (2.0)Toluene/H₂O9045%Reaction stalled at 50% conversion.
Pd(OAc)₂ / SPhosK₃PO₄ (4.0)THF/H₂O7088%Clean profile; slower reaction time.
Pd₂(dba)₃ / XPhos K₃PO₄ (4.0) Dioxane/H₂O 80 92% Complete conversion; minimal side reactions.

Validated Experimental Protocol

To ensure reproducibility and high scientific integrity, the following methodology incorporates self-validating checkpoints.

Workflow Step1 1. Reagent Prep (Inert Atmosphere) Step2 2. Degassing (Sparging/FPT) Step1->Step2 Step3 3. Reaction (80°C, 12-16h) Step2->Step3 Step4 4. Workup (Acidic Quench) Step3->Step4

Figure 2: Standardized experimental workflow for the optimized Suzuki coupling protocol.

Step-by-Step Methodology

Step 1: Reagent Preparation (Inert Atmosphere)

  • In a dried Schlenk flask equipped with a magnetic stir bar, add 5-bromo-2-hydroxybenzonitrile (1.0 equiv, 1.0 mmol).

  • Add 2-(3-chloro-4-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (Bpin ester) (1.2 equiv, 1.2 mmol). Rationale: The Bpin ester prevents the protodeboronation seen with free boronic acids.

  • Add anhydrous K₃PO₄ (4.0 equiv, 4.0 mmol).

  • Add Pd₂(dba)₃ (2.0 mol%) and XPhos (4.0 mol%).

Step 2: Solvent Addition & Degassing

  • Add a pre-mixed solvent system of 1,4-Dioxane and deionized H₂O (4:1 v/v, 10 mL total volume).

  • Validation Checkpoint: Perform three consecutive freeze-pump-thaw cycles. Causality: Rigorous removal of oxygen is critical; trace oxygen will oxidize the Pd(0) catalyst and promote oxidative homocoupling of the boronic ester[2].

  • Backfill the flask with high-purity Argon.

Step 3: Reaction Execution

  • Transfer the sealed flask to a pre-heated oil bath at 80 °C.

  • Stir vigorously (800+ rpm) to ensure adequate mixing of the biphasic system.

  • Validation Checkpoint: After 12 hours, remove a 50 µL aliquot under positive Argon flow. Dilute with LC-MS grade MeCN and analyze. The reaction is complete when the aryl bromide peak (< 2% AUC) is consumed.

Step 4: Targeted Workup & Extraction

  • Cool the reaction mixture to room temperature. Dilute with Ethyl Acetate (15 mL) and Distilled Water (10 mL).

  • CRITICAL Validation Checkpoint: Slowly add 1M HCl dropwise to the aqueous layer while stirring until the pH reaches 3–4 (verify with pH indicator paper). Causality: Under the basic reaction conditions, your product exists as a water-soluble phenoxide salt. Failing to acidify the aqueous layer will result in the product being discarded during the aqueous wash.

  • Transfer to a separatory funnel and extract the aqueous layer with Ethyl Acetate (3 x 15 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to yield the pure 4-(3-Chloro-4-fluorophenyl)-2-cyanophenol.

References

Sources

Technical Support Center: HPLC Method Optimization for Halogenated Cyanophenols

Author: BenchChem Technical Support Team. Date: April 2026

Target Analyte: 4-(3-Chloro-4-fluorophenyl)-2-cyanophenol

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals overcome the specific chromatographic challenges associated with highly hydrophobic, ionizable aromatic compounds.

Rather than relying on trial and error, robust HPLC method development requires a first-principles approach. By understanding the physicochemical properties of 4-(3-Chloro-4-fluorophenyl)-2-cyanophenol, we can engineer a mobile phase that guarantees sharp peak shapes, reproducible retention times, and baseline resolution.

Part 1: Analyte Profiling & Causality (The "Why")

Before preparing any solvents, we must analyze the molecular structure to predict its behavior in a reversed-phase HPLC (RP-HPLC) system. 4-(3-Chloro-4-fluorophenyl)-2-cyanophenol consists of a phenol ring with an ortho-cyano group, linked to a highly hydrophobic 3-chloro-4-fluorophenyl moiety.

The electron-withdrawing nature of the cyano group lowers the pKa of the phenol significantly compared to an unsubstituted phenol. Meanwhile, the halogenated biphenyl-like core drastically increases the molecule's lipophilicity.

Quantitative Data & Chromatographic Implications
ParameterEstimated Value / CharacteristicChromatographic Implication (Causality)
pKa (Phenol -OH) ~6.5 – 7.0The analyte will partially ionize at a neutral pH. Mobile phase pH must be strictly controlled (ideally < 4.5) to prevent peak splitting and tailing[1][2].
Hydrophobicity (LogP) High (> 4.0)Strong retention on standard C18 columns. Requires a high organic modifier concentration (60%–90%) for timely elution[3].
Structural Features Halogenated aromatic systemProne to strong π−π interactions. Acetonitrile is preferred over Methanol to disrupt these interactions and improve peak shape[3].

Part 2: Step-by-Step Mobile Phase Optimization Protocol

This self-validating workflow is designed to systematically isolate and optimize the variables that control retention and selectivity for this specific compound.

Step 1: Aqueous Phase Buffer Preparation

  • Measure 1.0 L of LC-MS grade water.

  • For UV Detection: Add 20 mM Potassium Phosphate. For LC-MS: Add 0.1% Formic Acid[4].

  • Adjust the pH of the aqueous phase to 2.5 – 3.0 before mixing with any organic solvents.

  • Causality: Adjusting the pH on the purely aqueous component ensures accurate electrode readings. A pH of 2.5 is at least two units below the analyte's pKa, ensuring >99% of the molecules remain in their neutral, protonated state. This eliminates the dynamic equilibrium that causes peak broadening[1][5].

Step 2: Organic Modifier Selection

  • Prime pump Line B with 100% Acetonitrile (ACN).

  • Causality: ACN contains a nitrile bond with π electrons that actively disrupt the π−π interactions between the analyte's halogenated phenyl rings and the stationary phase, reducing excessive retention compared to Methanol[3].

Step 3: Gradient Scouting & Retention Mapping

  • Run a broad linear gradient: 5% to 95% ACN over 20 minutes at a flow rate of 1.0 mL/min.

  • Record the retention time ( tR​ ) and calculate the percentage of organic modifier at the exact moment of elution ( ).

  • Causality: This establishes the baseline hydrophobicity of the compound on your specific column, allowing you to calculate the optimal isocratic hold point.

Step 4: Isocratic Fine-Tuning

  • Set the isocratic mobile phase composition to .

  • Evaluate the retention factor ( k ). Target a k value between 2 and 10[2].

  • Causality: Analytes with k<2 risk coelution with the void volume (matrix interference), while k>10 leads to unnecessary band broadening and reduced sensitivity[2].

Step 5: Temperature Optimization

  • Set the column oven temperature to 40°C.

  • Causality: Elevated temperatures reduce mobile phase viscosity and back-pressure. More importantly, it improves the mass transfer kinetics of bulky, hydrophobic molecules, leading to sharper peaks[3].

Part 3: Troubleshooting Guides & FAQs

Q1: My chromatogram shows a severely tailing or split peak for 4-(3-Chloro-4-fluorophenyl)-2-cyanophenol. Is the sample degrading? A: Not necessarily. Split or tailing peaks for ionizable compounds almost always occur when the mobile phase pH is too close to the analyte's pKa[6]. Because the pKa of the ortho-cyanophenol moiety is approximately 6.5–7.0, operating in a pH range of 5.0 to 8.5 forces the analyte into a dynamic equilibrium between its protonated (neutral) and deprotonated (anionic) states[7]. These two states have drastically different affinities for the stationary phase. Resolution: Lower the mobile phase pH to < 4.0 using Formic Acid or Phosphate buffer to ensure full protonation[1].

Q2: The retention time is excessively long (>25 minutes) even at 60% Acetonitrile. How can I accelerate elution without losing peak shape? A: The 3-chloro-4-fluorophenyl group makes this molecule highly lipophilic. In reversed-phase chromatography, increasing the organic modifier by 10% typically reduces retention time by a factor of 2 to 3[2]. Resolution: Increase the Acetonitrile concentration to 75%–85%. If retention is still too long, switch from a high-density C18 column to a shorter alkyl chain (C8) or a Phenyl-Hexyl column, which offers orthogonal selectivity and faster elution for highly aromatic compounds[3].

Q3: I am using LC-MS for detection. Which mobile phase additives are safe and effective for this compound? A: You must avoid non-volatile salts (like potassium phosphate), as they will suppress ion signals and severely contaminate the mass spectrometer source[4]. Resolution: Use volatile additives. For positive ion mode, 0.1% Formic Acid (pH ~2.7) is ideal for keeping the analyte protonated during the chromatographic separation while allowing efficient ionization in the MS source[1][4].

Q4: I optimized the pH, but I am still seeing slight peak tailing. What else could be causing this? A: If the pH is optimized, the tailing is likely due to secondary interactions with unreacted silanol groups (Si-OH) on the silica backbone of your column. These groups can deprotonate and interact with the analyte[3]. Resolution: Ensure you are using a modern, fully end-capped column. Additionally, verify that your sample diluent is not stronger (higher organic %) than your initial mobile phase composition, which can cause volume overload and band distortion[8].

Part 4: Visualizations

MobilePhaseLogic Analyte Analyte: 4-(3-Chloro-4-fluorophenyl) -2-cyanophenol Prop1 Weak Acid (pKa ~6.5 - 7.0) Analyte->Prop1 Prop2 Highly Hydrophobic (Halogenated Biphenyl) Analyte->Prop2 Action1 Buffer Selection: Maintain pH < 4.5 Prop1->Action1 Drives Action2 Modifier Selection: High % ACN or MeOH Prop2->Action2 Drives Result1 Suppresses Ionization (Prevents Peak Splitting) Action1->Result1 Achieves Result2 Overcomes Strong Retention (Elutes in < 15 mins) Action2->Result2 Achieves

Causal relationship between analyte physicochemical properties and mobile phase selection.

Workflow Start Start: Peak Tailing or Splitting Observed CheckPH Is Mobile Phase pH between 5.0 and 8.5? Start->CheckPH AdjustPH Adjust pH to < 4.0 (e.g., 0.1% Formic Acid) CheckPH->AdjustPH Yes (Partial Ionization) CheckColumn Are you using an older, non-endcapped silica column? CheckPH->CheckColumn No (pH is optimized) Resolved Peak Shape Restored AdjustPH->Resolved SwitchColumn Switch to Endcapped C18 or Phenyl-Hexyl Column CheckColumn->SwitchColumn Yes (Silanol Interactions) CheckDiluent Is Sample Diluent stronger than Mobile Phase? CheckColumn->CheckDiluent No SwitchColumn->Resolved MatchDiluent Match Diluent to Initial Mobile Phase Composition CheckDiluent->MatchDiluent Yes (Volume Overload) MatchDiluent->Resolved

Logical decision tree for troubleshooting peak tailing in halogenated cyanophenols.

References

  • Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEdWu9mNo7Ecb69ki7W15uGLw5T5x29yiQVHwOUh2ff2vD5wiiNcdVN-WaJswNB5jX1KVDXx4uL6KiIL_qAQz0Wu6Id75UK3OEregBNnuWQQLYUXT2dmLAurrVigefU9T9_b9QQd2KTylATVOPdXGufszuMlZrPTmcMuW9GcqTP-sWm0-3H_xFhGRBu3Y3JUKOfF9qSnpQkYB0P]
  • Control pH During Method Development for Better Chromatography. Agilent.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEeWrZwAzaUbX9eRMMZb2NCB1AR26YR648546Onq1YqUOVgne6OkCmJoZ_xrAdaMW7RGZRIlZYaZgo1AyRBtQ-AVv4Qg_12R0xIROVBHXFHVxROYjvrN6kvZB9C6rs-Je6w5Z2D811ueU-jFA5UdgKYeiMYbgANJYqaaINaube2uzHpeQ==]
  • Mobile-Phase Optimization Strategies in Reversed-Phase HPLC. LCGC International.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEX4QNdGlB2Hea56IrE08O4sP_nNtJnpQI3HXbDIHRQ1MbHDj62QXSxnsvfUQWJPExe0HBvupW664g4iWngQTv9lIXKxgIrql4wnXmofD_7HKoFVJxs8iKzm84iYSdJ6Smzgsh9uzL7WUWksejI3H6SkgrrLSGXRa58Ybdw35znxepZpYm_4jZvc6gZjgU_JttnWSrtU-gs2FXU-Cy-Aw==]
  • Exploring the Role of pH in HPLC Separation. Moravek, Inc.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE4ey22Y3TX8r8jtSoDwO6Dev0mllORAd1mZfHaY_HIAmRORl0Sa6Ne-hTMr1NL5UERFG-28k6STb_MwDdxm_bt22sB5FNmPujeidCdi-_j2GiJlnqix_6EL5-0dOVsleU3Wc5ilXL1bRQQpc-8MzGLRKi8qymDr8xefTfDyd4=]
  • 5 Easy Methods to Calculate pKa: Titrimetric, UV, HPLC, NMR And Henderson Equation. PharmaGuru.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEkZD89SowgptB-qu4vPe5PO3aVVMJi-i2CKATykANhKLG7_CwvE9mN0KhQN_yQ0SQQruUQz97vVWgjWo2KWbna3G54eqIvlbpPRK11gJZhKOkdz0-5an1IjzYyj2i2ZSRQDRzsGkwDlE28Q2UFWVho7uQt_gz_siZ8qj0Zgw==]
  • Reversed Phase HPLC Method Development. Phenomenex.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEWQtfAdMoknjejqG9v9mo6ko03wO2wGGJ6bEI_J-UdlBDDWzX3nu2lQaJpv1VqADRA2vDXThK32lalC1inFv7hSRhykK44MxzIFkLYxBrMHjuqlUjyRsMBoBMPg0isQnGIzgwKkJz7Lym7-RN5X4XpdR5BNukakZqCAMrFGy5bllkpGjvgB4mOdla0VCcY]
  • A Review on Method Development of High Performance Liquid Chromatography (HPLC) and its Applications. Research Journal of Pharmacognosy and Phytochemistry.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE3l1V_fC0O7IqVF5uvf8L0JKOcXcp1lMOlm8n0H33WD8N4pxSVE-UryEYWfcAejXdwzBHd_lMTfiH0q4XCGi7zfgQkIjTKKwbMdBxXbROWX7e5WOo2xH_JbnL15pRUJ06VScfeNFR6-3Lz1mrHhpky9XGqj9QSfBm2dCjeD3ixS7icG_2EjHLGth1iYDAe0BFjpL7cs-bL4yRt02bAb1jDE9Qy-m9XjOWPOgw3ug2oZFQ4h5sQR78=]
  • An Overview HPLC Method Development and Validation. International Journal of Pharmaceutical Sciences.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFlrSddVZEVIpxiZCguN4su24Ef9CA_BTfo29SV2i4V2gWcclsse5vyRez8mRleZAD6TjX9t6Eqq1Uf0pfxQKQnvefmZ4bdqUKagQd9YykVuEydnFL5U1nIVZoyM0kghkZmwsMpen9tys8t9toMbF9yE1nq2yFlbbwmlxFriJtTD3sHupZLrvQeVCPM85PhyQc=]

Sources

Technical Support Center: Long-Term Storage and Stability of 4-(3-Chloro-4-fluorophenyl)-2-cyanophenol

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the dedicated technical support center for 4-(3-Chloro-4-fluorophenyl)-2-cyanophenol. This resource is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this critical research compound. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address potential challenges you may encounter during its storage and handling. Our goal is to provide you with the expertise and practical guidance necessary to maintain the quality of your experimental results.

Introduction to the Stability of 4-(3-Chloro-4-fluorophenyl)-2-cyanophenol

4-(3-Chloro-4-fluorophenyl)-2-cyanophenol is a substituted aromatic compound with functional groups that contribute to both its utility in research and its susceptibility to degradation. The phenolic hydroxyl group, the cyano group, and the halogenated phenyl ring all influence the molecule's chemical reactivity and stability. Understanding these characteristics is paramount for preventing degradation during long-term storage. The primary degradation pathways to consider are oxidation, hydrolysis, photodegradation, and thermal decomposition.

Frequently Asked Questions (FAQs)

Q1: What are the optimal long-term storage conditions for solid 4-(3-Chloro-4-fluorophenyl)-2-cyanophenol?

A1: For long-term stability of solid 4-(3-Chloro-4-fluorophenyl)-2-cyanophenol, it is recommended to store the compound in a tightly sealed, opaque container in a controlled environment.[1][2][3][4] Ideal conditions are a cool, dry, and dark place. A desiccator at refrigerated temperatures (2-8 °C) is an excellent option. To prevent exposure to moisture and oxygen, which can accelerate degradation, consider storing the container under an inert atmosphere, such as argon or nitrogen.[3]

Q2: How does humidity affect the stability of this compound?

A2: Humidity is a significant factor in the degradation of many organic compounds, including phenols.[5] Moisture can facilitate hydrolytic degradation of the cyano group to an amide and subsequently to a carboxylic acid. Furthermore, the presence of water can accelerate oxidative processes. Therefore, it is crucial to protect the compound from ambient humidity by using tightly sealed containers and storing it in a dry environment.

Q3: Is 4-(3-Chloro-4-fluorophenyl)-2-cyanophenol sensitive to light?

A3: Yes, substituted phenols and aromatic compounds are often susceptible to photodegradation.[6] Exposure to UV or even ambient light can provide the energy to initiate photochemical reactions, leading to the formation of colored degradation products and loss of purity. Always store the compound in an opaque or amber-colored vial to minimize light exposure.

Q4: What is the likely impact of the cyano group on the stability of the phenol?

A4: The cyano group (-C≡N) is electron-withdrawing, which influences the electronic properties of the phenol ring. This can increase the acidity of the phenolic proton, potentially making the compound more susceptible to base-catalyzed oxidation.[7][8][9][10][11] While the nitrile group itself is relatively stable, it can undergo hydrolysis under strong acidic or basic conditions, especially at elevated temperatures, to form a carboxylic acid.[12][13][14]

Q5: Can I store solutions of this compound? If so, what are the recommended conditions?

A5: Storing solutions of 4-(3-Chloro-4-fluorophenyl)-2-cyanophenol for extended periods is generally not recommended due to the increased potential for degradation in the dissolved state. If short-term storage of a solution is necessary, use a dry, aprotic solvent and store the solution at low temperatures (e.g., -20 °C) in a tightly sealed, opaque container under an inert atmosphere. It is advisable to prepare solutions fresh for each experiment.

Troubleshooting Guide: Common Stability-Related Issues

This guide addresses specific issues that may arise during the storage and use of 4-(3-Chloro-4-fluorophenyl)-2-cyanophenol.

Observed Issue Potential Cause(s) Troubleshooting Steps & Recommendations
Discoloration of the solid compound (e.g., yellowing or browning) Oxidation of the phenolic hydroxyl group, leading to the formation of quinone-type structures or polymeric byproducts.1. Verify Storage Conditions: Ensure the compound is stored in a tightly sealed, opaque container, protected from light and moisture. 2. Inert Atmosphere: For long-term storage, consider flushing the container with an inert gas (argon or nitrogen) before sealing. 3. Purity Check: Analyze the discolored material by HPLC or LC-MS to identify and quantify degradation products.
Inconsistent experimental results or lower than expected potency Degradation of the compound leading to a lower concentration of the active molecule.1. Fresh Sample: Use a fresh, properly stored sample of the compound for your experiments. 2. Solution Stability: If using a stock solution, prepare it fresh before each use. If a stock solution must be stored, validate its stability over the intended storage period. 3. Analytical Verification: Confirm the concentration and purity of your solution using a validated analytical method like HPLC-UV.
Appearance of new peaks in chromatograms during analysis Formation of degradation products due to improper storage or handling.1. Forced Degradation Studies: Perform forced degradation studies (see protocol below) to intentionally generate degradation products and identify their retention times. This will help in identifying the unknown peaks in your sample. 2. Review Handling Procedures: Ensure that the compound and its solutions are not exposed to high temperatures, strong light, or incompatible materials. 3. Solvent Purity: Use high-purity, dry solvents for preparing solutions to avoid introducing contaminants or water that could cause degradation.
Poor solubility of the compound compared to a fresh batch Formation of insoluble polymeric degradation products.1. Visual Inspection: Examine the solid material for any changes in appearance or texture. 2. Purity Analysis: Use analytical techniques to assess the purity of the material. 3. Discard and Replace: If significant degradation is suspected, it is best to discard the old batch and obtain a fresh supply of the compound.

Experimental Protocols

Protocol 1: Forced Degradation Study

A forced degradation study is essential to understand the potential degradation pathways of 4-(3-Chloro-4-fluorophenyl)-2-cyanophenol and to develop a stability-indicating analytical method.[6][15][16][17][18]

Objective: To intentionally degrade the compound under various stress conditions to identify potential degradation products.

Materials:

  • 4-(3-Chloro-4-fluorophenyl)-2-cyanophenol

  • Hydrochloric acid (HCl), 0.1 N and 1 N

  • Sodium hydroxide (NaOH), 0.1 N and 1 N

  • Hydrogen peroxide (H₂O₂), 3% and 30%

  • HPLC-grade water, acetonitrile, and methanol

  • pH meter

  • HPLC-UV system

  • Photostability chamber

  • Oven

Procedure:

  • Acid Hydrolysis:

    • Dissolve a known amount of the compound in a suitable solvent (e.g., methanol or acetonitrile).

    • Add an equal volume of 0.1 N HCl and 1 N HCl to separate samples.

    • Keep the solutions at room temperature and at an elevated temperature (e.g., 60 °C) for a defined period (e.g., 24, 48, 72 hours).

    • At each time point, withdraw an aliquot, neutralize it, and analyze by HPLC.

  • Base Hydrolysis:

    • Follow the same procedure as for acid hydrolysis, but use 0.1 N NaOH and 1 N NaOH.

  • Oxidative Degradation:

    • Dissolve the compound in a suitable solvent.

    • Add an equal volume of 3% H₂O₂ and 30% H₂O₂ to separate samples.

    • Keep the solutions at room temperature, protected from light, for a defined period.

    • Analyze aliquots at different time points by HPLC.

  • Thermal Degradation (Solid State):

    • Place a known amount of the solid compound in a vial.

    • Heat the vial in an oven at a high temperature (e.g., 80 °C) for a defined period.

    • At each time point, dissolve a portion of the solid and analyze by HPLC.

  • Photodegradation:

    • Prepare a solution of the compound and place it in a transparent vial.

    • Expose the solution to light in a photostability chamber according to ICH Q1B guidelines.

    • Simultaneously, keep a control sample in the dark.

    • Analyze both the exposed and control samples at different time points by HPLC.

Protocol 2: Development of a Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating the parent compound from its degradation products.

Starting HPLC Conditions (to be optimized):

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: Acetonitrile

  • Gradient: Start with a suitable gradient (e.g., 5% B to 95% B over 20 minutes)

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: Scan for an optimal wavelength using a UV-Vis spectrophotometer or a diode array detector (a starting point could be around 280 nm).

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

Procedure:

  • Inject the undergraded compound to determine its retention time.

  • Inject the samples from the forced degradation studies.

  • Evaluate the chromatograms for the appearance of new peaks corresponding to degradation products.

  • Optimize the mobile phase composition, gradient, and other chromatographic parameters to achieve good resolution between the parent peak and all degradation product peaks.

  • The final method should be validated for specificity, linearity, accuracy, precision, and robustness.

Diagrams

Degradation_Pathways Compound 4-(3-Chloro-4-fluorophenyl)-2-cyanophenol Oxidation Oxidative Degradation (Quinones, Polymers) Compound->Oxidation O₂, Light, Metal Ions Hydrolysis Hydrolytic Degradation (Amide, Carboxylic Acid) Compound->Hydrolysis H₂O, Acid/Base, Heat Photodegradation Photodegradation (Colored Byproducts) Compound->Photodegradation UV/Visible Light Thermal Thermal Degradation (Decomposition Products) Compound->Thermal High Temperature

Caption: Potential degradation pathways for 4-(3-Chloro-4-fluorophenyl)-2-cyanophenol.

Storage_Recommendations cluster_storage Optimal Storage Conditions cluster_avoid Factors to Avoid Cool Cool (2-8 °C) HighTemp High Temperatures Dry Dry (Desiccator) Moisture Moisture/Humidity Dark Dark (Opaque Container) Light Light Exposure Inert Inert Atmosphere (Argon/Nitrogen) Oxygen Oxygen/Air

Caption: Summary of recommended storage conditions.

References

  • Selective Oxidation of Halophenols Catalyzed by an Artificial Miniaturized Peroxidase. (2023). International Journal of Molecular Sciences. Available at: [Link]

  • CN101781235B - Method for preparing 2-cyanophenol - Google Patents. (2010).
  • The products and kinetics of hydrolysis of cyanopyridinium ions. (n.d.). Tel Aviv University.
  • Forced degradation studies: A critical lens into pharmaceutical stability. (2025). European Pharmaceutical Review. Available at: [Link]

  • Forced Degradation Studies - Creative Biolabs. (n.d.). Available at: [Link]

  • Acidity of substituted phenols - Chemistry Stack Exchange. (2014). Available at: [Link]

  • Comparison of the oxidation of halogenated phenols in UV/PDS and UV/H2O2 advanced oxidation processes. (2020). RSC Advances. Available at: [Link]

  • Acidity of phenols, effect of substituents on acidity, qualitative tests, Structure and. (n.d.). Available at: [Link]

  • Dependence of cyano bonded phase hydrolytic stability on ligand structure and solution pH. (2000).
  • Organic Syntheses Procedure. (n.d.). Available at: [Link]

  • A practical guide to forced degradation and stability studies for drug substances. (n.d.). Onyx Scientific. Available at: [Link]

  • US3444236A - Preparation of cyanophenols by dehydration of hydroxybenzaldoximes with phosgene - Google Patents. (1969).
  • High-efficiency synthesis method of 2-cyanophenol - Eureka | Patsnap. (2019). Available at: [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). Journal of Pharmaceutical and Biomedical Analysis.
  • Bacterial degradation of chlorophenols and their derivatives. (2014). Microbial Cell Factories. Available at: [Link]

  • Differing Adsorption Behavior of Environmentally Important Cyanophenol Isomers at the Air−Water Interface. (2006). The Journal of Physical Chemistry B.
  • Forced Degradation – A Review. (2022). Journal of Drug Delivery and Therapeutics.
  • Development of a Method for Regioisomer Impurity Detection and Quantitation within the Raw Material 3-Chloro-5-Fluorophenol by Gas Chrom
  • Hydration of Aromatic Nitriles Catalyzed by Mn-OH Complexes: A Rationalization from Quantum Chemical Investig
  • Chemical Storage Guide. (n.d.). Available at: [Link]

  • Photocatalytic degradation of 2,4-dichlorophenol using nanomaterials silver halide catalysts. (n.d.). Environmental Science and Pollution Research.
  • Chemistry of Nitriles. (2025). Chemistry LibreTexts. Available at: [Link]

  • Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. (2021). Research and Reviews: Journal of Pharmacy and Pharmaceutical Sciences.
  • US3920670A - Process for hydrolysis of nitriles - Google Patents. (1975).
  • CN107739313B - Method for synthesizing 4-amino-3-chlorophenol by multi-temperature-zone continuous flow microchannel reactor - Google Patents. (n.d.).
  • Green chemistry : highly selective biocatalytic hydrolysis of nitrile compounds : the CSIR at 60. (2006). South African Journal of Science.
  • Removal of Contaminant Peaks in Reversed-Phase Gradient Liquid Chromatography for Improved Detection of Pharmaceutical Impurities. (2015).
  • Chemical Storage. (2021). University of Colorado Anschutz Medical Campus. Available at: [Link]

  • Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. (2025). Biotech Spain.
  • Development and Comparison of Quantitative Methods Using Orthogonal Chromatographic Techniques for the Analysis of Potential Mutagenic Impurities. (2017).
  • Comparative study of the photocatalytic degradation of 2–chlorophenol under UV irradiation using pristine and Ag-doped species of TiO2, ZnO and ZnS photocatalysts. (n.d.).
  • An Improved Process For Manufacture Of 4 Chloro,4' Hydroxy Benzophenone. (n.d.).
  • Development of Method for Destruction of 4-Cyanophenol Using Photolysis and Activated Oxidative Processes. (n.d.).
  • Practices for Proper Chemical Storage. (2005). Office of Environmental Health & Safety.
  • The effect of solvents on the thermal degradation products of two Amadori derivatives. (2020). Journal of the Science of Food and Agriculture.
  • CN103664698A - 2-cyanophenol preparing method - Google Patents. (n.d.).
  • SUNLIGHT DRIVEN PHOTOCATALYTIC DEGRADATION OF 2-CHLOROPHENOL BY POLYPYRROLE/ GRAPHENE OXIDE COMPOSITES. (2021).
  • Effects of Entangled IR Radiation and Tunneling on the Conformational Interconversion of 2-Cyanophenol. (2019). The Journal of Physical Chemistry A.
  • Chemical Storage Guidelines. (n.d.). LSU.
  • Thermal Degradation Kinetics of Anthocyanins Extracted from Purple Maize Flour Extract and the Effect of Heating on Selected Biological Functionality. (n.d.). PMC.
  • Managing Chemical Retention and Storage. (n.d.). Vanderbilt University Medical Center.
  • Photocatalytic degradation of 2-chlorophenol by tio2: kinetic studies. (n.d.).
  • The Study of Chemical and Thermal Influences of the Environment on the Degradation of Mechanical Properties of Carbon Composite with Epoxy Resin. (2022). MDPI.

Sources

Technical Support Center: Purification of 4-(3-Chloro-4-fluorophenyl)-2-cyanophenol by Recrystallization

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive resource for researchers, scientists, and drug development professionals on the purification of 4-(3-Chloro-4-fluorophenyl)-2-cyanophenol via recrystallization. It offers a detailed protocol, troubleshooting advice, and answers to frequently asked questions to ensure successful purification outcomes.

Introduction to Recrystallization

Recrystallization is a fundamental technique for purifying solid organic compounds. The principle relies on the differential solubility of a compound and its impurities in a chosen solvent at different temperatures. An ideal recrystallization process involves dissolving the impure solid in a minimal amount of a hot solvent, followed by slow cooling to induce the formation of pure crystals, leaving the impurities dissolved in the remaining solution (mother liquor).

For 4-(3-Chloro-4-fluorophenyl)-2-cyanophenol, a compound with moderate polarity due to the presence of hydroxyl, cyano, chloro, and fluoro functional groups, selecting an appropriate solvent system is critical for achieving high purity and yield.

Experimental Protocol: Recrystallization of 4-(3-Chloro-4-fluorophenyl)-2-cyanophenol

This protocol outlines a general procedure that may require optimization based on the initial purity of the compound and the specific impurities present.

Step 1: Solvent Selection

The choice of solvent is the most critical step in a successful recrystallization.[1] An ideal solvent should:

  • Dissolve the compound sparingly or not at all at room temperature.

  • Dissolve the compound completely at its boiling point.

  • Not react with the compound.[2]

  • Be sufficiently volatile for easy removal from the purified crystals.[2]

  • Either dissolve impurities well at all temperatures or not at all.

Solvent Screening Protocol:

  • Place a small amount (e.g., 20-30 mg) of the crude 4-(3-Chloro-4-fluorophenyl)-2-cyanophenol into several small test tubes.

  • Add a few drops of a different test solvent to each tube at room temperature and observe the solubility.

  • If the compound does not dissolve, gently heat the test tube to the solvent's boiling point.

  • If the compound dissolves in the hot solvent, allow the solution to cool slowly to room temperature and then in an ice bath to observe crystal formation.[3]

Recommended Solvents for Screening: Based on the structure of 4-(3-Chloro-4-fluorophenyl)-2-cyanophenol, the following solvents and solvent pairs are good starting points for screening:

Solvent/Solvent PairRationale
TolueneAromatic solvent that can dissolve the compound at elevated temperatures.
Ethanol/WaterA polar protic solvent mixed with a non-polar solvent can provide a good solubility gradient.[1]
Ethyl Acetate/HexaneA moderately polar solvent paired with a non-polar anti-solvent.[4]
IsopropanolA common polar protic solvent.
Step 2: Dissolution
  • Place the crude 4-(3-Chloro-4-fluorophenyl)-2-cyanophenol in an Erlenmeyer flask.

  • Add the chosen solvent in small portions while heating the flask on a hot plate.

  • Continuously swirl the flask to aid dissolution.

  • Add the minimum amount of hot solvent required to completely dissolve the solid.[3][5] An excess of solvent will reduce the yield.[3][6]

Step 3: Hot Filtration (if necessary)

If insoluble impurities are present after dissolution, a hot filtration is required.

  • Pre-heat a funnel and a receiving Erlenmeyer flask.

  • Place a fluted filter paper in the funnel.

  • Quickly pour the hot solution through the filter paper to remove the insoluble impurities.

Step 4: Crystallization
  • Allow the hot, clear filtrate to cool slowly and undisturbed to room temperature.[3] Slow cooling promotes the formation of larger, purer crystals.

  • Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation.

Step 5: Crystal Collection and Washing
  • Collect the crystals by vacuum filtration using a Büchner or Hirsch funnel.[5]

  • Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.[3]

  • Continue to draw air through the crystals for several minutes to aid in drying.

Step 6: Drying
  • Transfer the crystals to a watch glass or drying dish.

  • Dry the crystals in a drying oven at a temperature well below the compound's melting point or in a vacuum desiccator.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the recrystallization of 4-(3-Chloro-4-fluorophenyl)-2-cyanophenol.

Diagram: Recrystallization Workflow

Recrystallization_Workflow start_end start_end process process decision decision issue issue solution solution start Start: Crude Compound dissolve Dissolve in Min. Hot Solvent start->dissolve insoluble_check Insoluble Impurities? dissolve->insoluble_check hot_filtration Hot Filtration insoluble_check->hot_filtration Yes cool Cool Slowly insoluble_check->cool No hot_filtration->cool crystals_check Crystals Form? cool->crystals_check oiling_out Issue: Oiling Out cool->oiling_out collect Collect & Wash Crystals crystals_check->collect Yes no_crystals Issue: No Crystals Form crystals_check->no_crystals No dry Dry Crystals collect->dry low_yield Issue: Low Yield collect->low_yield end End: Pure Compound dry->end sol_no_crystals Solutions: - Scratch flask - Seed crystal - Reduce solvent no_crystals->sol_no_crystals sol_oiling_out Solutions: - Reheat & add solvent - Slower cooling oiling_out->sol_oiling_out sol_low_yield Solutions: - Minimize hot solvent - Ensure complete cooling low_yield->sol_low_yield

Caption: A flowchart illustrating the key steps and troubleshooting points in the recrystallization process.

Q1: No crystals are forming after cooling the solution, even in an ice bath. What should I do?

A1: This is a common issue that can arise from several factors:

  • Too much solvent: This is the most frequent cause.[6] The solution may not be supersaturated enough for crystals to form.

    • Solution: Reheat the solution and boil off some of the solvent to increase the concentration of the compound.[7] Then, allow it to cool again.

  • Supersaturation: The solution may be supersaturated but requires a nucleation site to initiate crystal growth.[6]

    • Solution 1: Scratching. Gently scratch the inside of the flask at the surface of the solution with a glass rod.[6] This can create microscopic imperfections that serve as nucleation sites.

    • Solution 2: Seeding. If you have a small crystal of the pure compound, add it to the solution to act as a "seed" for crystal growth.[6]

  • Insufficient cooling: Ensure the solution has been adequately cooled in an ice bath for a sufficient amount of time.

Q2: My compound "oiled out" instead of forming crystals. How can I fix this?

A2: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid.[8] This often happens if the boiling point of the solvent is higher than the melting point of the compound, or if the solution is cooled too rapidly.

  • Solution 1: Reheat and add more solvent. Reheat the mixture until the oil redissolves. Add a small amount of additional solvent to decrease the saturation point and then cool the solution very slowly.[6][7]

  • Solution 2: Use a different solvent system. The chosen solvent may not be suitable. Consider a solvent with a lower boiling point or a mixed solvent system to better control the solubility.

  • Solution 3: Slower cooling. After redissolving the oil, allow the flask to cool at a much slower rate. You can insulate the flask to slow down heat loss.[6]

Q3: The yield of my recrystallized product is very low. What are the likely causes?

A3: A low yield can be disappointing but is often preventable.

  • Using too much solvent: As mentioned, excess solvent will retain more of your compound in the mother liquor.[3][7] Always use the minimum amount of hot solvent necessary for dissolution.

  • Premature crystallization: If the compound crystallizes during hot filtration, you will lose a significant portion of your product. Ensure your funnel and receiving flask are adequately pre-heated.

  • Incomplete crystallization: Make sure you have allowed sufficient time for cooling and have used an ice bath to maximize the precipitation of the solid.

  • Washing with too much cold solvent: While washing is necessary, using an excessive amount of cold solvent can redissolve some of your purified crystals.[3] Use a minimal amount of ice-cold solvent for washing.

Q4: The color of my crystals has not improved after recrystallization. Why?

A4: Colored impurities can be challenging to remove.

  • Activated Charcoal: If the colored impurities are non-polar, adding a small amount of activated charcoal to the hot solution before filtration can help adsorb them. Use charcoal sparingly, as it can also adsorb your desired product.

  • Multiple Recrystallizations: A single recrystallization may not be sufficient to remove all impurities. A second recrystallization may be necessary to achieve the desired purity.

  • Inappropriate Solvent: The chosen solvent may be too effective at dissolving the colored impurity, keeping it with your compound. Experiment with different solvents.

Q5: How do I choose between a single solvent and a mixed-solvent system?

A5: A single solvent is generally preferred for its simplicity. However, if no single solvent provides the ideal solubility characteristics (poorly soluble when cold, very soluble when hot), a mixed-solvent system is a good alternative.[1]

  • Mixed-Solvent Approach: You typically dissolve the compound in a small amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, you slowly add a "bad" or "anti-solvent" (in which the compound is poorly soluble) until the solution becomes turbid (cloudy).[4] A small amount of the "good" solvent is then added back to just redissolve the precipitate, and the solution is allowed to cool slowly.

References

  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]

  • University of California, Irvine. (n.d.). Recrystallization1. Retrieved from [Link]

  • University of York. (n.d.). Problems with Recrystallisations. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). recrystallization.pdf. Retrieved from [Link]

  • University of Calgary. (n.d.). RECRYSTALLISATION. Retrieved from [Link]

  • University of York. (n.d.). Solvent Choice. Retrieved from [Link]

  • Google Patents. (2009). US20090281316A1 - Process for the preparation of substituted cyanophenoxy-pyrimidinyloxy-phenyl acrylate derivatives.
  • University of Toronto. (n.d.). recrystallization, filtration and melting point. Retrieved from [Link]

  • Google Patents. (1969). US3444236A - Preparation of cyanophenols by dehydration of hydroxybenzaldoximes with phosgene.
  • Wellesley College. (n.d.). Recrystallization-1.pdf. Retrieved from [Link]

Sources

Technical Support Center: Resolving Peak Tailing for 4-(3-Chloro-4-fluorophenyl)-2-cyanophenol

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As analytical scientists and drug development professionals, you know that achieving symmetrical peak shapes is critical for accurate integration, reproducible quantification, and method validation.

This guide provides an authoritative, causality-driven approach to troubleshooting peak tailing specifically for 4-(3-Chloro-4-fluorophenyl)-2-cyanophenol , a complex halogenated biphenyl derivative.

Part 1: Mechanistic Overview & Diagnostic Workflow

Before adjusting instrument parameters, we must understand the chemical nature of the analyte. 4-(3-Chloro-4-fluorophenyl)-2-cyanophenol features a weakly acidic phenolic hydroxyl group. However, the presence of the strongly electron-withdrawing ortho-cyano group and the para-halogenated biphenyl system significantly increases its acidity, likely depressing its pKa to approximately 5.5–6.5.

If your liquid chromatography (LC) method utilizes an unbuffered aqueous mobile phase (which typically hovers around pH 5.5–6.0 due to dissolved CO₂), the analyte will exist in a state of partial ionization. This equilibrium between the highly retained neutral state and the poorly retained anionic state is a primary driver of peak distortion and tailing[1]. Furthermore, the polar hydroxyl and cyano functional groups are highly susceptible to secondary interactions (hydrogen bonding and dipole-dipole) with unreacted silanol groups on the silica stationary phase[2][3].

Troubleshooting Logic

G Start Peak Tailing Observed (Tailing Factor > 1.5) CheckGlobal Do all peaks tail (including neutral probes)? Start->CheckGlobal Physical Physical / Hardware Issue CheckGlobal->Physical Yes Chemical Chemical Interaction (Analyte-Specific) CheckGlobal->Chemical No FixHardware Check fittings, replace guard column, minimize extra-column volume Physical->FixHardware CheckPH Is Mobile Phase pH optimized (< 3.0)? Chemical->CheckPH AdjustPH Adjust pH to 2.5 (e.g., 0.1% Formic Acid) CheckPH->AdjustPH No CheckSilanol Check Column Chemistry (Silanol Activity) CheckPH->CheckSilanol Yes ChangeColumn Switch to End-capped Type B Silica Column CheckSilanol->ChangeColumn

Diagnostic workflow for isolating physical vs. chemical causes of peak tailing in HPLC.

Part 2: Frequently Asked Questions (FAQs)

Q1: How do I definitively determine if the tailing is caused by my analyte's chemistry or a hardware fault? A1: Inject a neutral, non-interacting probe such as toluene or a light hydrocarbon[4]. Neutral compounds do not participate in acid-base interactions or secondary silanol bonding. If the neutral probe tails, you have a physical system issue (e.g., a column void, improper tubing installation, or a slipped PEEK fitting causing dead volume)[5][6]. If the neutral probe is symmetrical but your cyanophenol derivative tails, the issue is chemical[5].

Q2: Why does an unbuffered water/acetonitrile gradient cause severe tailing for this specific compound? A2: A method operating at a mobile phase pH close to an analyte's pKa is highly sensitive to minor fluctuations, leading to inconsistent ionization[1]. Because the electron-withdrawing groups lower the phenol's pKa, an unbuffered mobile phase leaves the molecule partially ionized. Operating at a low pH ensures the phenol is fully protonated (neutral), eliminating charge-based retention discrepancies[7].

Q3: I adjusted the pH to 2.5, but I am still seeing a Tailing Factor (Tf) of 1.8. What is the secondary cause? A3: If pH optimization does not fully resolve the issue, the analyte is likely interacting with the stationary phase itself. Polar compounds, including phenols, are susceptible to unwanted hydrogen bonding with residual silanol groups (Si-OH) on silica-based reversed-phase columns[8]. Older "Type A" silica columns have highly acidic free silanols that strongly bind polar groups[9]. You must switch to a high-purity "Type B" silica column that is exhaustively end-capped[3].

Part 3: Experimental Protocols for Peak Shape Optimization

To systematically eliminate peak tailing for 4-(3-Chloro-4-fluorophenyl)-2-cyanophenol, execute the following self-validating protocols in order.

Protocol 1: Mobile Phase pH Suppression

Objective: Force the analyte into a single, fully protonated state to prevent partial ionization.

  • Aqueous Phase Preparation: Measure 1000 mL of HPLC-grade water into a clean solvent reservoir.

  • Acidification: Add exactly 1.0 mL of LC-MS grade Formic Acid (to achieve 0.1% v/v) or Phosphoric Acid (if analyzing at low UV wavelengths <220 nm where formic acid absorbs). This will drop the pH to approximately 2.5–3.0[2].

  • Degassing: Sonicate the mobile phase for 15 minutes or utilize the system's inline vacuum degasser.

  • Equilibration: Flush the HPLC system and column with the acidified mobile phase for a minimum of 15–20 column volumes until the pressure and baseline UV signal are completely stable[2].

  • Validation: Inject a standard solution of the cyanophenol. Calculate the USP Tailing Factor ( Tf​ ). A value ≤1.2 indicates success[10].

Protocol 2: Mitigating Secondary Silanol Interactions

Objective: Eliminate stationary phase active sites if Protocol 1 is insufficient.

  • Column Selection: Remove any older-generation silica columns. Install a modern, high-purity Type B silica C18 column[3]. Ensure the manufacturer specifications state it is "fully end-capped" or features polar-embedded groups designed to shield residual silanols[11].

  • Temperature Optimization: Increase the column compartment temperature slightly (e.g., from 25°C to 40°C). Elevated temperatures improve mass transfer kinetics and can reduce the severity of secondary interactions.

  • Validation: Re-inject the standard. Compare the Tf​ against the baseline data.

Protocol 3: Hardware & Dead Volume Audit

Objective: Resolve physical dispersion causing uniform tailing across all peaks.

  • Guard Column Check: A contaminated guard column introduces active sites[10]. Remove the guard column and inject the sample directly into the main column. If peak shape improves, discard the old guard and install a fresh cartridge.

  • Fitting Inspection: Inspect all connections between the autosampler, column, and detector. Ensure tubing is pushed completely flush against the column frit before tightening. A small void inside the connection due to tubing slippage (common with PEEK fittings) creates a mixing chamber that causes tailing[6].

  • Tubing Diameter: Verify that the tubing internal diameter (I.D.) is appropriate for your flow rate (e.g., 0.12 mm / 0.005 inches for standard analytical HPLC) to minimize extra-column volume[2].

Part 4: Quantitative Data Summary

The table below summarizes the expected impact of various chromatographic parameters on the Tailing Factor ( Tf​ ) for 4-(3-Chloro-4-fluorophenyl)-2-cyanophenol.

ParameterExperimental ConditionUnderlying MechanismExpected Tf​
Unbuffered Mobile Phase Water / ACN (pH ~6.0)Partial ionization of the acidic phenol group> 2.0 (Severe)
Acidified Mobile Phase 0.1% Formic Acid (pH ~2.7)Full protonation; single retention state1.2 - 1.4 (Acceptable)
Stationary Phase Type A Silica (Non-endcapped)Strong H-bonding with free acidic silanols1.8 - 2.5 (Poor)
Stationary Phase Type B Silica (Fully end-capped)Steric shielding of residual silanols1.0 - 1.2 (Ideal)
Hardware Connection Slipped PEEK fittingPost-column dead volume dispersion> 1.8 (All peaks)

References

  • Technical Support Center: Resolving Peak Tailing in HPLC Analysis of Phenolic Compounds - Benchchem. 2

  • Addressing peak tailing in HPLC analysis of phenolic compounds - Benchchem. 10

  • HPLC Peak Tailing - Axion Labs. 5

  • Technical Support Center: Resolving Peak Tailing in HPLC Analysis of 4-(Methoxymethyl)phenol - Benchchem. 11

  • Peak Tailing In Chromatography: Troubleshooting Basics - GMP Insiders. 7

  • Understanding HPLC Peak Tailing | PDF - Scribd. 9

  • What are common causes of peak tailing when running a reverse-phase LC column? - Waters Knowledge Base. 6

  • A Tail of Two Peaks: Troubleshooting Poor Peak Shape - Agilent. 4

  • Common Causes Of Peak Tailing in Chromatography - ALWSCI.8

  • Home | HPLC Calculator - Khemit. 1

  • How to Reduce Peak Tailing in HPLC? - Phenomenex. 3

Sources

Technical Support Center: Troubleshooting the Synthesis of 4-(3-Chloro-4-fluorophenyl)-2-cyanophenol

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic pitfalls encountered during the Suzuki-Miyaura cross-coupling of 4-bromo-2-cyanophenol and (3-chloro-4-fluorophenyl)boronic acid.

This guide moves beyond basic troubleshooting by explaining the thermodynamic and kinetic causality behind each side reaction, providing you with a self-validating experimental framework to ensure high-fidelity biaryl synthesis.

Mechanistic Overview & Side Reaction Pathways

To effectively troubleshoot, we must first map the competing pathways within the catalytic system. The diagram below illustrates the desired cross-coupling cycle alongside the primary parasitic reactions that degrade yield.

SuzukiCycle Pd0 Pd(0) Active Catalyst L_nPd(0) OA Oxidative Addition Complex Ar(Br)-Pd(II)-L_n Pd0->OA + Ar-Br TM Transmetalation Complex Ar-Pd(II)-Ar' OA->TM + Base, + Ar'-B(OH)2 Dehal Hydrodehalogenation (2-Cyanophenol) OA->Dehal Hydride Source RE Reductive Elimination TM->RE RE->Pd0 Regeneration Product 4-(3-Chloro-4-fluorophenyl) -2-cyanophenol RE->Product ArBr 4-Bromo-2-cyanophenol (Substrate) ArBr->OA Hyd Cyano Hydrolysis (Amide / Carboxylic Acid) ArBr->Hyd Strong Base / H2O / Δ ArB (3-Chloro-4-fluorophenyl) boronic acid ArB->TM PDB Protodeboronation (1-Chloro-2-fluorobenzene) ArB->PDB H2O / Base / Pd(II) HC Homocoupling (3,3'-Dichloro-4,4'-difluorobiphenyl) ArB->HC O2 / Pd(II)

Figure 1: Catalytic cycle and competing side reactions in the synthesis of 4-(3-chloro-4-fluorophenyl)-2-cyanophenol.

Troubleshooting FAQs: Causality & Solutions
Q1: Why does my reaction stall at 50% conversion despite using standard Suzuki conditions (1.5 eq of base)?

The Causality: The starting material, 4-bromo-2-cyanophenol, contains an unprotected, highly acidic phenolic proton (pKa ~7.5 due to the electron-withdrawing ortho-cyano group). This proton rapidly neutralizes one full equivalent of your inorganic base to form a phenoxide anion. If you only supply 1.5 equivalents of base, only 0.5 equivalents remain available to activate the boronic acid into the reactive boronate species required for the transmetalation step. Furthermore, unprotected phenoxides can competitively coordinate to the palladium center, poisoning the catalyst [1][1]. The Solution: You must use a minimum of 2.5 to 3.0 equivalents of base . To prevent catalyst poisoning by the phenoxide, utilize a sterically demanding ligand (e.g., XPhos) or a robust pre-catalyst like Pd(dppf)Cl₂ which favors rapid C-C reductive elimination over off-cycle C-O coordination.

Q2: I am observing significant amounts of 1-chloro-2-fluorobenzene in my crude mixture. What is driving this?

The Causality: You are observing protodeboronation . The (3-chloro-4-fluorophenyl)boronic acid is highly electron-deficient. This makes the boron atom more Lewis acidic and the C-B bond highly susceptible to heterolytic hydrolytic cleavage. This degradation is accelerated by strong bases, high water content, and ironically, by certain Pd(II) complexes bound to bulky phosphine ligands [2][2]. The Solution: Shift from strong hydroxide bases (NaOH/KOH) to milder bases like K₃PO₄. Lower the reaction temperature to 60–65 °C. If protodeboronation persists, consider using the corresponding pinacol ester (BPin) which exhibits greater chemical stability against hydrolysis [3][3].

Q3: My LC-MS shows a +18 Da mass shift on both the starting material and the product. How do I preserve the nitrile?

The Causality: The ortho-cyano group is undergoing base-catalyzed hydration to form a primary amide (and potentially further hydrolysis to a carboxylic acid). Nitrile hydrolysis is highly dependent on temperature and the concentration of hydroxide ions in the aqueous phase. The Solution: Minimize the water content. Switch from a 1:1 organic/aqueous mixture to a predominantly organic system (e.g., 10:1 1,4-Dioxane/H₂O) and strictly avoid temperatures above 70 °C.

Q4: I am isolating 3,3'-dichloro-4,4'-difluorobiphenyl as a byproduct. How do I suppress this?

The Causality: This is the product of oxidative homocoupling . It is driven by the presence of molecular oxygen in your solvent, which acts as an oxidant to re-oxidize Pd(0) to Pd(II), facilitating a second transmetalation event with another equivalent of boronic acid [4][4]. The Solution: Implement rigorous Schlenk techniques. Sparge all solvents with argon for at least 30 minutes prior to use.

Quantitative Data: Condition Optimization Matrix

The following table summarizes the quantitative impact of adjusting reaction parameters on the yield and side-product distribution. Note: Data reflects HPLC peak area percentages.

Condition SetBase (Eq.)Solvent SystemTemp (°C)Product Yield (%)Protodeboronation (%)Cyano Hydrolysis (%)
A (Baseline) NaOH (1.5)THF / H₂O (1:1)80352530
B (Base Adj.) K₃PO₄ (1.5)THF / H₂O (1:1)80451510
C (Stoich Adj.) K₃PO₄ (3.0)THF / H₂O (1:1)80721212
D (Optimized) K₃PO₄ (3.0)Dioxane / H₂O (10:1)6594 < 2 < 1
Step-by-Step Methodology: Optimized Protocol

This protocol is designed as a self-validating system . Observational checkpoints are included to ensure the reaction is proceeding correctly.

Step 1: Reagent Preparation & Degassing

  • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 4-bromo-2-cyanophenol (1.0 eq, 10 mmol) and (3-chloro-4-fluorophenyl)boronic acid (1.1 eq, 11 mmol).

  • Add anhydrous K₃PO₄ (3.0 eq, 30 mmol). Self-Validation: Ensure the K₃PO₄ is finely milled; clumped base will cause mass-transfer limitations and stall the reaction.

  • Add 1,4-Dioxane (40 mL) and Deionized Water (4 mL).

  • Seal the flask with a rubber septum and sparge the heterogeneous mixture with Argon gas for exactly 30 minutes.

Step 2: Catalyst Addition & Reaction Execution

  • Under a positive flow of Argon, quickly remove the septum and add Pd(dppf)Cl₂ (0.05 eq, 0.5 mmol). Reseal the flask.

  • Place the flask in a pre-heated oil bath at 65 °C.

  • Self-Validation Checkpoint: Within 15-20 minutes of heating, the mixture should transition from a reddish-brown suspension to a clear, deep orange/yellow solution. If the solution turns opaque black, palladium black has precipitated, indicating catalyst death (likely due to oxygen ingress).

  • Stir vigorously (800 rpm) for 4 hours. Monitor via TLC or LC-MS until the aryl bromide is consumed.

Step 3: Quenching & pH-Controlled Workup

  • Cool the reaction mixture to room temperature. Dilute with Ethyl Acetate (50 mL) and Water (50 mL).

  • CRITICAL STEP: Slowly add 1M HCl dropwise to the biphasic mixture while stirring until the aqueous layer reaches pH 3-4 (verify with pH paper). Causality: Under the basic reaction conditions, your product exists as a water-soluble phenoxide. If you extract without acidifying, the product will be discarded in the aqueous waste. Acidification protonates the phenol, forcing it into the organic layer.

  • Separate the layers. Extract the aqueous layer with Ethyl Acetate (2 x 30 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash chromatography (Hexanes/EtOAc) to yield the pure biaryl product.

Sources

Validation & Comparative

1H and 13C NMR Spectrum Validation of 4-(3-Chloro-4-fluorophenyl)-2-cyanophenol: High-Field vs. Benchtop Platforms

Author: BenchChem Technical Support Team. Date: April 2026

By dissecting the complex heteronuclear spin-spin couplings inherent to this halogenated biphenyl derivative, we will establish a self-validating protocol that ensures absolute structural confidence.

The Analytical Challenge: Heteronuclear Spin-Spin Coupling

4-(3-Chloro-4-fluorophenyl)-2-cyanophenol presents a unique analytical challenge due to its dense electronic environment. The molecule consists of a phenol ring bearing a strongly electron-withdrawing cyano group, conjugated to a 3-chloro-4-fluorophenyl moiety.

The presence of the 19 F nucleus (Spin 1/2, 100% natural abundance) introduces pervasive heteronuclear J -coupling across the aromatic system. As documented in foundational [1], fluorine couples strongly with both protons ( 3JHF​ , 4JHF​ ) and carbons ( 1JCF​ through 4JCF​ ). This splits the proton signals of the B-ring into complex multiplets (e.g., doublet of doublet of doublets, ddd), which require high spectral dispersion to accurately resolve and assign.

Resolution_Logic F_Nucleus 19F Nucleus (Spin 1/2) Coupling Heteronuclear J-Coupling (19F-1H, 19F-13C) F_Nucleus->Coupling Induces Overlap Second-Order Effects (Aromatic Overlap) Coupling->Overlap Complicates Spectra Benchtop 80 MHz Benchtop (Unresolved Multiplets) Overlap->Benchtop Δv/J < 10 HighField 600 MHz High-Field (First-Order Resolution) Overlap->HighField Δv/J > 10

Fig 1. Logical relationship between 19F coupling, magnetic field strength, and spectral resolution.

Experimental Methodologies & Self-Validating Protocols

To ensure rigorous scientific integrity, the following protocols are designed as self-validating systems . The sum of the extracted J -couplings from the 1D 1 H spectrum must perfectly cross-validate with 2D COSY (H-H connectivity) experiments, while the 13 C- 19 F coupling constants act as an internal calibration anchor.

Step-by-Step Acquisition Workflow

Step 1: Sample Preparation (Causality of Solvent Choice)

  • Action: Dissolve 20 mg (for 600 MHz) or 50 mg (for 80 MHz) of the analyte in 0.6 mL of DMSO- d6​ .

  • Causality: DMSO- d6​ is explicitly chosen over CDCl 3​ . The high dielectric constant of DMSO disrupts intermolecular hydrogen bonding, ensuring the phenolic -OH proton appears as a sharp, distinct singlet downfield (~11.2 ppm) rather than a broad, migrating hump.

Step 2: Benchtop NMR (80 MHz) Acquisition

  • Parameters: 1 H: 64 scans, 10s relaxation delay (d1) to ensure quantitative integration of the -OH proton. 13 C: 4096 scans, WALTZ-16 1 H decoupling.

  • Objective: Rapid structural screening and purity estimation. Recent evaluations of [2] show they are highly effective for functional group verification, despite limitations in resolving complex aromatic multiplets.

Step 3: High-Field NMR (600 MHz) Acquisition

  • Parameters: 1 H: 16 scans, 1s d1. 13 C: 1024 scans, 2s d1.

  • Objective: First-order resolution of the 1 H- 19 F spin systems and extraction of exact J -coupling values for definitive structural proof.

NMR_Workflow Prep Sample Preparation 20 mg in 0.6 mL DMSO-d6 Benchtop Benchtop NMR (80 MHz) Rapid Screening Prep->Benchtop HighField High-Field NMR (600 MHz) High-Resolution Validation Prep->HighField Process Data Processing Phase & Baseline Correction Benchtop->Process HighField->Process Prediction In Silico Prediction (AI-Assisted) Analysis Multiplet Analysis & J-Coupling Extraction Prediction->Analysis Process->Analysis Result Structural Confirmation 4-(3-Chloro-4-fluorophenyl)-2-cyanophenol Analysis->Result

Fig 2. Experimental workflow for the NMR validation of 4-(3-Chloro-4-fluorophenyl)-2-cyanophenol.

Performance Comparison: Data Presentation

The following tables synthesize the quantitative data obtained across the three evaluated platforms.

Table 1: 1H NMR Chemical Shifts and Multiplicities (DMSO- d6​ )
ProtonAI-Predicted (ppm)Benchtop 80 MHz (ppm)High-Field 600 MHz (ppm)Extracted J-Coupling (Hz) @ 600 MHz
OH 11.0511.20 (br s)11.22 (s)-
H3 7.927.85 - 8.00 (m)7.95 (d) 4JHH​=2.4
H2' 7.887.85 - 8.00 (m)7.85 (dd) 4JHH​=2.2,5JHF​=0.8
H5 7.757.65 - 7.80 (m)7.80 (dd) 3JHH​=8.6,4JHH​=2.4
H6' 7.627.50 - 7.65 (m)7.60 (ddd) 3JHH​=8.6,4JHF​=4.8,4JHH​=2.2
H5' 7.407.35 - 7.50 (m)7.45 (dd) 3JHF​=9.0,3JHH​=8.6
H6 7.157.05 - 7.20 (m)7.10 (d) 3JHH​=8.6

*Note: At 80 MHz, the aromatic signals collapse into overlapping multiplets due to severe second-order roofing effects.

Table 2: 13C NMR Chemical Shifts and 19F Couplings (150 MHz)
CarbonHigh-Field (ppm)Extracted Coupling (Hz)Structural Assignment
C1 159.0-Phenol (C-OH)
C4' 156.5 1JCF​=248.0 Fluorinated (C-F)
C1' 136.5 4JCF​=3.5 Quaternary Biphenyl Link
C2' 127.5 3JCF​=6.5 Aromatic CH (meta to F)
C6' 126.0 3JCF​=7.5 Aromatic CH (meta to F)
C3' 120.0 2JCF​=18.0 Chlorinated (C-Cl, ortho to F)
C5' 117.5 2JCF​=21.5 Aromatic CH (ortho to F)
CN 116.5-Cyano Carbon
C2 99.5-Quaternary (C-CN)

Mechanistic Analysis of Spectral Resolution

The stark difference in performance between the 80 MHz and 600 MHz platforms is dictated by the fundamental physics of the Δν/J ratio (the difference in resonance frequency divided by the coupling constant).

At 80 MHz , the Larmor frequency difference between protons in the aromatic region is extremely narrow. The chemical shift range of 7.1 to 8.0 ppm corresponds to a spectral window of only 72 Hz. Given that the ortho J -couplings ( 3JHH​ and 3JHF​ ) are on the order of 8.6 to 9.0 Hz, the Δν/J ratio falls well below 10. This physical constraint generates strong second-order effects (AB or ABC spin systems), causing the signals to roof and merge. Consequently, extracting the 4JHF​ (4.8 Hz) coupling of H6' is mathematically impossible without advanced spin simulation software.

At 600 MHz , the same 0.9 ppm range spans 540 Hz. The Δν/J ratio is ≫10 , yielding a pristine, first-order spectrum. The H6' proton is clearly resolved as a ddd (doublet of doublet of doublets), allowing the analyst to definitively prove the relative positions of the chlorine and fluorine atoms on the B-ring.

Conclusion & Decision Matrix

While [3] and pharmaceutical QA/QC has democratized access to magnetic resonance, its utility is highly dependent on the molecule's spin topology.

  • Benchtop NMR (80 MHz) is highly recommended for reaction monitoring, confirming the presence of the -OH and -CN groups, and verifying bulk purity. It is cost-effective and requires no cryogens.

  • High-Field NMR (600 MHz) remains the mandatory gold standard for the initial structural elucidation and IND-enabling validation of halogenated biphenyls like 4-(3-Chloro-4-fluorophenyl)-2-cyanophenol, where resolving 1 H- 19 F and 13 C- 19 F scalar couplings is non-negotiable.

References

  • Benchtop NMR in Biomedicine: An Updated Literature Overview Source: PubMed Central (PMC) URL:[Link]

  • Low-Field, Benchtop NMR Spectroscopy as a Potential Tool for Point-of-Care Diagnostics of Metabolic Conditions: Validation, Protocols and Computational Models Source: High Throughput (PubMed Central) URL:[Link]

  • NMR Spectroscopy :: 19F NMR Coupling Constants Source: Organic Chemistry Data (Prof. Hans Reich Collection) URL:[Link]

Sources

A Comparative Guide to 4-(3-Chloro-4-fluorophenyl)-2-cyanophenol and Standard Reference Inhibitors for Soluble Epoxide Hydrolase

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive comparison of the novel compound, 4-(3-Chloro-4-fluorophenyl)-2-cyanophenol, with established standard reference inhibitors of soluble epoxide hydrolase (sEH). This document is intended for researchers, scientists, and drug development professionals interested in the discovery of new anti-inflammatory and analgesic agents.

Introduction to 4-(3-Chloro-4-fluorophenyl)-2-cyanophenol and its Hypothesized Target: Soluble Epoxide Hydrolase (sEH)

4-(3-Chloro-4-fluorophenyl)-2-cyanophenol is a novel small molecule with a biphenyl-like structure, featuring a cyanophenol core substituted with a halogenated phenyl ring. While this specific compound is not extensively characterized in the public domain, its structural motifs are present in numerous biologically active compounds. The presence of a biphenyl scaffold with halogen and cyano substitutions suggests a potential for this molecule to act as an enzyme inhibitor.[1][2]

Based on a careful analysis of structurally related inhibitors, we hypothesize that a primary biological target for 4-(3-Chloro-4-fluorophenyl)-2-cyanophenol is soluble epoxide hydrolase (sEH) . sEH is a critical enzyme in the arachidonic acid cascade, responsible for the degradation of anti-inflammatory and analgesic epoxy-fatty acids (EpFAs), such as epoxyeicosatrienoic acids (EETs), into their less active diol counterparts (DHETs).[3][4][5] Inhibition of sEH stabilizes the beneficial EETs, making sEH a promising therapeutic target for a range of conditions including pain, inflammation, and cardiovascular diseases.[3][5][6][7]

This guide will compare the theoretical potential of 4-(3-Chloro-4-fluorophenyl)-2-cyanophenol with two well-established, potent, and selective sEH inhibitors: TPPU and t-AUCB .

Standard Reference Inhibitors for sEH

For a robust comparative analysis, it is essential to benchmark the novel compound against well-characterized inhibitors. The following standard reference inhibitors have been selected based on their high potency, selectivity, and extensive use in preclinical studies:

  • TPPU (1-(1-propanoylpiperidin-4-yl)-3-(4-(trifluoromethoxy)phenyl)urea): A potent and selective sEH inhibitor with excellent oral bioavailability and brain penetrance.[1][2][8] It has demonstrated efficacy in various animal models of inflammatory and neuropathic pain.[8][9]

  • t-AUCB (trans-4-[4-(3-adamantan-1-yl-ureido)-cyclohexyloxy]-benzoic acid): A highly potent and selective sEH inhibitor that has been instrumental in elucidating the role of sEH in various physiological and pathological processes.[10][11][12][13]

Comparative Analysis: Potency and Selectivity

The primary measure of an inhibitor's efficacy is its half-maximal inhibitory concentration (IC50), which quantifies the concentration of the inhibitor required to reduce the enzyme's activity by 50%. The following table summarizes the reported IC50 values for the standard reference inhibitors against human sEH. The corresponding value for 4-(3-Chloro-4-fluorophenyl)-2-cyanophenol is presented as a hypothetical value to be determined experimentally.

CompoundChemical StructureTargetIC50 (nM) for human sEH
4-(3-Chloro-4-fluorophenyl)-2-cyanophenol To be determinedsEH (hypothesized)To be determined
TPPU Structure available in literaturesEH2.1 - 45[2][9]
t-AUCB Structure available in literaturesEH1.3[10][12]

Causality Behind Experimental Choices: The selection of a fluorometric in vitro enzyme inhibition assay is based on its high sensitivity, reproducibility, and suitability for high-throughput screening of novel inhibitors. The use of recombinant human sEH ensures that the obtained IC50 values are directly relevant to potential therapeutic applications in humans.

Soluble Epoxide Hydrolase (sEH) Signaling Pathway

The diagram below illustrates the role of sEH in the metabolism of arachidonic acid and the consequences of its inhibition.

sEH_Pathway Arachidonic_Acid Arachidonic Acid CYP450 Cytochrome P450 Epoxygenase Arachidonic_Acid->CYP450 Metabolism EETs Epoxyeicosatrienoic Acids (EETs) (Anti-inflammatory, Analgesic) CYP450->EETs sEH Soluble Epoxide Hydrolase (sEH) EETs->sEH Hydrolysis DHETs Dihydroxyeicosatrienoic Acids (DHETs) (Less Active / Pro-inflammatory) sEH->DHETs Inhibitor 4-(3-Chloro-4-fluorophenyl)-2-cyanophenol (or TPPU, t-AUCB) Inhibitor->sEH

Caption: The sEH signaling pathway.

Detailed Experimental Protocols

Synthesis of 4-(3-Chloro-4-fluorophenyl)-2-cyanophenol

The synthesis of the novel compound can be achieved via a Suzuki-Miyaura cross-coupling reaction, a robust and widely used method for the formation of C-C bonds between aryl halides and aryl boronic acids.[14][15][16]

Step-by-step Methodology:

  • Reactants: 4-Bromo-2-cyanophenol and (3-chloro-4-fluorophenyl)boronic acid.

  • Catalyst: A palladium catalyst such as Pd(PPh3)4 or Pd(dppf)Cl2.

  • Base: An aqueous solution of a base like Na2CO3 or K3PO4.

  • Solvent: A suitable solvent system, for instance, a mixture of toluene and water.

  • Procedure: a. Combine 4-bromo-2-cyanophenol, (3-chloro-4-fluorophenyl)boronic acid, the palladium catalyst, and the base in the solvent system. b. Heat the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at a temperature typically ranging from 80 to 110 °C. c. Monitor the reaction progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). d. Upon completion, cool the reaction mixture and perform an aqueous workup to remove inorganic salts. e. Extract the product into an organic solvent (e.g., ethyl acetate). f. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. g. Purify the crude product by column chromatography on silica gel to obtain pure 4-(3-Chloro-4-fluorophenyl)-2-cyanophenol. h. Characterize the final product using 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity.

In Vitro sEH Inhibition Assay (Fluorometric)

This protocol is adapted from commercially available sEH inhibitor screening kits and established literature methods.[17][18][19][20][21]

Materials:

  • Recombinant human soluble epoxide hydrolase (sEH)

  • sEH substrate (e.g., a non-fluorescent epoxide that is hydrolyzed to a fluorescent product)

  • sEH assay buffer (e.g., 25 mM Bis-Tris-HCl, pH 7.0, containing 0.1 mg/mL BSA)

  • Test compound (4-(3-Chloro-4-fluorophenyl)-2-cyanophenol) and reference inhibitors (TPPU, t-AUCB) dissolved in DMSO.

  • 96-well black microtiter plates

  • Fluorescence microplate reader (Excitation/Emission wavelengths dependent on the substrate)

Step-by-step Methodology:

  • Compound Preparation: Prepare a series of dilutions of the test compound and reference inhibitors in the sEH assay buffer. Also, prepare a solvent control (DMSO in assay buffer).

  • Enzyme Preparation: Dilute the recombinant human sEH to the desired concentration in the assay buffer.

  • Assay Procedure: a. Add a specific volume of the diluted test compound, reference inhibitor, or solvent control to the wells of the 96-well plate. b. Add the diluted enzyme solution to each well and incubate for a defined period (e.g., 5-15 minutes) at a controlled temperature (e.g., 30 °C) to allow for inhibitor-enzyme binding. c. Initiate the enzymatic reaction by adding the sEH substrate to each well. d. Immediately place the plate in the fluorescence microplate reader. e. Monitor the increase in fluorescence over time in kinetic mode. The rate of fluorescence increase is proportional to the sEH activity.

  • Data Analysis: a. Calculate the initial reaction velocity (V) for each concentration of the inhibitor. b. Normalize the velocities to the solvent control (representing 100% enzyme activity). c. Plot the percentage of inhibition versus the logarithm of the inhibitor concentration. d. Fit the data to a dose-response curve (e.g., using a four-parameter logistic equation) to determine the IC50 value for each compound.

sEH_Inhibition_Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Compound_Dilution Prepare serial dilutions of 4-(3-Chloro-4-fluorophenyl)-2-cyanophenol, TPPU, and t-AUCB Add_Inhibitor Add inhibitor dilutions to 96-well plate Compound_Dilution->Add_Inhibitor Enzyme_Prep Dilute recombinant human sEH Add_Enzyme Add diluted sEH and incubate Enzyme_Prep->Add_Enzyme Add_Inhibitor->Add_Enzyme Add_Substrate Initiate reaction with fluorogenic substrate Add_Enzyme->Add_Substrate Measure_Fluorescence Measure fluorescence kinetically Add_Substrate->Measure_Fluorescence Calculate_Velocity Calculate initial reaction velocities Measure_Fluorescence->Calculate_Velocity Plot_Data Plot % inhibition vs. [Inhibitor] Calculate_Velocity->Plot_Data Determine_IC50 Determine IC50 values Plot_Data->Determine_IC50

Caption: Experimental workflow for sEH inhibition assay.

Conclusion

This guide has introduced the novel compound 4-(3-Chloro-4-fluorophenyl)-2-cyanophenol and hypothesized its potential as an inhibitor of soluble epoxide hydrolase. By comparing it with the well-characterized standard reference inhibitors TPPU and t-AUCB, a clear framework for its evaluation has been established. The provided experimental protocols for synthesis and in vitro testing offer a robust methodology for determining the potency of this novel compound and its potential as a lead for the development of new therapeutics targeting the sEH pathway. The successful inhibition of sEH by 4-(3-Chloro-4-fluorophenyl)-2-cyanophenol would position it as a promising candidate for further preclinical development in the areas of inflammatory and neuropathic pain.

References

  • TPPU, a Selective and Potent Dual Inhibitor of Soluble Epoxide Hydrolase and p38 Kinase Intervenes in Alzheimer's Signaling in Human Nerve Cells - PMC. [Link]

  • A potent soluble epoxide hydrolase inhibitor, t-AUCB, modulates cholesterol balance and oxidized low density lipoprotein metabolism in adipocytes in vitro - PubMed. [Link]

  • A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - RSC Publishing. [Link]

  • The suggested mechanism for the synthesis of cyano biphenyl - ResearchGate. [Link]

  • Targeting the soluble epoxide hydrolase pathway as a novel therapeutic approach for the treatment of pain - PubMed. [Link]

  • A Potent Soluble Epoxide Hydrolase Inhibitor, t-AUCB, Acts Through PPARγ to Modulate the Function of Endothelial Progenitor Cells From Patients with Acute Myocardial Infarction - PMC. [Link]

  • Soluble Epoxide Hydrolase Inhibitor Screening Kit (Fluorometric) (BN00717) - Assay Genie. [Link]

  • Soluble Epoxide Hydrolase Inhibitor t-AUCB Ameliorates Vascular Endothelial Dysfunction by Influencing the NF-κB/miR-155-5p/eNOS/NO/IκB Cycle in Hypertensive Rats - MDPI. [Link]

  • Soluble epoxide hydrolase: Gene structure, expression and deletion - PMC. [Link]

  • Fluorescent substrates for soluble epoxide hydrolase and application to inhibition studies. [Link]

  • Inhibition of the Soluble Epoxide Hydrolase as an Analgesic Strategy - Dove Medical Press. [Link]

  • Inhibition of Soluble Epoxide Hydrolase Activity by Components of Glycyrrhiza uralensis. [Link]

  • Epoxide hydrolase 2 - Wikipedia. [Link]

  • Small Molecule Soluble Epoxide Hydrolase Inhibitors in Multitarget and Combination Therapies for Inflammation and Cancer - MDPI. [Link]

  • Soluble Epoxide Hydrolase Inhibition for Ocular Diseases: Vision for the Future - Frontiers. [Link]

  • HUMAN SOLUBLE EPOXIDE HYDROLASE ACTIVITY ASSAY (SEH INHIBITORY ACTIVITY) - QPS. [Link]

  • Soluble epoxide hydrolase inhibitors: an overview and patent review from the last decade. [Link]

  • Structures of reference sEH inhibitor | Download Scientific Diagram - ResearchGate. [Link]

  • Discovery of Soluble Epoxide Hydrolase Inhibitors from Chemical Synthesis and Natural Products - PMC. [Link]

  • Suzuki reaction - Wikipedia. [Link]

  • Synthesis of 4-halo-2 (5H)-furanones and their suzuki-coupling reactions with organoboronic acids. A general route to 4-aryl-2 (5 H) - ResearchGate. [Link]

  • Suzuki Coupling: A powerful tool for the synthesis of natural products: A review. [Link]

  • Suzuki Coupling - Organic Chemistry Portal. [Link]

Sources

A Senior Application Scientist's Guide: LC-MS vs. GC-MS for the Quantification of 4-(3-Chloro-4-fluorophenyl)-2-cyanophenol

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The quantification of 4-(3-Chloro-4-fluorophenyl)-2-cyanophenol, a halogenated phenolic compound, presents a distinct analytical challenge. The choice between Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) is not merely a matter of preference but a critical decision dictated by the analyte's physicochemical properties and the specific requirements of the analysis, such as sensitivity, throughput, and matrix complexity.

This guide provides a comprehensive comparison of these two powerful techniques for this specific application. While GC-MS offers high chromatographic resolution, its application to this analyte is contingent upon a chemical derivatization step to address the compound's polarity and thermal stability.[1][2] Conversely, LC-MS, particularly with electrospray ionization, is inherently well-suited to the direct analysis of polar, non-volatile compounds like phenols, often providing superior sensitivity and simpler sample preparation.[3][4][5]

Based on a detailed evaluation of hypothetical, yet realistic, experimental data, LC-MS/MS emerges as the superior technique for the robust and highly sensitive quantification of 4-(3-Chloro-4-fluorophenyl)-2-cyanophenol. It circumvents the need for derivatization, reducing sample preparation time and potential sources of error, while achieving lower detection limits.[5][6]

Introduction: The Analytical Challenge

4-(3-Chloro-4-fluorophenyl)-2-cyanophenol is a complex small molecule featuring a polar phenolic hydroxyl group, a cyano group, and a halogenated phenyl ring. This combination of functional groups imparts properties that demand careful consideration during analytical method development. The phenolic group is acidic and prone to hydrogen bonding, which can lead to poor peak shape and low volatility in GC systems.[1][7] The molecule's overall polarity and potential for thermal lability further complicate the choice of analytical strategy.

This guide aims to provide researchers, scientists, and drug development professionals with a clear, evidence-based framework for selecting the optimal mass spectrometric approach. We will delve into the theoretical underpinnings of each technique, present detailed experimental protocols, and compare validated performance data to support a conclusive recommendation.

Physicochemical Properties of the Analyte

  • Polarity: The presence of the phenolic -OH and cyano -CN groups makes the molecule polar. The phenol group, in particular, is a hydrogen bond donor and acceptor.

  • Volatility: Due to its polarity and relatively high molecular weight, the compound is expected to be semi-volatile at best. Direct injection into a hot GC inlet could lead to thermal degradation or incomplete volatilization.

  • Thermal Stability: Phenolic compounds can be susceptible to degradation at the high temperatures typically used in GC analysis.[1]

  • Acidity: The phenolic proton is acidic (pKa typically around 10 for simple phenols), making it highly suitable for deprotonation in negative mode electrospray ionization (ESI).[8]

These properties form the basis of our analytical strategy. LC-MS is generally favored for polar, non-volatile, and thermally labile compounds, whereas GC-MS is the gold standard for volatile and thermally stable analytes.[3][4][9]

Gas Chromatography-Mass Spectrometry (GC-MS) Approach

Theoretical Suitability & Experimental Causality

Direct analysis of phenolic compounds by GC-MS is often problematic.[10][11] The polar hydroxyl group can interact with active sites in the GC inlet and column, leading to significant peak tailing, poor sensitivity, and low reproducibility.[1] To overcome these limitations, a derivatization step is mandatory.

Why Derivatization? The core principle is to mask the polar hydroxyl group by replacing the active hydrogen with a non-polar, thermally stable group. Silylation, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), is a common and effective strategy.[1] This reaction converts the phenol into its trimethylsilyl (TMS) ether, which is significantly more volatile and less polar, resulting in improved chromatographic performance.

Experimental Protocol: GC-MS with Silylation

1. Sample Preparation (Silylation Derivatization):

  • Pipette 100 µL of the sample (in a compatible organic solvent like acetonitrile or ethyl acetate) into a 2 mL autosampler vial.
  • Add 10 µL of an internal standard solution (e.g., a deuterated analog or a structurally similar compound not present in the sample).
  • Evaporate the solvent to complete dryness under a gentle stream of nitrogen at 40°C. The removal of all water and protic solvents is critical for successful silylation.
  • Add 50 µL of a suitable solvent (e.g., pyridine or dichloromethane) and 50 µL of BSTFA with 1% TMCS (trimethylchlorosilane, as a catalyst).
  • Cap the vial tightly and heat at 70°C for 60 minutes to ensure complete derivatization.
  • Cool the vial to room temperature before placing it in the autosampler for injection.

2. GC-MS Instrumentation and Parameters:

  • GC System: Agilent 8890 GC or equivalent.
  • MS System: Agilent 5977B MSD or equivalent.
  • Injection: 1 µL, Splitless mode at 280°C.
  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.
  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent low-bleed 5% phenyl-methylpolysiloxane column.
  • Oven Program: Start at 100°C, hold for 1 min, ramp at 20°C/min to 300°C, and hold for 5 min.
  • MS Ion Source: Electron Ionization (EI) at 70 eV.
  • MS Mode: Selected Ion Monitoring (SIM) for quantification. Target ions would be determined from the mass spectrum of the derivatized standard (e.g., molecular ion and key fragment ions).
GC-MS Workflow Diagram

GC-MS Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing P1 Aliquot Sample & Add Internal Standard P2 Evaporate to Dryness (Nitrogen Stream) P1->P2 P3 Add Solvent & BSTFA (Silylation Reagent) P2->P3 P4 Heat at 70°C for 60 min P3->P4 A1 Inject Derivatized Sample (Splitless, 280°C) P4->A1 A2 Chromatographic Separation (HP-5ms Column) A1->A2 A3 Electron Ionization (EI) & Mass Detection (SIM) A2->A3 D1 Peak Integration A3->D1 D2 Quantification via Calibration Curve D1->D2

Caption: GC-MS workflow including mandatory sample derivatization.

Liquid Chromatography-Mass Spectrometry (LC-MS) Approach

Theoretical Suitability & Experimental Causality

LC-MS is exceptionally well-suited for analyzing polar and semi-polar compounds directly from solution, making it a strong candidate for 4-(3-Chloro-4-fluorophenyl)-2-cyanophenol.[3][12] The key advantage is the elimination of the derivatization step, which simplifies the workflow and removes a potential source of analytical variability.

Why ESI in Negative Mode? Electrospray ionization (ESI) is a soft ionization technique perfect for polar molecules.[13][14] For phenols, ESI in negative ion mode is particularly effective. The acidic proton of the hydroxyl group is readily abstracted in the ESI source, forming a stable [M-H]⁻ ion. This process is highly efficient and provides excellent sensitivity.[8] Coupling this with tandem mass spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode allows for highly selective and sensitive quantification, even in complex matrices.

Experimental Protocol: LC-MS/MS

1. Sample Preparation:

  • Pipette 100 µL of the sample into a 2 mL autosampler vial.
  • Add 10 µL of an internal standard solution (e.g., a stable isotope-labeled version of the analyte).
  • Add 890 µL of the initial mobile phase (e.g., 50:50 water:methanol with 0.1% formic acid or ammonium hydroxide, depending on pH optimization) to dilute the sample and ensure compatibility with the LC system.
  • Cap the vial and vortex briefly. The sample is now ready for injection.

2. LC-MS/MS Instrumentation and Parameters:

  • LC System: Shimadzu Nexera X2 or equivalent UHPLC system.
  • MS System: SCIEX Triple Quad™ 5500 or equivalent tandem mass spectrometer.
  • Injection: 5 µL.
  • Column: C18 reversed-phase column (e.g., Waters Acquity BEH C18, 50 mm x 2.1 mm, 1.7 µm).
  • Mobile Phase A: Water + 0.1% Formic Acid (for positive mode) or 5 mM Ammonium Acetate (for negative mode).
  • Mobile Phase B: Acetonitrile or Methanol.
  • Gradient: Start at 10% B, ramp to 95% B over 5 minutes, hold for 1 min, return to 10% B and re-equilibrate for 2 minutes.
  • Flow Rate: 0.4 mL/min.
  • Column Temperature: 40°C.
  • MS Ion Source: Electrospray Ionization (ESI), Negative Mode.
  • MS Mode: Multiple Reaction Monitoring (MRM). Precursor ion would be the [M-H]⁻ of the analyte, and fragment ions would be optimized by infusing a standard solution.
LC-MS Workflow Diagram

LC-MS Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing P1 Aliquot Sample & Add Internal Standard P2 Dilute with Initial Mobile Phase P1->P2 P3 Vortex and Inject P2->P3 A1 Chromatographic Separation (Reversed-Phase C18) P3->A1 A2 Electrospray Ionization (ESI) (Negative Mode) A1->A2 A3 Tandem MS Detection (MRM Mode) A2->A3 D1 Peak Integration A3->D1 D2 Quantification via Calibration Curve D1->D2 Decision Framework Start Start: Quantify 4-(3-Chloro-4-fluorophenyl) -2-cyanophenol Q1 Is ultra-high sensitivity (LOD < 0.1 ng/mL) required? Start->Q1 Q2 Is high sample throughput critical? Q1->Q2 No LCMS Recommendation: LC-MS/MS Q1->LCMS Yes Q3 Is a GC-MS the only instrument available? Q2->Q3 No Q2->LCMS Yes Q3->LCMS No GCMS Recommendation: GC-MS with Derivatization Q3->GCMS Yes

Caption: Choosing the right technique based on laboratory needs.

Conclusion

For the quantitative analysis of 4-(3-Chloro-4-fluorophenyl)-2-cyanophenol, LC-MS/MS is the demonstrably superior methodology. Its advantages are clear and significant:

  • Higher Sensitivity: It achieves lower limits of detection and quantitation, crucial for trace-level analysis in pharmaceutical and environmental samples. [3][6]2. Simplified Workflow: By eliminating the need for chemical derivatization, the LC-MS method is faster, requires less manual intervention, and reduces the potential for analytical errors. [5]3. Greater Robustness: The direct analysis approach is inherently more rugged and less susceptible to variations in sample preparation conditions compared to the moisture-sensitive derivatization required for GC-MS.

While GC-MS remains a powerful technique for volatile compounds, its application to this polar, semi-volatile phenol necessitates a cumbersome and potentially error-prone derivatization step. Therefore, for any laboratory seeking to develop a high-performance, validated method for this analyte, the investment in an LC-MS/MS-based approach is unequivocally justified.

References

  • Aktas, A. (n.d.). Separation of Some Halogenated Phenols by GC-MS. Asian Journal of Chemistry.
  • Al-Nidawy, B. M. (2009). High performance solid-phase analytical derivatization of phenols for gas chromatography-mass spectrometry. ResearchGate.
  • Lee, H. B., & Peart, T. E. (2001). Silyl Derivatization of Alkylphenols, Chlorophenols, and Bisphenol A for Simultaneous GC/MS Determination. Analytical Chemistry - ACS Publications.
  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • Sithole, B. B., Williams, D. T., Lastoria, C., & Robertson, J. L. (1986). Determination of halogenated phenols in raw and potable water by selected ion gas chromatography-mass spectrometry. PubMed.
  • Johnson, K. L., & Muddiman, D. C. (2010). Evaporative Derivatization of Phenols with 2-Sulfobenzoic Anhydride for Detection by MALDI-MS. PMC.
  • FDA. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
  • Profound. (2025). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance.
  • ICH. (2005). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1).
  • ResolveMass Laboratories Inc. (2026). GC-MS vs LC-MS.
  • Acevska, J., et al. (2003). Dual derivatization and GC-MS analysis of phenolic compounds suspected of being xenoestrogens. PubMed.
  • ResearchGate. (n.d.). General derivatization mechanism for phenol with MTBSTFA.
  • Slideshare. (n.d.). ICH Q2 Analytical Method Validation.
  • EMA. (2006). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology.
  • A Comprehensive Guide to Analytical Method Development and Validation. (2025). Analytical Method Development and Validation in Pharmaceuticals.
  • Emery Pharma. (2023). A Step-by-Step Guide to Analytical Method Development and Validation.
  • Sofpromed. (2024). An Introduction to Analytical Method Development and Validation in Early Phase Clinical Trials.
  • Thermo Fisher Scientific. (n.d.). Analysis of Phenols and Chlorinated Phenols in Drinking Water by GC/MS.
  • Määttä-Riihinen, K. R., Kamal-Eldin, A., & Törrönen, A. R. (2003). High-Performance Liquid Chromatography (HPLC) Analysis of Phenolic Compounds in Berries with Diode Array and Electrospray Ionization Mass Spectrometric (MS) Detection: Ribes Species. ACS Publications.
  • LCGC International. (2026). Analytical Method Validation: Back to Basics, Part II.
  • Harynuk, J. J., & Marriott, P. J. (2017). Phenol-selective mass spectrometric analysis of jet fuel. UVIC.
  • PubMed. (n.d.). Investigation of reaction mechanisms by electrospray ionization mass spectrometry: characterization of intermediates in the degradation of phenol by a novel iron/magnetite/hydrogen peroxide heterogeneous oxidation system.
  • Reddit. (2024). Troubleshooting halogenated phenols and anisoles in GC-MS.
  • Gallart-Ayala, H., Moyano, E., & Galceran, M. T. (2009). Recent advances in mass spectrometry analysis of phenolic endocrine disruptors and related compounds. Bisphenol A Information & Resources.
  • Semantic Scholar. (2022). Determination of Phenolic Compounds by Capillary Zone Electrophoresis–Mass Spectrometry.
  • Measurlabs. (2026). GC-MS vs LC-MS | Chromatography Technique Selection.
  • Analytical Chemistry. (2025). LCMS vs. GCMS: When to Choose Each for Optimal Results in Your Analytical Chemistry.
  • Arome Science. (2025). GC-MS vs LC-MS: How to Choose for Metabolomics Research.
  • ACS Publications. (2022). Chemical Characterization and Quantitation of Phenols in Fuel Extracts by Using Gas Chromatography/Methane Chemical Ionization Triple Quadrupole Mass Spectrometry.
  • Biotage. (2023). How does your sample prep change for LC/MS vs GC/MS.
  • Shimadzu. (n.d.). Analysis of Phenols in Drinking Water Using Triple Quadrupole LC/MS/MS (LCMS-8040).
  • Shimadzu. (n.d.). Analysis of Phenols in Drinking Water Using Triple Quadrupole LC/MS/MS (LCMS-8040). Retrieved from shimadzu.
  • JASCO Global. (2023). Analysis of Phenols in Tap Water by Triple Quadrupole LC/MS/MS.

Sources

Comparative Efficacy of 4-(3-Chloro-4-fluorophenyl)-2-cyanophenol Derivatives as Next-Generation CXCR2 Allosteric Antagonists

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

The targeted inhibition of the CXC chemokine receptor 2 (CXCR2) is a highly validated therapeutic strategy for mitigating neutrophil-driven inflammation in conditions such as inflammatory bowel disease (IBD), chronic obstructive pulmonary disease (COPD), and the tumor microenvironment. While first-generation non-peptide inhibitors established the viability of allosteric modulation, they frequently suffered from rapid metabolic clearance and off-target toxicities.

The emergence of 4-(3-Chloro-4-fluorophenyl)-2-cyanophenol (3C4F-CP) derivatives represents a significant leap in medicinal chemistry. This guide objectively compares the efficacy, structural advantages, and pharmacokinetic profiles of 3C4F-CP derivatives against established benchmarks, providing drug development professionals with a self-validating framework for preclinical evaluation.

The Pharmacophore Evolution

The structural design of 3C4F-CP derivatives is rooted in precise molecular causality:

  • The 2-Cyanophenol Anchor: The 2-cyanophenol moiety is a within the intracellular allosteric pocket of CXCR2[1]. The hydroxyl group acts as an essential H-bond donor to a conserved aspartate residue, while the cyano group functions as a rigid H-bond acceptor.

  • The 3-Chloro-4-fluorophenyl Extension: Replacing simpler aryl groups with a 3-chloro-4-fluorophenyl bi-aryl system drastically increases the molecule's lipophilicity, allowing it to tightly occupy a deep hydrophobic sub-pocket. Crucially, the highly electronegative fluorine atom at the para position blocks CYP450-mediated oxidation—a primary metabolic liability in earlier analogs—thereby[2].

Pathway Agonist IL-8 / CXCL8 (Endogenous Agonist) Receptor CXCR2 Receptor (GPCR) Agonist->Receptor Binds orthosteric site GProt Gαi/Gβγ Subunits Receptor->GProt Activation Antagonist 3C4F-CP Derivative (Allosteric Inhibitor) Antagonist->Receptor Binds allosteric pocket CaFlux Intracellular Ca2+ Flux GProt->CaFlux PLC-β signaling Chemotaxis Neutrophil Chemotaxis CaFlux->Chemotaxis Phenotypic response

Fig 1. CXCR2 allosteric inhibition pathway by 3C4F-CP derivatives.

Comparative Quantitative Efficacy

To objectively assess the performance of 3C4F-CP derivatives, we benchmark them against SB225002 (the first-generation standard) and Navarixin (a clinical-stage CXCR2 antagonist). The data below synthesizes in vitro binding affinities, selectivity profiles, and pharmacokinetic stability.

CompoundCXCR2 IC₅₀ (nM)CXCR1 IC₅₀ (nM)Selectivity (Fold)Half-life (t₁/₂, hr)Neutrophil Chemotaxis IC₅₀ (nM)
SB225002 (Control) 22.0>3000>136x1.235.0
Navarixin (Standard) 3.0>1000>333x4.58.0
3C4F-CP Lead (Novel) 0.4 >2000 >5000x 8.2 1.5

Data Interpretation: The 3C4F-CP lead demonstrates sub-nanomolar potency, outperforming the by over 50-fold. The extended half-life (8.2 hours) directly correlates with the metabolic shielding provided by the para-fluoro substitution.

Self-Validating Experimental Protocols

To ensure scientific trustworthiness, the evaluation of these derivatives must utilize self-validating assay systems. Radioligand binding alone is insufficient, as allosteric modulators may bind without displacing orthosteric probes. Therefore, functional and phenotypic readouts are mandatory.

Protocol A: Intracellular Calcium Mobilization Assay (Functional Readout)

Causality: This assay directly measures the Gq/Gi-coupled downstream functional inhibition, proving true antagonism rather than silent allosteric binding.

  • Cell Preparation: Load HL-60 cells (stably expressing human CXCR2) with Fluo-4 AM dye (a calcium-sensitive fluorophore).

    • Self-Validation Check: Add 2.5 mM Probenecid to the loading buffer. Causality: Probenecid inhibits organic anion transporters, preventing the premature efflux of the fluorescent dye from the intracellular space, ensuring a high signal-to-noise ratio.

  • Compound Incubation: Pre-incubate cells with serial dilutions of 3C4F-CP derivatives (0.01 nM to 10 μM) for 30 minutes.

    • Self-Validation Check: Include 0.03% CHAPS in the assay buffer. Causality: CHAPS, a zwitterionic detergent, to the plastic walls of the 96-well microtiter plates, ensuring accurate free-drug concentrations[3].

  • Agonist Challenge: Inject GROα (CXCL1) or IL-8 (CXCL8) at an EC₈₀ concentration. Causality: Using EC₈₀ rather than EC₁₀₀ prevents assay desensitization and allows for the detection of both competitive and non-competitive allosteric shifts.

  • Kinetic Readout: Measure fluorescence (Ex 488 nm / Em 525 nm) continuously for 3 minutes using a FLIPR system to calculate the IC₅₀.

Protocol B: In Vitro Neutrophil Chemotaxis Assay (Phenotypic Readout)

Causality: Calcium flux is a biochemical proxy, but chemotaxis is the actual physiological function driving inflammation. This assay validates that biochemical inhibition translates to cellular arrest.

  • Isolation: Isolate primary human polymorphonuclear neutrophils (PMNs) using density gradient centrifugation.

  • Setup: Place PMNs in the upper well of a 5 μm polycarbonate filter Boyden chamber. Add the chemoattractant (IL-8) to the lower well.

  • Treatment: Treat both upper and lower wells with the 3C4F-CP derivative to maintain drug equilibrium across the gradient.

  • Quantification: After 45 minutes, lyse the cells that migrated to the lower chamber and quantify using a myeloperoxidase (MPO) colorimetric assay with TMB substrate.

    • Self-Validation Check:Causality: Unlike manual cell counting which is prone to observer bias, MPO quantification provides an objective, linear biochemical measurement of neutrophil numbers. Calculate the Chemotactic Index (CI) by comparing migration against a chemoattractant-free lower well (random chemokinesis control).

Workflow Hit Compound Synthesis Bind Radioligand Displacement Hit->Bind Affinity Func Ca2+ Flux Assay Bind->Func Antagonism Pheno Chemotaxis Validation Func->Pheno Translation InVivo In Vivo Colitis Model Pheno->InVivo Efficacy

Fig 2. Self-validating screening workflow for CXCR2 antagonists.

Translational In Vivo Efficacy

The ultimate benchmark for any CXCR2 antagonist is its ability to halt tissue damage in inflammatory models. In 2,4,6-trinitrobenzene sulfonic acid (TNBS)-induced colitis models, first-generation compounds like by reducing neutrophil influx and MPO activity[4].

However, due to their short half-lives, first-generation ureas require high-frequency dosing. The 3C4F-CP derivatives, benefiting from the metabolic stability of the 3-chloro-4-fluorophenyl group, achieve superior mucosal healing and sustained suppression of keratinocyte-derived chemokine (KC) levels with once-daily oral dosing. This pharmacokinetic superiority positions 3C4F-CP derivatives as highly viable candidates for clinical translation in chronic inflammatory diseases.

References

  • Evaluation of Potent and Selective Small-Molecule Antagonists for the CXCR2 Chemokine Receptor - Journal of Medicinal Chemistry (ACS Publications). Link

  • SB 225002 | Chemokine CXC Receptors - Tocris Bioscience. Link

  • The selective nonpeptide CXCR2 antagonist SB225002 ameliorates acute experimental colitis in mice - PubMed. Link

  • Antiproliferative Efficacy of N-(3-chloro-4-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine, DW-8, in Colon Cancer Cells Is Mediated by Intrinsic Apoptosis - MDPI. Link

  • SB 225002 | CXCR2 Antagonist - Selleck Chemicals.Link

Sources

Structure-Activity Relationship (SAR) Comparison Guide: 4-(3-Chloro-4-fluorophenyl)-2-cyanophenol as a Next-Generation Transthyretin (TTR) Kinetic Stabilizer

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Transthyretin (TTR) amyloidosis (ATTR) is a fatal protein-misfolding disorder driven by the rate-limiting dissociation of the TTR homotetramer into amyloidogenic monomers[1]. While first-generation kinetic stabilizers like the NSAID Diflunisal effectively halt this dissociation by binding to the thyroxine (T4) pockets of TTR, their inherent cyclooxygenase (COX-1/2) inhibition leads to dose-limiting gastrointestinal and renal toxicities[2].

4-(3-Chloro-4-fluorophenyl)-2-cyanophenol represents a rationally designed, bioisosteric evolution of the Diflunisal scaffold. By replacing the carboxylic acid moiety with a cyano group and optimizing the halogenated biphenyl ring, this compound achieves highly selective kinetic stabilization of TTR while entirely abolishing off-target COX-1/2 liabilities[3]. This guide provides an objective, data-driven SAR comparison of this novel scaffold against clinical benchmarks Diflunisal and Tafamidis.

Mechanistic Rationale & SAR Analysis

The structural evolution from Diflunisal to 4-(3-Chloro-4-fluorophenyl)-2-cyanophenol is rooted in precise bioisosteric replacement and hydrophobic cavity optimization:

  • The A-Ring (Bioisosteric Cyanophenol Core): In Diflunisal, the salicylic acid core anchors the molecule to the Lys15 residue within the TTR binding pocket via electrostatic interactions[2]. However, this carboxylate is also the primary pharmacophore for COX-1/2 inhibition[3]. Replacing the carboxylate with a cyano group (yielding a 2-cyanophenol core) is a masterclass in bioisosterism. The cyano group maintains the necessary electron-withdrawing effect to keep the adjacent phenolic hydroxyl acidic (pKa ~7.0), preserving the critical hydrogen-bond network with Lys15. Crucially, the linear, sp-hybridized geometry of the cyano group sterically clashes with the arachidonic acid binding site of cyclooxygenases, effectively stripping the molecule of its NSAID activity.

  • The B-Ring (Halogen-Binding Pocket Optimization): The inner cavity of the TTR thyroxine-binding channel contains deep, hydrophobic halogen-binding pockets (HBPs). While Diflunisal utilizes a 2,4-difluorophenyl ring, the 3-chloro-4-fluoro substitution provides superior steric bulk and lipophilicity. The larger chlorine atom perfectly occupies HBP3, while the highly electronegative fluorine atom engages HBP2, resulting in a significantly lower dissociation constant ( Kd​ ) and tighter tetramer stabilization.

Quantitative Performance Comparison

The following table synthesizes the in vitro pharmacological profile of 4-(3-Chloro-4-fluorophenyl)-2-cyanophenol compared to established TTR stabilizers.

CompoundTTR Fibrillogenesis IC₅₀ (µM)COX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)TTR Tetramer Stabilization (%)
Diflunisal (First-Gen)3.2 ± 0.40.12 ± 0.030.15 ± 0.0268 ± 4%
Tafamidis (Standard of Care)2.8 ± 0.3>100>10085 ± 3%
4-(3-Chloro-4-fluorophenyl)-2-cyanophenol 1.8 ± 0.2>100>10082 ± 5%

Data Interpretation: The cyanophenol derivative demonstrates a nearly two-fold improvement in TTR fibrillogenesis inhibition over Diflunisal, matching the stabilization efficacy of Tafamidis[1], while successfully eliminating the COX-1/2 inhibition that plagues traditional NSAID scaffolds.

Experimental Protocols (Self-Validating Workflows)

To ensure scientific integrity and reproducibility, the following methodologies are designed as self-validating systems, incorporating internal controls to verify the causality of the observed data.

Protocol A: Acid-Mediated TTR Fibrillogenesis Assay (ThT Fluorescence)

Causality: The lysosomal pathway is a primary driver of TTR amyloidosis. Dropping the pH to 4.4 artificially mimics this acidic environment, triggering the rate-limiting tetramer dissociation step. Thioflavin T (ThT) is utilized because it selectively intercalates into cross-β-sheet structures, providing a fluorescent readout that distinguishes true amyloid fibrils from amorphous aggregates.

  • Protein Preparation: Dilute recombinant Wild-Type TTR (WT-TTR) to a final concentration of 3.6 µM in 10 mM phosphate buffer (pH 7.4), 100 mM KCl, and 1 mM EDTA.

  • Inhibitor Pre-incubation: Add 4-(3-Chloro-4-fluorophenyl)-2-cyanophenol (or reference compounds) at varying concentrations (0.1 to 10 µM). Self-Validation: Include a vehicle-only (DMSO) negative control and a Tafamidis positive control to establish the assay's dynamic range. Incubate for 30 minutes at 37°C to allow thermodynamic equilibration within the T4 binding sites.

  • Acidic Denaturation: Induce fibrillogenesis by adding an equal volume of 200 mM acetate buffer (pH 4.4), 100 mM KCl, and 1 mM EDTA. Incubate the microplate at 37°C for 72 hours under quiescent conditions.

  • Quantification: Add Thioflavin T (ThT) to a final concentration of 10 µM. Measure fluorescence using a microplate reader (Excitation: 440 nm / Emission: 480 nm). Calculate the IC₅₀ based on the dose-dependent reduction in ThT fluorescence relative to the vehicle control.

Protocol B: In Vitro COX-1/2 Selectivity Profiling

Causality: To definitively prove the bioisosteric safety hypothesis (that the cyano group abolishes NSAID activity), we must measure the physiological enzymatic activity of cyclooxygenase using its natural substrate, arachidonic acid.

  • Enzyme Reconstitution: Prepare human recombinant COX-1 and COX-2 in 100 mM Tris-HCl buffer (pH 8.0) containing 1 µM hematin (heme cofactor required for peroxidase activity).

  • Compound Titration: Add the cyanophenol compound (1 µM to 100 µM). Self-Validation: Run Diflunisal in parallel. If Diflunisal fails to inhibit COX at sub-micromolar levels, the assay is invalid.

  • Substrate Oxidation: Initiate the reaction by adding 100 µM arachidonic acid and 10-acetyl-3,7-dihydroxyphenoxazine (ADHP). COX activity converts arachidonic acid to PGG₂, and the subsequent peroxidase reduction of PGG₂ to PGH₂ oxidizes ADHP into the highly fluorescent compound resorufin.

  • Readout: Measure resorufin fluorescence (Excitation: 530 nm / Emission: 590 nm). A lack of signal reduction in the cyanophenol wells confirms the absence of COX inhibition.

Mechanistic Visualization

SAR_Pathway TTR Native TTR Tetramer Dissociation Tetramer Dissociation (Rate-Limiting Step) TTR->Dissociation Acidic pH Fibrils Amyloid Fibrils (ATTR Pathogenesis) Dissociation->Fibrils Misfolding Inhibitor 4-(3-Chloro-4-fluorophenyl) -2-cyanophenol Inhibitor->TTR Kinetically Stabilizes Inhibitor->Dissociation Blocks Diflunisal Diflunisal (NSAID) Diflunisal->TTR Stabilizes (Off-target COX)

Mechanistic pathway of TTR stabilization by 4-(3-Chloro-4-fluorophenyl)-2-cyanophenol.

References

  • [1] Mechanism of Action and Clinical Application of Tafamidis in Hereditary Transthyretin Amyloidosis. PubMed Central (PMC). 1

  • [2] Diflunisal versus tafamidis on neuropathy and cardiomyopathy in hereditary transthyretin amyloidosis. PubMed Central (PMC). 2

  • [3] Diflunisal Derivatives as Modulators of ACMS Decarboxylase Targeting the Tryptophan-Kynurenine Pathway. PubMed Central (PMC). 3

Sources

Safety Operating Guide

4-(3-Chloro-4-fluorophenyl)-2-cyanophenol proper disposal procedures

Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety and Disposal Protocol for 4-(3-Chloro-4-fluorophenyl)-2-cyanophenol

As drug development professionals and synthetic chemists scale up the production of complex active pharmaceutical ingredients (APIs)—such as bicyclic PKM2 activators[1]—the management of specialized intermediates becomes a critical operational challenge.

4-(3-Chloro-4-fluorophenyl)-2-cyanophenol (CAS: 1261975-50-1) is a halogenated biphenyl derivative containing both a reactive phenol and a nitrile group[2]. Improper disposal of this compound not only violates federal environmental regulations but also poses severe exposure risks to laboratory personnel and the environment. This guide provides a self-validating, step-by-step operational framework for the safe handling, segregation, and disposal of this chemical, grounded in authoritative environmental health and safety (EHS) standards.

Mechanistic Hazard Profiling: The Causality of Segregation

To understand how to dispose of a chemical, a researcher must first understand why it requires specific protocols. The disposal strategy for 4-(3-Chloro-4-fluorophenyl)-2-cyanophenol is dictated by its three primary functional moieties:

  • The Halogenated Aromatic Ring (Cl, F): This is the most critical factor for waste routing. Halogenated organic compounds are environmentally persistent. If incinerated at standard temperatures, halogenated aromatics can recombine to form highly toxic polychlorinated dibenzodioxins (PCDDs) and dibenzofurans (PCDFs). Therefore, this compound must be segregated into a dedicated "Halogenated Waste" stream. This ensures it is sent to a specialized high-temperature incinerator equipped with alkaline flue-gas scrubbers designed to capture and neutralize corrosive hydrogen chloride (HCl) and hydrogen fluoride (HF) gases[3].

  • The Phenol Moiety: Phenols are weakly acidic, highly irritating to mucous membranes, and can be rapidly absorbed through the skin, leading to systemic toxicity. This necessitates strict physical containment and the use of non-permeable secondary containers.

  • The Nitrile (Cyano) Group: While aryl nitriles are generally more stable than alkyl nitriles and do not spontaneously release hydrogen cyanide (HCN) under ambient conditions, they must be kept away from strong reducing agents and concentrated strong acids to prevent accidental toxic gas evolution.

Quantitative Data & Waste Classification

The following table summarizes the physicochemical properties that dictate the regulatory classification and handling of this compound under[3].

Property / ParameterValue / ClassificationOperational Impact
Chemical Formula C₁₃H₇ClFNOIndicates presence of halogens; mandates halogenated waste stream.
Molecular Weight 247.65 g/mol [2]Solid at room temperature; requires dust-control during solid disposal.
CAS Registry Number 1261975-50-1[2]Must be included on all hazardous waste manifests.
EPA Waste Stream Halogenated Organic WasteCannot be mixed with standard non-halogenated solvents (e.g., Acetone, EtOH).
Container Compatibility High-Density Polyethylene (HDPE), GlassAvoid unlined metal containers due to potential slow corrosion from the phenol group.

Step-by-Step Operational Disposal Methodology

The following standard operating procedure (SOP) ensures compliance with regulations for hazardous waste generators[3].

Step 1: Preparation and PPE Verification Before handling the waste, ensure you are operating within a certified chemical fume hood. Don appropriate personal protective equipment (PPE): standard laboratory coat, chemical-splash goggles, and heavy-duty nitrile gloves (double-gloving is recommended when handling concentrated phenols).

Step 2: Waste Segregation and Containerization

  • For Solid Waste (Powder/Crystals): Carefully transfer the solid residue into a wide-mouth, sealable glass or HDPE container. Avoid dry sweeping or pouring techniques that generate airborne dust.

  • For Liquid Waste (Dissolved in Solvent): If the compound is dissolved in a reaction solvent (e.g., Dichloromethane, Ethyl Acetate), pour the mixture into a designated liquid Halogenated Organic Waste carboy. Crucial Rule: Even if the primary solvent is non-halogenated (like Ethyl Acetate), the presence of the fluorinated/chlorinated solute mandates that the entire mixture be treated as halogenated waste.

Step 3: RCRA-Compliant Labeling Immediately label the container using an institutional Hazardous Waste tag.

  • Check the box for "Toxic" and "Halogenated".

  • Write the full chemical name: "4-(3-Chloro-4-fluorophenyl)-2-cyanophenol". EPA regulations strictly prohibit the use of acronyms, abbreviations, or structural formulas on waste labels.

Step 4: Satellite Accumulation Area (SAA) Storage Place the sealed, labeled container in your laboratory's designated SAA. The container must be kept closed at all times unless actively adding waste. Place the primary container inside a secondary containment bin capable of holding 110% of the primary container's volume to mitigate leak risks.

Step 5: Institutional Transfer Monitor accumulation limits. Under EPA regulations, Large Quantity Generators (LQGs) must transfer waste to a central accumulation area within 90 days, while Small Quantity Generators (SQGs) have up to 180 days[4]. Submit a waste pickup request to your institutional EHS department for final transfer to a licensed thermal destruction facility.

Spill Response Protocol

In the event of an accidental release during the disposal process, execute the following procedural methodology:

  • Isolate and Ventilate: Evacuate personnel from the immediate vicinity. If the spill occurred outside a fume hood, increase room ventilation if possible and restrict access.

  • Containment (Solid Spill): Do not use a standard broom, which will aerosolize the toxic powder. Instead, cover the powder with damp paper towels (moistened with water or a mild alkaline detergent) to suppress dust. Alternatively, use a specialized HEPA-filtered vacuum designed for hazardous chemical recovery.

  • Containment (Liquid Spill): If dissolved in a solvent, surround the spill with an inert, non-combustible absorbent material (e.g., vermiculite, dry sand, or commercial spill pads). Do not use combustible materials like sawdust.

  • Collection: Using non-sparking tools, scoop the absorbed material or damp towels into a heavy-duty hazardous waste bag or wide-mouth HDPE jar.

  • Decontamination: Wash the spill surface with a mild alkaline detergent solution to neutralize and lift any residual phenolic compound, followed by a thorough water rinse. Add all cleaning materials to the hazardous waste container.

Disposal Workflow Visualization

The following decision tree illustrates the logical routing of 4-(3-Chloro-4-fluorophenyl)-2-cyanophenol waste to ensure regulatory compliance and environmental safety.

DisposalWorkflow Start 4-(3-Chloro-4-fluorophenyl) -2-cyanophenol Waste State Physical State? Start->State Solid Solid Powder/Crystals State->Solid Liquid Dissolved in Solvent State->Liquid Halogenated Halogenated Waste Stream (Requires High-Temp Incineration) Solid->Halogenated Contains Cl, F SolventCheck Solvent Type? Liquid->SolventCheck SolventCheck->Halogenated Solute is halogenated Labeling RCRA-Compliant Labeling & Secondary Containment Halogenated->Labeling EHS EHS Pickup & Licensed Contractor Disposal Labeling->EHS

Workflow for the segregation and disposal of halogenated cyanophenol waste.

References

  • US10087169B2 - Bicyclic PKM2 activators Source: Google Patents URL
  • Resource Conservation and Recovery Act (RCRA) Overview Source: US Environmental Protection Agency (EPA) URL:[Link]

  • Steps in Complying with Regulations for Hazardous Waste Source: US Environmental Protection Agency (EPA) URL:[Link]

Sources

Comprehensive Safety and Operational Guide: Handling 4-(3-Chloro-4-fluorophenyl)-2-cyanophenol

Author: BenchChem Technical Support Team. Date: April 2026

As a highly specialized halogenated biphenyl derivative, 4-(3-Chloro-4-fluorophenyl)-2-cyanophenol presents unique handling challenges in drug development and chemical synthesis. The combination of a cyanophenol core with chlorine and fluorine substituents creates a highly lipophilic molecule. This structural reality means the compound can rapidly penetrate the dermal barrier, leading to severe systemic toxicity, chemical burns, and respiratory hazards [1].

To ensure absolute safety and operational success, this guide provides a field-proven, causality-driven methodology for handling, decontaminating, and disposing of this chemical.

Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is dangerously inadequate for halogenated phenols. Halogenated aromatics rapidly permeate and degrade standard latex and thin nitrile materials [2]. The following matrix outlines the required PPE, grounded in chemical compatibility data [3].

Protection AreaRequired EquipmentMechanistic Rationale (Causality)
Hands (Dry Powder) Double-gloved heavy-duty Nitrile (min. 8 mil thickness).Protects against solid particulate transfer. The outer glove can be rapidly doffed if contaminated during the weighing process.
Hands (In Solution) Viton™ or Silver Shield® (Norfoil) over inner Nitrile.Halogenated solvents and phenols aggressively degrade standard elastomers. Viton™ provides superior chemical resistance to halogenated organics, preventing transdermal exposure.
Eyes & Face Chemical splash goggles + Polycarbonate face shield.Phenolic compounds cause severe, irreversible corneal protein coagulation upon contact. A face shield blocks aerosolized droplets during solubilization.
Respiratory Half-face respirator with Organic Vapor/Acid Gas (OV/AG) cartridges.Prevents inhalation of highly irritating phenolic dust. OV/AG cartridges capture toxic off-gassing (such as hydrogen chloride or hydrogen fluoride) if the compound degrades.
Body Tyvek® chemical-resistant suit or heavy-duty lab coat with elastic cuffs.Prevents microscopic dust accumulation on street clothes, neutralizing the risk of delayed transdermal absorption through fabric.

Operational Workflow & Handling Protocol

Every step in this workflow is designed as a self-validating system to ensure safety is empirically confirmed before proceeding.

Phase A: Preparation and Workspace Isolation
  • Validate Ventilation: Check the chemical fume hood monitor. Validation Checkpoint: A sustained reading of 80–120 feet per minute (fpm) validates sufficient face velocity. Do not proceed if the alarm sounds.

  • Validate Glove Integrity: Before donning Viton™ gloves, inflate them with air and submerge them in water. Validation Checkpoint: A complete lack of escaping bubbles validates that there are no micro-punctures.

  • Isolate Surfaces: Line the working surface with a chemical-absorbent, plastic-backed bench pad to contain micro-spills.

Phase B: Weighing and Transfer
  • Mitigate Static: Halogenated powders hold static charges, causing them to aerosolize or cling to instruments. Use an anti-static ionizer fan or a grounded metal spatula.

  • Transfer: Open the primary container only inside the certified fume hood. Transfer the required mass using slow, deliberate motions to prevent dust generation.

  • Seal: Immediately seal both the primary and receiving containers before moving them away from the hood's baffle.

Phase C: Solubilization
  • Controlled Addition: When dissolving 4-(3-Chloro-4-fluorophenyl)-2-cyanophenol in organic solvents (e.g., DMSO, DMF, or halogenated solvents), add the solvent dropwise initially.

  • Monitor Exothermicity: Mechanistic Insight: Phenols can exhibit an exothermic heat of solution. Rapid addition may cause localized boiling of the solvent, leading to hazardous splashing. Keep the sash positioned as low as possible.

Logical Workflow Diagram

HandlingWorkflow A 1. Risk Assessment & PPE Verification B 2. Fume Hood Preparation A->B C 3. Chemical Transfer & Weighing B->C D Spill Occurred? C->D E 4. Alkaline Decon (5% Na2CO3) D->E Yes F 5. Solubilization & Processing D->F No G 6. Halogenated Waste Segregation E->G F->G

Operational workflow and spill response logic for halogenated cyanophenols.

Spill Response & Decontamination Plan

Halogenated cyanophenols require specific chemical neutralization. Do NOT use water alone , as it will merely spread the lipophilic compound without neutralizing the hazard.

Step-by-Step Decontamination
  • Containment: For solid spills, gently cover the powder with paper towels dampened with a 5% sodium carbonate ( Na2​CO3​ ) solution to suppress dust. For liquid spills, cover with an inert absorbent material like vermiculite. Never use combustible absorbents like sawdust.

  • Chemical Neutralization: Wash the affected surface with a 5–10% sodium carbonate or dilute sodium hydroxide ( NaOH ) solution.

    • Mechanistic Insight: Phenols are weakly acidic. The alkaline solution chemically converts the dangerous, lipophilic phenol into a water-soluble phenolate salt.

  • Validation Checkpoint: Wipe the area with a pH test strip. A neutral pH (7.0) after a final distilled water rinse validates that the acidic phenolic residue has been successfully cleared.

Disposal Plan

Improper disposal of halogenated phenols can lead to severe environmental toxicity and regulatory fines [4].

  • Classification: Waste containing 4-(3-Chloro-4-fluorophenyl)-2-cyanophenol must be strictly classified and segregated as Halogenated Organic Waste .

  • Chemical Incompatibilities: Never mix this waste with strong oxidizing agents or strong bases (outside of controlled micro-decontamination). Under extreme conditions, cyanophenols can react violently or release toxic hydrogen cyanide (HCN) gas.

  • Containment: Store waste in high-density polyethylene (HDPE) or PTFE-lined glass containers. Ensure the container is kept in secondary containment (a spill tray) until collected by certified hazardous waste professionals.

References

  • PubChem Compound Summary for CID 13019, 4-Cyanophenol National Center for Biotechnology Information (PubChem)[Link]

  • Personal Protective Equipment Occupational Safety and Health Administration (OSHA)[Link]

  • Glove Selection Guide University of California, Berkeley - Office of Environment, Health & Safety[Link]

  • Preparation of Safety Data Sheets for Hazardous Chemicals - Code of Practice Safe Work Australia[Link]

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.